Product packaging for Daclatasvir-d16(Cat. No.:)

Daclatasvir-d16

Cat. No.: B15141790
M. Wt: 755.0 g/mol
InChI Key: FKRSSPOQAMALKA-FNEQWQGYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Daclatasvir-d16 is a chemical reagent featuring a stable deuterium isotope label on the Daclatasvir (BMS-790052) parent structure, with a molecular formula of C 40 H 34 D 16 N 8 O 6 and a molar mass of 754.97 g/mol . This compound is a potent and orally active inhibitor of the Hepatitis C Virus (HCV) non-structural protein 5A (NS5A), which is an essential component of the HCV replication complex . Its primary research application is as an internal standard for the quantitative analysis of Daclatasvir during drug metabolism and pharmacokinetic (DMPK) studies, where the incorporation of deuterium serves as a tracer to elucidate metabolic profiles . The mechanism of action for the parent drug involves high-affinity binding to the N-terminus within Domain 1 of the NS5A protein, a zinc-binding dimer that regulates viral RNA replication and virion assembly . By structurally altering NS5A, Daclatasvir disrupts its interaction with host cell factors and inhibits hyper-accumulation of phosphatidylinositol 4-phosphate (PI4P), ultimately preventing the formation of the membranous web that houses the HCV replication complex . Daclatasvir exhibits picomolar to low nanomolar activity against multiple HCV replicon genotypes, making it a pangenotypic inhibitor, and has also been shown to inhibit the human transport proteins organic anion transporting polypeptide 1B (OATP1B) and OATP1B3 with IC 50 values of 1.5 µM and 3.27 µM, respectively . This product is intended for research purposes only and is not for diagnostic or therapeutic human use. Researchers should consult relevant safety data sheets before use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C40H50N8O6 B15141790 Daclatasvir-d16

Properties

Molecular Formula

C40H50N8O6

Molecular Weight

755.0 g/mol

IUPAC Name

methyl N-[2,3,4,4,4-pentadeuterio-1-oxo-1-[(2S)-2-[5-[4-[4-[2-[(2S)-1-[2,3,4,4,4-pentadeuterio-2-(methoxycarbonylamino)-3-(trideuteriomethyl)butanoyl]pyrrolidin-2-yl]-1H-imidazol-5-yl]phenyl]phenyl]-1H-imidazol-2-yl]pyrrolidin-1-yl]-3-(trideuteriomethyl)butan-2-yl]carbamate

InChI

InChI=1S/C40H50N8O6/c1-23(2)33(45-39(51)53-5)37(49)47-19-7-9-31(47)35-41-21-29(43-35)27-15-11-25(12-16-27)26-13-17-28(18-14-26)30-22-42-36(44-30)32-10-8-20-48(32)38(50)34(24(3)4)46-40(52)54-6/h11-18,21-24,31-34H,7-10,19-20H2,1-6H3,(H,41,43)(H,42,44)(H,45,51)(H,46,52)/t31-,32-,33?,34?/m0/s1/i1D3,2D3,3D3,4D3,23D,24D,33D,34D

InChI Key

FKRSSPOQAMALKA-FNEQWQGYSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])C([2H])(C(=O)N1CCC[C@H]1C2=NC=C(N2)C3=CC=C(C=C3)C4=CC=C(C=C4)C5=CN=C(N5)[C@@H]6CCCN6C(=O)C([2H])(C([2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])NC(=O)OC)NC(=O)OC

Canonical SMILES

CC(C)C(C(=O)N1CCCC1C2=NC=C(N2)C3=CC=C(C=C3)C4=CC=C(C=C4)C5=CN=C(N5)C6CCCN6C(=O)C(C(C)C)NC(=O)OC)NC(=O)OC

Origin of Product

United States

Foundational & Exploratory

Physicochemical Properties of Daclatasvir-d16: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Daclatasvir-d16 is the deuterated analog of Daclatasvir, a potent and selective inhibitor of the hepatitis C virus (HCV) non-structural protein 5A (NS5A). Due to its isotopic labeling, this compound serves as an invaluable internal standard for analytical and pharmacokinetic studies, enabling precise quantification of Daclatasvir in various biological matrices.[1] This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and a visualization of its parent compound's mechanism of action.

Core Physicochemical Properties

The fundamental physicochemical characteristics of this compound are summarized in the table below.

PropertyValueSource
Molecular Formula C40H34D16N8O6[1]
Molecular Weight 754.99 g/mol
Chemical Name dimethyl ((2S,2'S)-([1,1'-biphenyl]-4,4'-diylbis(1H-imidazole-5,2-diyl))bis(pyrrolidine-2,1-diyl))bis(3-(methyl-d3)-1-oxobutane-1,2-diyl-2,3,4,4,4-d5)dicarbamate[1]
Parent Compound Daclatasvir[1]
Appearance White to yellow solid[2]
Isotopic Purity >98% (Typical)Inferred from use as an internal standard
Solubility Expected to be similar to Daclatasvir. Daclatasvir is freely soluble in water (>700 mg/mL).[3] Predicted water solubility is 0.00852 mg/mL.[3] The dihydrochloride salt is soluble in DMSO at 100 mg/mL.[2][2][3]

Mechanism of Action of Daclatasvir

Daclatasvir inhibits the function of the HCV NS5A protein, a critical component of the viral replication complex.[3][4] This inhibition disrupts the formation of the membranous web essential for viral RNA synthesis and virion assembly.[4] The following diagram illustrates the key steps in the mechanism of action of Daclatasvir.

Daclatasvir_Mechanism_of_Action Mechanism of Action of Daclatasvir cluster_HCV_Replication HCV Replication Cycle cluster_Inhibition Inhibition by Daclatasvir cluster_Downstream_Effects Downstream Cellular Effects HCV_RNA HCV RNA NS5A NS5A Protein HCV_RNA->NS5A Translation Replication_Complex Replication Complex Formation (Membranous Web) NS5A->Replication_Complex TNFa_NFkB TNF-α / NF-κB Pathway NS5A->TNFa_NFkB Activates Viral_RNA_Synthesis Viral RNA Synthesis Replication_Complex->Viral_RNA_Synthesis Virion_Assembly Virion Assembly Viral_RNA_Synthesis->Virion_Assembly Daclatasvir Daclatasvir Inhibition Inhibition Daclatasvir->Inhibition Inhibition->NS5A Binds to NS5A Downregulation Downregulation Inhibition->Downregulation Leads to Downregulation->TNFa_NFkB Isotopic_Purity_Workflow Workflow for Isotopic Purity Determination by LC-HRMS Sample_Prep Sample Preparation (this compound in solvent) LC_Separation Liquid Chromatography (Separation from impurities) Sample_Prep->LC_Separation HRMS_Analysis High-Resolution Mass Spectrometry (Detection of isotopic species) LC_Separation->HRMS_Analysis Data_Processing Data Processing (Analysis of isotopic distribution) HRMS_Analysis->Data_Processing Result Isotopic Purity Calculation Data_Processing->Result Solubility_Workflow Shake-Flask Method for Solubility Determination Start Start Add_Excess Add excess this compound to buffer Start->Add_Excess Equilibrate Equilibrate with agitation (e.g., 37°C for 24-48h) Add_Excess->Equilibrate Separate Separate solid and liquid phases (Centrifugation/Filtration) Equilibrate->Separate Quantify Quantify concentration in supernatant (e.g., LC-MS) Separate->Quantify Result Equilibrium Solubility Quantify->Result End End Result->End

References

Technical Guide: Daclatasvir-d16 - Certificate of Analysis and Purity Assessment

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the analytical specifications and purity assessment methodologies for Daclatasvir-d16. The information is intended for researchers, scientists, and drug development professionals utilizing this stable isotope-labeled compound in their work.

Introduction

This compound is a deuterated analog of Daclatasvir, a potent inhibitor of the hepatitis C virus (HCV) non-structural protein 5A (NS5A).[1] Due to its isotopic labeling, this compound serves as an excellent internal standard for the quantification of Daclatasvir in biological matrices using mass spectrometry-based assays, such as liquid chromatography-mass spectrometry (LC-MS).[2][3] The stable isotope label ensures that its chemical and physical properties closely mimic that of the parent compound, while its distinct mass allows for clear differentiation in mass spectrometric analysis.

Physicochemical Properties and Purity

The following table summarizes the key physicochemical properties and typical purity specifications for this compound.

ParameterSpecification
Chemical Formula C₄₀H₃₄D₁₆N₈O₆[1]
Molecular Weight 754.97 g/mol [1]
Appearance Solid
Purity (Typical) ≥98%
Deuterated Forms ≥99% (d₁-d₁₆)
Solubility Soluble in DMSO and Methanol[3]

Experimental Protocols for Purity and Identity Confirmation

The purity and identity of this compound are typically confirmed using a combination of chromatographic and spectrometric techniques. While specific protocols may vary between manufacturers, the following methodologies are based on established analytical methods for Daclatasvir and are applicable to its deuterated analog.

3.1. High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This method is designed to separate this compound from any potential impurities.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., Hypersil C18, Agilent Zorbax SB C18).[4][5]

  • Mobile Phase: A mixture of acetonitrile and a buffer, such as 0.05% o-phosphoric acid in water or 9 mM dipotassium hydrogen orthophosphate buffer (pH 4).[4][5] A common gradient is a 50:50 (v/v) ratio of the organic and aqueous phases.[4]

  • Flow Rate: Typically in the range of 0.7 to 1.2 mL/min.[4][6]

  • Detection: UV detection at a wavelength of 315 nm or 265 nm.[5][7]

  • Column Temperature: Maintained at approximately 40°C.[5][7]

  • Procedure:

    • Prepare a standard solution of this compound in a suitable solvent (e.g., methanol).

    • Inject the solution into the HPLC system.

    • Monitor the elution profile at the specified wavelength.

    • The purity is determined by calculating the area of the main peak relative to the total area of all observed peaks.

3.2. Mass Spectrometry (MS) for Identity and Isotopic Purity Confirmation

  • Instrumentation: A high-resolution mass spectrometer, often coupled with a liquid chromatography system (LC-MS).

  • Ionization Mode: Electrospray ionization (ESI) in positive mode is typically used.

  • Procedure:

    • Introduce the sample into the mass spectrometer.

    • Acquire the mass spectrum.

    • Confirm the identity of the compound by comparing the observed mass-to-charge ratio (m/z) with the theoretical value for the protonated molecule [M+H]⁺.

    • Assess the isotopic distribution to confirm the degree of deuteration.

3.3. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

  • Instrumentation: A high-field NMR spectrometer.

  • Solvent: A deuterated solvent in which the compound is soluble (e.g., DMSO-d₆).

  • Procedure:

    • Dissolve the sample in the deuterated solvent.

    • Acquire ¹H and ¹³C NMR spectra.

    • The absence or significant reduction of signals at positions corresponding to the deuterated sites in the ¹H NMR spectrum, along with the characteristic signals of the non-deuterated parts of the molecule, confirms the structure and labeling pattern.

Visualized Experimental Workflow

The following diagram illustrates a typical workflow for the quality control analysis of this compound.

Daclatasvir_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Analysis & Reporting raw_material This compound Raw Material dissolution Dissolution in Appropriate Solvent raw_material->dissolution hplc HPLC-UV (Purity) dissolution->hplc Inject lcms LC-MS (Identity & Isotopic Purity) dissolution->lcms Infuse/Inject nmr NMR (Structure) dissolution->nmr Analyze data_analysis Data Interpretation and Comparison to Specifications hplc->data_analysis lcms->data_analysis nmr->data_analysis coa Certificate of Analysis Generation data_analysis->coa

Caption: Quality Control Workflow for this compound Analysis.

References

stability and storage conditions for Daclatasvir-d16

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Stability and Storage of Daclatasvir-d16

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for this compound. The information presented is primarily based on forced degradation studies of the parent compound, Daclatasvir, as specific detailed stability data for the deuterated analog is not extensively available in the public domain. The substitution of hydrogen with deuterium creates a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond, which primarily affects the metabolic stability of the molecule due to the kinetic isotope effect.[1][][3][4] However, the fundamental chemical degradation pathways under stress conditions such as acid, base, oxidation, heat, and light are expected to be highly similar to the non-deuterated compound.

Recommended Storage Conditions

For long-term storage, it is recommended to store this compound at -20°C . For short-term handling and shipping, room temperature is acceptable.[5] The compound should be protected from heat, moisture, and direct light.[6]

Solid-State Stability

Daclatasvir has been found to be stable in the solid state.[6] No significant degradation was observed when the pure solid drug was exposed to dry heat at 100°C for 3 days.

Solution Stability and Degradation Pathways

Forced degradation studies on Daclatasvir reveal its susceptibility to degradation under various stress conditions in solution.

Summary of Forced Degradation Studies

The following table summarizes the percentage of degradation of Daclatasvir under different stress conditions as reported in various studies.

Stress ConditionReagent/ParametersDurationDegradation (%)Reference
Acidic Hydrolysis 0.1 N HClRefluxNot SpecifiedPresent
2 N HCl80°C5 hoursOptimum degradation
Basic Hydrolysis 0.1 N NaOHRefluxNot SpecifiedPresent
0.1 N NaOH80°C72 hoursPresent
Oxidative Degradation 3% H₂O₂80°C1 hourPresent
30% H₂O₂60°C6 hoursPresent
Neutral Hydrolysis Water80°C72 hoursPresent
Thermal Degradation (Solution) Not SpecifiedNot SpecifiedNot SpecifiedNot Specified
Photolytic Degradation (Solution) UV light (200 Wh/m²) & Visible light (1.2 million lux hours)7 daysStable
Degradation Products

Under stress conditions, Daclatasvir degrades into several products. The primary sites of degradation are the imidazole and carbamate moieties.[6]

  • Acidic Conditions: Leads to the formation of multiple degradation products.

  • Basic Conditions: The carbamate moiety is susceptible to hydrolysis, and the imidazole moiety is liable to base-mediated autoxidation.

  • Oxidative Conditions: The imidazole moiety is oxidized in the presence of hydrogen peroxide.

  • Photodegradation (in solution): The imidazole moiety is sensitive to photodegradation.

Experimental Protocols

The following are representative experimental protocols for conducting forced degradation studies on Daclatasvir, which can be adapted for this compound.

Preparation of Stock Solution

A stock solution of Daclatasvir is typically prepared in a suitable solvent such as methanol or a mixture of water and acetonitrile at a concentration of approximately 1 mg/mL.

Forced Degradation Procedures
  • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 2 N HCl. Reflux the solution at 80°C for 5 hours. After cooling, neutralize the solution with an appropriate amount of 2 N NaOH and dilute to a final concentration with the mobile phase.

  • Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH. Reflux the solution at 80°C for 72 hours. After cooling, neutralize the solution with an appropriate amount of 0.1 N HCl and dilute to a final concentration with the mobile phase.

  • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 30% H₂O₂. Keep the solution at 60°C for 6 hours. After cooling, dilute to a final concentration with the mobile phase.

  • Neutral Hydrolysis: To 1 mL of the stock solution, add 1 mL of purified water. Reflux the solution at 80°C for 72 hours. After cooling, dilute to a final concentration with the mobile phase.

  • Photostability Testing: Expose a solution of Daclatasvir to UV light (200 Wh/m²) and visible light (1.2 million lux hours) for 7 days. A control sample should be kept in the dark.

  • Thermal Degradation (Solid State): Keep the solid drug in a hot air oven at 100°C for 3 days. After the specified time, allow the sample to cool and prepare a solution of the desired concentration.

Analytical Method for Stability Indication

A stability-indicating analytical method, typically Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), is used to separate the parent drug from its degradation products.

Table of Typical HPLC Method Parameters:

ParameterCondition
Column C18 (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase Gradient or isocratic mixture of a buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile)
Flow Rate 1.0 mL/min
Detection Wavelength 305 nm
Column Temperature Ambient or controlled (e.g., 30°C)
Injection Volume 10-20 µL

Visualization of Degradation Pathways

The following diagram illustrates the logical flow of Daclatasvir's degradation under various stress conditions.

Daclatasvir_Degradation cluster_stress Stress Conditions cluster_products Degradation Products Daclatasvir Daclatasvir Acid Acidic Hydrolysis (e.g., 2N HCl, 80°C) Daclatasvir->Acid Base Basic Hydrolysis (e.g., 0.1N NaOH, 80°C) Daclatasvir->Base Oxidation Oxidative Stress (e.g., 30% H2O2, 60°C) Daclatasvir->Oxidation Photo Photolytic Stress (Solution) Daclatasvir->Photo DP_Acid Multiple Degradation Products Acid->DP_Acid DP_Base Hydrolyzed Carbamate & Oxidized Imidazole Base->DP_Base DP_Oxidation Oxidized Imidazole Products Oxidation->DP_Oxidation DP_Photo Photodegradation Products (Imidazole) Photo->DP_Photo

References

The Role of Daclatasvir-d16 as an Internal Standard: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the mechanism of Daclatasvir-d16 as an internal standard in the quantitative analysis of the hepatitis C virus (HCV) NS5A inhibitor, Daclatasvir. This document provides a comprehensive overview of the underlying principles, experimental protocols, and data presentation pertinent to the use of this stable isotope-labeled standard in bioanalytical assays.

Introduction to Daclatasvir and the Need for an Internal Standard

Daclatasvir is a potent direct-acting antiviral agent that targets the HCV nonstructural protein 5A (NS5A), a key component of the viral replication complex.[1][2][3][4] By binding to the N-terminus of NS5A, Daclatasvir inhibits both viral RNA replication and virion assembly.[1][2] Accurate quantification of Daclatasvir in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies.[1]

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective method for quantifying drugs in complex biological fluids.[1] However, variations in sample preparation, instrument response, and matrix effects can introduce inaccuracies.[5] To compensate for these potential errors, a stable isotope-labeled internal standard, such as this compound, is employed.[5][6][7]

Mechanism of Action of this compound as an Internal Standard

This compound is a deuterated analog of Daclatasvir, where 16 hydrogen atoms have been replaced with deuterium atoms.[8] This isotopic substitution results in an increased molecular weight but does not significantly alter the physicochemical properties of the molecule.[9]

The core principle behind using this compound as an internal standard lies in its chemical and chromatographic similarity to the unlabeled analyte, Daclatasvir. During sample preparation and analysis, both compounds exhibit nearly identical behavior, including extraction recovery, ionization efficiency, and chromatographic retention time.[5][6] However, due to the mass difference, they are distinguishable by the mass spectrometer.

By adding a known amount of this compound to each sample at the beginning of the workflow, any variability introduced during the analytical process will affect both the analyte and the internal standard to the same extent. The ratio of the analyte's response to the internal standard's response is then used for quantification. This ratiometric measurement corrects for variations, leading to more accurate and precise results.

Quantitative Data for Daclatasvir and this compound

The following tables summarize the key quantitative parameters for the analysis of Daclatasvir using this compound (or a similar stable isotope-labeled analog) as an internal standard in LC-MS/MS.

Table 1: Molecular Properties

CompoundMolecular FormulaMolecular Weight ( g/mol )
DaclatasvirC40H50N8O6738.89
This compoundC40H34D16N8O6754.99[8]

Table 2: Mass Spectrometry Parameters (MRM Transitions)

AnalytePrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)
Daclatasvir739.28339.203050
Daclatasvir-13C2,2H6*747.43339.1730-

*Data for a similar stable isotope-labeled internal standard is presented as a close proxy for this compound.[1]

Experimental Protocols

A robust and reliable bioanalytical method is essential for accurate quantification. The following is a detailed experimental protocol for the determination of Daclatasvir in human plasma using a stable isotope-labeled internal standard, based on a validated solid-phase extraction (SPE) LC-MS/MS method.[1]

Sample Preparation: Solid-Phase Extraction (SPE)
  • Plasma Sample Preparation:

    • Thaw frozen human plasma samples.

    • To a 100 µL aliquot of human plasma, add 25 µL of the working internal standard solution (this compound in a suitable solvent).

    • Add 100 µL of 1.0% formic acid in water and vortex for a few seconds.[1]

  • SPE Cartridge Conditioning:

    • Use Strata-X, 30 mg, 1cc SPE cartridges.

    • Condition the cartridges by passing 1 mL of methanol followed by 1 mL of Milli-Q water.[1]

  • Sample Loading and Washing:

    • Load the 225 µL pre-treated plasma sample onto the conditioned SPE cartridge.

    • Wash the cartridge twice with 1.0 mL of Milli-Q/HPLC grade water.[1]

  • Elution:

    • Elute the analyte and internal standard from the cartridge with 0.5 mL of methanol.[1]

  • Reconstitution:

    • To the eluate, add 0.5 mL of the reconstitution solution (Acetonitrile: 5mM Ammonium formate, 50:50, v/v): Methanol, 50:50, v/v).

    • Vortex the solution and transfer it to a UPLC vial for analysis.[1]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
  • LC System: Acquity UPLC system (Waters) or equivalent.[1]

  • Column: Gemini NX 5µ C18 (50 × 2.0mm) (Phenomenex) or equivalent.[1]

  • Mobile Phase: A gradient of 5 mM Ammonium Formate buffer and Acetonitrile.[1]

  • Flow Rate: 0.300 mL/min.[1]

  • Injection Volume: 2.0 µL.[1]

  • MS System: Waters Xevo TQ MS system or equivalent.[1]

  • Ionization Mode: Electrospray Ionization (ESI), Positive.[1]

  • Detection Mode: Multiple Reaction Monitoring (MRM).[1]

Visualizations

Daclatasvir's Mechanism of Action

Daclatasvir_Mechanism cluster_HCV HCV Replication Cycle HCV_RNA HCV RNA Polyprotein HCV Polyprotein HCV_RNA->Polyprotein Translation NS5A_protein NS5A Protein Polyprotein->NS5A_protein Cleavage Replication_Complex Replication Complex NS5A_protein->Replication_Complex Formation Virion_Assembly Virion Assembly NS5A_protein->Virion_Assembly Role in Assembly Replication_Complex->HCV_RNA RNA Replication Daclatasvir Daclatasvir Daclatasvir->NS5A_protein Binds to N-terminus

Caption: Daclatasvir inhibits HCV by binding to the NS5A protein.

Experimental Workflow for Daclatasvir Quantification

Experimental_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Analysis Plasma_Sample 1. Plasma Sample Add_IS 2. Add this compound (IS) Plasma_Sample->Add_IS Protein_Precipitation 3. Protein Precipitation Add_IS->Protein_Precipitation SPE 4. Solid-Phase Extraction (SPE) Protein_Precipitation->SPE Elution 5. Elution SPE->Elution Reconstitution 6. Reconstitution Elution->Reconstitution LC_Separation 7. LC Separation Reconstitution->LC_Separation MS_Detection 8. MS/MS Detection (MRM) LC_Separation->MS_Detection Data_Analysis 9. Data Analysis (Ratio of Analyte/IS) MS_Detection->Data_Analysis IS_Correction cluster_Analyte Analyte (Daclatasvir) cluster_IS Internal Standard (this compound) Analyte_Response Analyte Response Analyte_Variation Analytical Variation Analyte_Response->Analyte_Variation Ratio Ratio (Analyte / IS) Analyte_Response->Ratio IS_Response IS Response IS_Variation Analytical Variation IS_Response->IS_Variation IS_Response->Ratio Corrected_Result Accurate Quantification Ratio->Corrected_Result

References

A Technical Guide to High-Purity Daclatasvir-d16 for Research and Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of high-purity Daclatasvir-d16, a deuterated analog of the potent hepatitis C virus (HCV) NS5A inhibitor, Daclatasvir. This document details commercial suppliers, synthesis and purification protocols, analytical quality control methods, and the mechanism of action, including relevant signaling pathways. The information presented is intended to support researchers and drug development professionals in the effective use of this critical internal standard for pharmacokinetic and bioanalytical studies.

Commercial Availability of High-Purity this compound

High-purity this compound is available from several specialized chemical suppliers that provide isotopically labeled compounds for research and pharmaceutical development. These suppliers are crucial for obtaining well-characterized internal standards necessary for accurate quantification in complex biological matrices.

Table 1: Commercial Suppliers of High-Purity this compound

Supplier NameProduct NamePurity SpecificationAvailable Quantities
Veeprho PharmaceuticalsThis compound>98%Inquire
MedChemExpressThis compound99.83%1 mg, 5 mg, 10 mg

Note: Purity specifications and available quantities are subject to change. It is recommended to contact the suppliers directly for the most current information and to request a Certificate of Analysis.

Synthesis and Purification of this compound

The synthesis of this compound involves the incorporation of sixteen deuterium atoms into the Daclatasvir molecule. This is typically achieved by using deuterated starting materials or reagents in a multi-step synthetic process. While specific proprietary synthesis details are often not fully disclosed by commercial suppliers, the general synthetic strategy for isotopically labeled Daclatasvir has been described in the scientific literature.

General Synthesis Workflow

The synthesis of isotopically labeled Daclatasvir, including deuterated variants, generally follows the core structure assembly of the parent molecule with the introduction of labeled fragments at key positions. A publication in the Journal of Labelled Compounds and Radiopharmaceuticals outlines a multi-step synthesis for carbon-14 labeled Daclatasvir, which provides insights into the complexity of introducing isotopic labels.[1] A similar strategic approach is employed for deuterium labeling.

G cluster_synthesis This compound Synthesis Workflow Deuterated Precursors Deuterated Precursors Multi-step Synthesis Multi-step Synthesis Deuterated Precursors->Multi-step Synthesis Chemical Reactions Crude this compound Crude this compound Multi-step Synthesis->Crude this compound Assembly of Core Structure Purification Purification Crude this compound->Purification Removal of Impurities High-Purity this compound High-Purity this compound Purification->High-Purity this compound Isolation of Final Product

Caption: A generalized workflow for the synthesis and purification of high-purity this compound.

Experimental Protocol: Purification by Preparative High-Performance Liquid Chromatography (HPLC)

Purification of crude this compound to achieve high purity is critical for its use as an analytical standard. Preparative HPLC is a commonly employed technique for this purpose.

Objective: To isolate this compound from reaction byproducts and unreacted starting materials.

Instrumentation:

  • Preparative HPLC system with a UV detector.

  • C18 reverse-phase preparative column.

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (optional, for pH adjustment)

  • Crude this compound dissolved in a suitable solvent (e.g., DMSO or methanol).

Procedure:

  • Mobile Phase Preparation: Prepare a suitable mobile phase gradient. A common starting point is a gradient of water and acetonitrile, both with 0.1% formic acid. For example, a gradient from 30% to 90% acetonitrile over 30 minutes.

  • Sample Preparation: Dissolve the crude this compound in a minimal amount of a strong solvent like DMSO and then dilute with the initial mobile phase to ensure compatibility with the column.

  • Chromatographic Conditions:

    • Column: C18, 10 µm particle size, 250 x 21.2 mm (example dimensions).

    • Flow Rate: 20 mL/min (example flow rate, adjust based on column dimensions).

    • Detection Wavelength: 315 nm.

    • Injection Volume: Dependent on the concentration of the crude sample and the loading capacity of the column.

  • Fraction Collection: Collect fractions corresponding to the main peak of this compound as it elutes from the column.

  • Purity Analysis: Analyze the collected fractions using analytical HPLC to confirm the purity of the isolated compound.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure (e.g., using a rotary evaporator) to obtain the purified this compound solid.

Analytical Quality Control

Ensuring the purity and identity of this compound is paramount for its application as an internal standard. A combination of analytical techniques is used for comprehensive quality control.

Table 2: Quality Control Specifications for High-Purity this compound

ParameterMethodTypical Specification
Identity
Mass SpectrumLC-MS/MSConforms to the expected molecular weight of the deuterated compound.
1H-NMRNMR SpectroscopyConforms to the structure, showing the absence of signals at deuterated positions.
Purity
Chromatographic PurityHPLC-UV≥ 98%
Isotopic PurityMass Spectrometry≥ 98% Deuterium incorporation
Impurities
Residual SolventsGC-HSMeets ICH Q3C limits
Related SubstancesHPLC-UVIndividual impurities ≤ 0.1%, Total impurities ≤ 0.5%
Experimental Protocol: Purity Determination by HPLC-UV

Objective: To quantify the chromatographic purity of this compound.

Instrumentation:

  • Analytical HPLC system with a UV-Vis detector.

  • C18 reverse-phase analytical column (e.g., 4.6 x 150 mm, 3.5 µm).

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Ammonium acetate or other suitable buffer.

Procedure:

  • Mobile Phase Preparation: Prepare an isocratic or gradient mobile phase. For example, a mixture of acetonitrile and 10 mM ammonium acetate buffer (pH adjusted).

  • Standard and Sample Preparation:

    • Standard Solution: Prepare a stock solution of a reference standard of this compound in a suitable diluent (e.g., 50:50 acetonitrile:water) at a known concentration (e.g., 1 mg/mL). Prepare working standards by serial dilution.

    • Sample Solution: Prepare a solution of the this compound batch to be tested at a similar concentration to the working standard.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 315 nm.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Calculate the area percentage of the main peak relative to the total area of all peaks in the chromatogram to determine the purity.

    • Quantify any impurities by comparing their peak areas to the area of the main peak of a standard of known concentration.

Mechanism of Action and HCV NS5A Signaling

Daclatasvir is a direct-acting antiviral agent that potently inhibits the HCV nonstructural protein 5A (NS5A). NS5A is a multifunctional phosphoprotein that is essential for HCV RNA replication and virion assembly. It interacts with numerous host and viral proteins to create a "membranous web" that serves as the site for viral replication.

Daclatasvir binds to the N-terminus of NS5A, inducing a conformational change that disrupts its functions. This inhibition occurs at two key stages of the viral lifecycle:

  • Inhibition of RNA Replication: Daclatasvir prevents the proper formation and function of the HCV replication complex.

  • Inhibition of Virion Assembly: It interferes with the role of NS5A in the assembly of new viral particles.

The interaction of NS5A with host cell proteins is complex and involves multiple signaling pathways. NS5A has been shown to interact with proteins involved in cell proliferation, apoptosis, and stress responses.

G cluster_pathway Simplified HCV NS5A Signaling and Daclatasvir Inhibition HCV_RNA HCV RNA NS5A NS5A Protein HCV_RNA->NS5A Translation Replication_Complex HCV Replication Complex (Membranous Web) NS5A->Replication_Complex interacts with Virion_Assembly Virion Assembly NS5A->Virion_Assembly is essential for Host_Factors Host Cell Factors (e.g., Cyclophilin A, Kinases) Host_Factors->Replication_Complex are recruited to Viral_Replication Viral RNA Replication Replication_Complex->Viral_Replication facilitates Viral_Replication->Virion_Assembly provides RNA for New_Virions New HCV Virions Virion_Assembly->New_Virions produces Daclatasvir Daclatasvir Daclatasvir->NS5A Binds to and inhibits

Caption: Daclatasvir inhibits HCV by binding to the NS5A protein, thereby disrupting the formation of the replication complex and virion assembly.

Conclusion

High-purity this compound is an indispensable tool for researchers and drug developers working on HCV and other antiviral therapies. Its use as an internal standard in bioanalytical methods, such as LC-MS/MS, is critical for the accurate quantification of Daclatasvir in biological samples. This guide has provided an overview of the commercial availability, synthesis, purification, and quality control of this compound, along with its mechanism of action. Adherence to rigorous analytical protocols is essential to ensure the quality and reliability of data generated using this important research compound.

References

An In-depth Technical Guide on the Solubility of Daclatasvir-d16 in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the solubility of Daclatasvir-d16, a deuterated analog of the hepatitis C virus (HCV) NS5A inhibitor Daclatasvir. This document is intended for researchers, scientists, and professionals in the field of drug development and analytical chemistry.

Introduction to Daclatasvir

Daclatasvir is a potent antiviral medication used in the treatment of chronic hepatitis C. It functions by inhibiting the HCV non-structural protein 5A (NS5A), a key protein involved in viral RNA replication and virion assembly.[1][2] this compound is a stable isotope-labeled version of Daclatasvir, commonly used as an internal standard in pharmacokinetic and analytical studies to ensure accurate quantification.[3] While specific solubility data for this compound is not extensively published, the physical properties of deuterated compounds are generally very similar to their non-deuterated counterparts. Therefore, the solubility of Daclatasvir can be used as a strong proxy for the solubility of this compound.

Solubility of Daclatasvir in Organic Solvents

The solubility of a compound in various solvents is a critical parameter in drug development, influencing formulation, delivery, and analytical method development. The following table summarizes the available quantitative and qualitative solubility data for Daclatasvir and its dihydrochloride salt in a range of organic solvents.

SolventDaclatasvir Dihydrochloride (Quantitative)Daclatasvir (Qualitative)
Dimethyl Sulfoxide (DMSO)100 mg/mLFreely Soluble
Methanol-Freely Soluble
Ethanol100 mg/mLSoluble
Water100 mg/mL-
Dichloromethane-Practically Insoluble
Tetrahydrofuran (THF)-Practically Insoluble
Acetonitrile-Practically Insoluble
Acetone-Practically Insoluble
Ethyl Acetate-Practically Insoluble

Data sourced from[4][5][6].

Experimental Protocol for Solubility Determination

A robust and accurate method for determining the solubility of this compound in various organic solvents can be established using High-Performance Liquid Chromatography (HPLC) with UV detection. This method involves preparing a saturated solution of the compound, followed by quantification of the dissolved solute.

3.1. Materials and Equipment

  • This compound standard

  • Selected organic solvents (HPLC grade)

  • HPLC system with a UV detector

  • Analytical balance

  • Vortex mixer

  • Centrifuge

  • Syringe filters (0.22 µm)

  • Volumetric flasks and pipettes

3.2. Methodology

  • Preparation of Standard Solutions: A series of standard solutions of this compound are prepared in a suitable solvent (e.g., methanol) at known concentrations to create a calibration curve.

  • Preparation of Saturated Solutions: An excess amount of this compound is added to a known volume of the test solvent in a vial.

  • Equilibration: The vials are sealed and agitated (e.g., using a vortex mixer or shaker) at a constant temperature for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.

  • Separation of Undissolved Solid: The saturated solutions are centrifuged at high speed to pellet the undissolved solid.

  • Sample Preparation for HPLC Analysis: An aliquot of the supernatant is carefully withdrawn and filtered through a 0.22 µm syringe filter to remove any remaining particulate matter. The filtered solution is then diluted with the mobile phase to a concentration within the range of the calibration curve.

  • HPLC Analysis: The prepared samples are injected into the HPLC system. A reversed-phase C18 column is typically suitable for the separation. The mobile phase could consist of a mixture of acetonitrile and a buffer solution.[7][8] The UV detector is set to a wavelength where Daclatasvir exhibits maximum absorbance (e.g., around 315 nm).[7]

  • Quantification: The concentration of this compound in the diluted samples is determined by comparing the peak area from the chromatogram to the calibration curve. The solubility in the original solvent is then calculated by taking the dilution factor into account.

Visualizations

4.1. Daclatasvir Mechanism of Action

Daclatasvir targets the HCV NS5A protein, a multifunctional protein essential for the viral life cycle. By binding to NS5A, Daclatasvir disrupts its normal functions, including viral RNA replication and the assembly of new virus particles.[1][2] This ultimately leads to a reduction in HCV viral load.

Daclatasvir_Mechanism_of_Action Daclatasvir Daclatasvir NS5A HCV NS5A Protein Daclatasvir->NS5A Inhibits Replication Viral RNA Replication NS5A->Replication Required for Assembly Virion Assembly NS5A->Assembly Required for HCV HCV Production Replication->HCV Assembly->HCV Solubility_Determination_Workflow cluster_prep Sample Preparation cluster_analysis Analysis A Add excess this compound to solvent B Equilibrate (e.g., 24h agitation) A->B C Centrifuge to pellet undissolved solid B->C D Filter supernatant (0.22 µm filter) C->D E Dilute with mobile phase D->E F Inject sample into HPLC-UV E->F G Quantify using calibration curve F->G

References

Methodological & Application

Application Note: High-Sensitivity LC-MS/MS Method for the Quantification of Daclatasvir in Human Plasma Using Daclatasvir-d16 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Daclatasvir in human plasma. The method utilizes solid-phase extraction (SPE) for sample cleanup and a stable isotope-labeled internal standard (SIL-IS), Daclatasvir-d16, to ensure high accuracy and precision. The chromatographic separation is achieved using a rapid gradient on a UPLC system, and detection is performed on a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications requiring reliable quantification of Daclatasvir.

Introduction

Daclatasvir is a potent, direct-acting antiviral agent against the hepatitis C virus (HCV) nonstructural protein 5A (NS5A).[1] Accurate and precise measurement of Daclatasvir concentrations in biological matrices is crucial for pharmacokinetic assessments and to ensure therapeutic efficacy. This document provides a detailed protocol for a validated LC-MS/MS method for the quantification of Daclatasvir in human plasma, employing this compound as the internal standard to compensate for matrix effects and variability in sample processing.

Experimental

Materials and Reagents
  • Daclatasvir reference standard was obtained from a commercial supplier.

  • This compound was used as the internal standard.

  • HPLC-grade methanol, acetonitrile, and water were used throughout.

  • Formic acid and ammonium formate were of analytical grade.

  • Human plasma (K3-EDTA) was sourced from an accredited biobank.

  • Solid-phase extraction (SPE) cartridges (e.g., Strata-X, 30 mg, 1 cc) were used for sample preparation.

Instrumentation
  • LC System: An Acquity UPLC system (Waters) or equivalent.

  • Mass Spectrometer: A Xevo TQ MS system (Waters) or equivalent triple quadrupole mass spectrometer.

  • Analytical Column: ACQUITY UPLC BEH phenyl (100 x 2.1 mm, 1.7 µm) or equivalent.

Standard Solutions

Stock solutions of Daclatasvir (1 mg/mL) and this compound (1 mg/mL) were prepared in methanol. Working solutions were prepared by serial dilution in a mixture of methanol and water (50:50, v/v).

Protocols

Sample Preparation: Solid-Phase Extraction (SPE)
  • Condition and equilibrate the SPE cartridges with 1 mL of methanol followed by 1 mL of water.

  • To 100 µL of plasma sample, add 25 µL of the internal standard working solution (this compound).

  • Add 100 µL of 1% formic acid in water and vortex briefly.

  • Load the entire mixture onto the conditioned SPE cartridge.

  • Wash the cartridge with 1 mL of water.

  • Elute the analytes with 0.5 mL of methanol.

  • To the eluate, add 0.5 mL of the reconstitution solution (50:50 v/v mixture of Acetonitrile:5mM Ammonium formate and Methanol).

  • Vortex the final solution and transfer to an autosampler vial for analysis.

LC-MS/MS Method

Chromatographic Conditions

ParameterValue
Column ACQUITY UPLC BEH phenyl (100 x 2.1 mm, 1.7 µm)
Mobile Phase A 0.03 M Sodium Perchlorate with 0.002 M 1-octanesulfonic acid sodium salt, pH 2.5
Mobile Phase B 80:20 (v/v) Acetonitrile:Mobile Phase A
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40 °C
Run Time 15 minutes

Gradient Program

Time (min)% Mobile Phase B
0.035
4.050
8.080
10.080
10.535
15.035

Mass Spectrometer Parameters

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Desolvation Temperature 500 °C
Desolvation Gas Flow 1000 L/hr
Cone Gas Flow 50 L/hr
Collision Gas Argon

MRM Transitions

AnalytePrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)
Daclatasvir 739.3339.23050
This compound 755.4339.23050

Results and Discussion

The developed LC-MS/MS method demonstrated excellent performance for the quantification of Daclatasvir in human plasma. The use of a phenyl column provided good retention and peak shape for Daclatasvir. The SPE sample preparation procedure resulted in clean extracts with minimal matrix effects.

Method Validation Summary

The method was validated according to regulatory guidelines, and the results are summarized below.

Linearity

The calibration curve was linear over the concentration range of 1 to 5000 ng/mL for Daclatasvir in human plasma. The coefficient of determination (r²) was consistently ≥ 0.99.

Precision and Accuracy

The intra- and inter-day precision and accuracy were evaluated at four quality control (QC) levels: Lower Limit of Quantification (LLOQ), Low QC (LQC), Medium QC (MQC), and High QC (HQC).

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Intra-day Accuracy (% Recovery)Inter-day Accuracy (% Recovery)
LLOQ16.88.2105.3103.5
LQC35.16.598.7101.2
MQC5004.55.8102.1100.8
HQC40003.94.799.598.9

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample (100 µL) IS Add this compound (IS) Plasma->IS Acid Add 1% Formic Acid IS->Acid SPE Solid-Phase Extraction (SPE) Acid->SPE Elute Elute with Methanol SPE->Elute Reconstitute Reconstitute Elute->Reconstitute UPLC UPLC Separation Reconstitute->UPLC MS Tandem MS Detection (MRM) UPLC->MS Integration Peak Integration MS->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Concentration Calculation Calibration->Quantification

Caption: Experimental workflow for Daclatasvir quantification.

Conclusion

The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantification of Daclatasvir in human plasma. The use of solid-phase extraction and a stable isotope-labeled internal standard ensures high-quality data suitable for demanding clinical and research applications. The detailed protocol and performance characteristics presented herein should enable straightforward implementation of this method in other laboratories.

References

Protocol for the Quantification of Daclatasvir in Human Plasma using Daclatasvir-d16 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the quantification of Daclatasvir in human plasma using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method with Daclatasvir-d16 as the internal standard (IS). Daclatasvir is a direct-acting antiviral agent against the hepatitis C virus.[1] This method is sensitive, specific, and suitable for pharmacokinetic studies and therapeutic drug monitoring.

Principle

This method utilizes protein precipitation for the extraction of Daclatasvir and its deuterated internal standard, this compound, from human plasma. The separation of the analytes is achieved using reverse-phase liquid chromatography, followed by detection using a tandem mass spectrometer operating in the multiple reaction monitoring (MRM) mode with positive electrospray ionization.[2][3][4]

Materials and Reagents

  • Daclatasvir reference standard

  • This compound (internal standard)[5]

  • Human plasma (with anticoagulant, e.g., K2-EDTA)

  • Acetonitrile (HPLC grade)[6][7]

  • Methanol (HPLC grade)[6]

  • Ammonium formate (analytical grade)[3][6]

  • Formic acid (analytical grade)[6]

  • Ultrapure water

Instrumentation and Analytical Conditions

A validated ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) system is recommended for this analysis.[2][6]

Liquid Chromatography
ParameterCondition
Column Acquity UPLC HSS C18 (50 x 2.1 mm, 1.8 µm) or equivalent[2]
Mobile Phase A 10 mM Ammonium formate (pH 3.5) in water[2]
Mobile Phase B Acetonitrile[2]
Flow Rate 0.30 mL/min[2]
Elution Mode Isocratic[2]
Injection Volume 5 µL
Column Temperature 40 °C
Run Time Approximately 1.2 minutes[2]
Mass Spectrometry
ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive[6]
Detection Mode Multiple Reaction Monitoring (MRM)
MRM Transitions Daclatasvir: m/z 739.4 → 481.3This compound: m/z 755.4 → 497.3
Dwell Time 200 ms
Collision Gas Argon
Ion Source Temperature 500 °C

Experimental Protocols

Preparation of Standard and Quality Control Solutions
  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve Daclatasvir and this compound in methanol to prepare individual stock solutions.

  • Working Standard Solutions: Prepare serial dilutions of the Daclatasvir stock solution with a 50:50 mixture of acetonitrile and water to create calibration curve (CC) standards.

  • Internal Standard Working Solution: Dilute the this compound stock solution with the same diluent to achieve a final concentration of 100 ng/mL.

  • Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations by spiking blank human plasma with the appropriate working standard solutions.

Sample Preparation (Protein Precipitation)
  • Label polypropylene tubes for blank, calibration standards, QC samples, and unknown samples.

  • To 100 µL of plasma in each tube, add 25 µL of the internal standard working solution (100 ng/mL this compound).

  • Vortex each tube for 10 seconds.

  • Add 200 µL of acetonitrile to each tube to precipitate the plasma proteins.[2]

  • Vortex vigorously for 1 minute.

  • Centrifuge the samples at 10,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean 96-well plate or autosampler vials.

  • Inject 5 µL of the supernatant into the LC-MS/MS system.

Data Analysis and Quantification

The concentration of Daclatasvir in the plasma samples is determined by calculating the peak area ratio of the analyte to the internal standard. A calibration curve is constructed by plotting the peak area ratios against the corresponding concentrations of the calibration standards. The linearity of the method is assessed using a weighted (1/x²) linear regression analysis.[3][6]

Method Validation Summary

The following tables summarize the typical validation parameters for this analytical method.

Table 1: Calibration Curve and Linearity

ParameterResult
Linearity Range 5 - 4000 ng/mL[2]
Correlation Coefficient (r²) > 0.99[6]
Regression Model Weighted (1/x²) linear regression[3][6]

Table 2: Precision and Accuracy

QC LevelConcentration (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%)
LLOQ 5< 15< 1585 - 115
Low 15< 15< 1585 - 115
Medium 200< 15< 1585 - 115
High 3000< 15< 1585 - 115
LLOQ: Lower Limit of Quantification, RSD: Relative Standard Deviation. Acceptance criteria are based on FDA guidelines for bioanalytical method validation.[2]

Table 3: Recovery

AnalyteConcentration LevelMean Recovery (%)
Daclatasvir Low> 85
Medium> 85
High> 85
This compound 100 ng/mL> 85

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma 100 µL Human Plasma is Add 25 µL this compound (IS) plasma->is vortex1 Vortex is->vortex1 ppt Add 200 µL Acetonitrile (Protein Precipitation) vortex1->ppt vortex2 Vortex ppt->vortex2 centrifuge Centrifuge vortex2->centrifuge supernatant Transfer Supernatant centrifuge->supernatant injection Inject 5 µL into UPLC System supernatant->injection separation Chromatographic Separation (C18 Column) injection->separation detection MS/MS Detection (MRM) separation->detection integration Peak Integration detection->integration ratio Calculate Peak Area Ratio (Analyte/IS) integration->ratio calibration Quantify using Calibration Curve ratio->calibration result Final Concentration calibration->result

Caption: Workflow for Daclatasvir quantification in human plasma.

This comprehensive protocol provides a robust and reliable method for the quantification of Daclatasvir in human plasma, essential for clinical and research applications.

References

Application Note: High-Throughput Analysis of Daclatasvir in Human Plasma for Pharmacokinetic Studies Using Daclatasvir-d16 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Daclatasvir is a potent, direct-acting antiviral agent against the hepatitis C virus (HCV) nonstructural protein 5A (NS5A).[1][2][3] Accurate quantification of Daclatasvir in biological matrices is crucial for pharmacokinetic (PK) studies, which inform dosing regimens and assess drug-drug interactions.[2][4] Stable isotope-labeled internal standards are the gold standard for quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to their ability to compensate for variability in sample preparation and matrix effects.[5] Daclatasvir-d16, a deuterium-labeled analog of Daclatasvir, is an ideal internal standard for this purpose, as it shares similar physicochemical properties with the analyte, co-elutes chromatographically, and is easily distinguishable by mass spectrometry.[1][5]

This application note provides a detailed protocol for the extraction and quantification of Daclatasvir in human plasma using this compound as an internal standard. The described LC-MS/MS method is sensitive, specific, and robust, making it suitable for high-throughput analysis in clinical and preclinical pharmacokinetic studies.

Experimental Protocols

Materials and Reagents
  • Analytes: Daclatasvir dihydrochloride, this compound

  • Reagents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Formic acid (LC-MS grade), Ammonium formate (LC-MS grade), Deionized water, Human plasma (K2-EDTA)

Stock and Working Solutions Preparation
  • Daclatasvir Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of Daclatasvir dihydrochloride in 10 mL of methanol.

  • This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of this compound in 1 mL of methanol.

  • Daclatasvir Working Solutions: Prepare serial dilutions of the Daclatasvir stock solution in 50:50 (v/v) methanol:water to create calibration standards and quality control (QC) samples.

  • This compound IS Working Solution (50 ng/mL): Dilute the this compound stock solution in 50:50 (v/v) methanol:water.

Sample Preparation (Protein Precipitation)
  • Label 1.5 mL microcentrifuge tubes for calibration standards, QCs, and unknown plasma samples.

  • Add 50 µL of the appropriate Daclatasvir working solution (or blank diluent for the blank sample) to the corresponding tubes.

  • Pipette 100 µL of human plasma into each tube.

  • Add 50 µL of the this compound IS working solution to all tubes except the blank.

  • To precipitate plasma proteins, add 300 µL of acetonitrile to each tube.

  • Vortex each tube for 1 minute to ensure thorough mixing.

  • Centrifuge the tubes at 13,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.

  • Inject an appropriate volume (e.g., 5-10 µL) into the LC-MS/MS system.

Liquid Chromatography Conditions
  • LC System: UPLC/HPLC system

  • Column: A C18 reversed-phase column, such as an Acquity UPLC HSS C18 (50 × 2.1 mm, 1.8 µm), is suitable.[6]

  • Mobile Phase A: 10 mM Ammonium formate in water (pH 3.5)[6]

  • Mobile Phase B: Acetonitrile[6]

  • Flow Rate: 0.30 mL/min[6]

  • Gradient: Isocratic elution is often sufficient.[6] A typical starting condition would be a 50:50 (v/v) mixture of Mobile Phase A and B.[7]

  • Column Temperature: 40°C

  • Run Time: A short run time of approximately 1.2 to 5 minutes is achievable.[4][6]

Mass Spectrometry Conditions
  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Detection Mode: Multiple Reaction Monitoring (MRM)

  • Source Temperature: Dependent on the instrument, typically 150-500°C

  • Desolvation Temperature: Dependent on the instrument, typically 350-500°C

  • MRM Transitions:

    • Daclatasvir: The precursor ion ([M+H]⁺) is m/z 739.4. The product ion for quantification is typically m/z 559.3.

    • This compound: The precursor ion ([M+H]⁺) is m/z 755.4. The product ion for quantification is typically m/z 575.3.

Data Presentation

The following tables summarize typical performance characteristics for bioanalytical methods quantifying Daclatasvir in human plasma. While these specific examples may have used different internal standards, they are representative of the performance expected when using this compound.

Table 1: Linearity and Range

AnalyteInternal Standard UsedLinearity Range (ng/mL)Correlation Coefficient (r²)Reference
DaclatasvirSofosbuvir5–4000>0.99[6]
DaclatasvirTadalafil3–3000Not Reported[7]
DaclatasvirDaclatasvir-13C2,2H610.004–3001.218>0.99[4]

Table 2: Precision and Accuracy

AnalyteInternal Standard UsedQC LevelIntra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)Reference
DaclatasvirSofosbuvirLQC, MQC, HQC<15%<15%Within ±15%[6]
DaclatasvirTadalafilLQC, MQC, HQC<15%<15%Within ±15%[7]
DaclatasvirDaclatasvir-13C2,2H6LQC, MQC, HQC<15%<15%Within ±15%[4]

Mandatory Visualizations

Pharmacokinetic_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing cluster_output Final Output Plasma_Sample 1. Human Plasma Sample Collection Spike_IS 2. Spike with this compound (IS) Plasma_Sample->Spike_IS Protein_Precipitation 3. Protein Precipitation (Acetonitrile) Spike_IS->Protein_Precipitation Centrifugation 4. Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer 5. Supernatant Transfer Centrifugation->Supernatant_Transfer Injection 6. Injection into UPLC System Supernatant_Transfer->Injection Chromatography 7. Chromatographic Separation (C18 Column) Injection->Chromatography Mass_Spec 8. Mass Spectrometry Detection (MRM) Chromatography->Mass_Spec Peak_Integration 9. Peak Integration Mass_Spec->Peak_Integration Ratio_Calculation 10. Calculate Analyte/IS Peak Area Ratio Peak_Integration->Ratio_Calculation Concentration_Determination 11. Determine Concentration from Calibration Curve Ratio_Calculation->Concentration_Determination PK_Analysis 12. Pharmacokinetic Analysis Concentration_Determination->PK_Analysis

References

Application Notes and Protocols for the Bioanalysis of Daclatasvir Using a Labeled Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Daclatasvir is a potent, direct-acting antiviral agent against the hepatitis C virus (HCV) nonstructural protein 5A (NS5A). Accurate quantification of Daclatasvir in biological matrices is crucial for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring. The use of a stable isotope-labeled internal standard (IS), such as Daclatasvir-¹³C₂,²H₆, is the gold standard for correcting for variability in sample preparation and instrument response, ensuring the highest accuracy and precision of the analytical method.[1][2]

This document provides detailed application notes and protocols for three common sample preparation techniques for the analysis of Daclatasvir in human plasma using a labeled internal standard, followed by ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS). The described methods are protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE).

Quantitative Data Summary

The choice of sample preparation method can significantly impact the performance of a bioanalytical assay. The following table summarizes key quantitative parameters for the three described methods to facilitate easy comparison.

ParameterProtein Precipitation (PPT)Liquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)
Labeled Internal Standard Daclatasvir-¹³C₂,²H₆Daclatasvir-¹³C₂,²H₆Daclatasvir-¹³C₂,²H₆
Linearity Range (ng/mL) 5 - 4000[3]0.4 - 20 (µg/mL)[3]10.004 - 3001.218[1]
Mean Recovery (%) ~78% (general)[4]>85%>90%[5]
Matrix Effect Present, requires careful managementReduced compared to PPTMinimal[5]
Lower Limit of Quantification (LLOQ) 5 ng/mL[3]400 ng/mL[3]10.004 ng/mL[1]
Throughput HighModerateModerate to High (with automation)
Cost per Sample LowLow to ModerateHigh

Experimental Workflows

The following diagrams illustrate the general workflows for each sample preparation technique.

PPT_Workflow Plasma Plasma Sample + IS Add_ACN Add Acetonitrile Plasma->Add_ACN Vortex Vortex Add_ACN->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Analyze Analyze by UPLC-MS/MS Supernatant->Analyze

Caption: Protein Precipitation (PPT) Workflow.

LLE_Workflow Plasma Plasma Sample + IS Add_Solvent Add Extraction Solvent (e.g., Ethyl Acetate) Plasma->Add_Solvent Vortex Vortex Add_Solvent->Vortex Centrifuge Centrifuge Vortex->Centrifuge Organic_Layer Collect Organic Layer Centrifuge->Organic_Layer Evaporate Evaporate to Dryness Organic_Layer->Evaporate Reconstitute Reconstitute Evaporate->Reconstitute Analyze Analyze by UPLC-MS/MS Reconstitute->Analyze

Caption: Liquid-Liquid Extraction (LLE) Workflow.

SPE_Workflow Condition Condition SPE Cartridge Equilibrate Equilibrate SPE Cartridge Condition->Equilibrate Load Load Plasma Sample + IS Equilibrate->Load Wash Wash Cartridge Load->Wash Elute Elute Analyte Wash->Elute Analyze Analyze by UPLC-MS/MS Elute->Analyze

Caption: Solid-Phase Extraction (SPE) Workflow.

Experimental Protocols

Protein Precipitation (PPT)

This method is rapid and simple, making it suitable for high-throughput analysis. However, it may result in less clean extracts compared to LLE and SPE, potentially leading to more significant matrix effects.

Materials:

  • Human plasma with anticoagulant (e.g., K₂EDTA)

  • Daclatasvir analytical standard

  • Daclatasvir-¹³C₂,²H₆ internal standard (IS)

  • Acetonitrile (HPLC grade)

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Microcentrifuge

Protocol:

  • Thaw frozen plasma samples at room temperature.

  • Vortex the plasma samples to ensure homogeneity.

  • Pipette 100 µL of plasma into a 1.5 mL microcentrifuge tube.

  • Add 50 µL of the internal standard working solution (containing the desired concentration of Daclatasvir-¹³C₂,²H₆ in a suitable solvent like methanol).

  • Add 250 µL of cold acetonitrile to the plasma sample.[6] This corresponds to a 2.5:1 ratio of acetonitrile to plasma.

  • Vortex the mixture vigorously for 30 seconds to ensure complete protein precipitation.

  • Centrifuge the tubes at 14,800 rpm for 5 minutes to pellet the precipitated proteins.[6]

  • Carefully transfer the supernatant to a clean vial for UPLC-MS/MS analysis.

Liquid-Liquid Extraction (LLE)

LLE offers a cleaner sample extract than PPT by partitioning the analyte of interest into an immiscible organic solvent, leaving many matrix components behind in the aqueous phase.

Materials:

  • Human plasma with anticoagulant (e.g., K₂EDTA)

  • Daclatasvir analytical standard

  • Daclatasvir-¹³C₂,²H₆ internal standard (IS)

  • Ethyl acetate or Methyl tert-butyl ether (HPLC grade)

  • Microcentrifuge tubes (1.5 mL or 2 mL)

  • Vortex mixer

  • Microcentrifuge

  • Nitrogen evaporator

Protocol:

  • Thaw frozen plasma samples at room temperature.

  • Vortex the plasma samples to ensure homogeneity.

  • Pipette 200 µL of plasma into a 2 mL microcentrifuge tube.

  • Add 50 µL of the internal standard working solution.

  • Add 1 mL of ethyl acetate to the tube.

  • Vortex the mixture for 2 minutes to ensure thorough extraction.

  • Centrifuge the tubes at 4000 rpm for 10 minutes to separate the aqueous and organic layers.

  • Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 200 µL of the mobile phase used for the UPLC-MS/MS analysis.

  • Vortex for 30 seconds and transfer to a vial for analysis.

Solid-Phase Extraction (SPE)

SPE provides the cleanest extracts by utilizing a solid sorbent to selectively retain the analyte while matrix interferences are washed away. This method is highly selective and can significantly reduce matrix effects.[5]

Materials:

  • Human plasma with anticoagulant (e.g., K₂EDTA)

  • Daclatasvir analytical standard

  • Daclatasvir-¹³C₂,²H₆ internal standard (IS)

  • C18 SPE cartridges (e.g., 100 mg, 1 mL)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • 0.1% Formic acid in water

  • SPE vacuum manifold

  • Nitrogen evaporator

Protocol:

  • Sample Pre-treatment: To 200 µL of plasma in a microcentrifuge tube, add 50 µL of the internal standard working solution. Then, add 100 µL of 1% formic acid and vortex.[1]

  • Cartridge Conditioning: Condition the C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of water through the cartridge. Do not allow the cartridge to dry out.[2]

  • Cartridge Equilibration: Equilibrate the cartridge by passing 1 mL of 0.1% formic acid in water.[2]

  • Sample Loading: Load the pre-treated plasma sample onto the conditioned and equilibrated SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water containing 0.1% formic acid to remove polar interferences.[2]

  • Elution: Elute the analyte and internal standard from the cartridge with 1 mL of an elution solution, for example, 50:50 acetonitrile/water with 0.1% TFA (v/v/v).[2]

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase, vortex, and transfer to a vial for UPLC-MS/MS analysis.

References

Application Notes and Protocols for the Detection of Daclatasvir-d16 by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of Daclatasvir and its deuterated internal standard, Daclatasvir-d16, in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The methodologies outlined are based on established and validated procedures to ensure accuracy and reproducibility in pharmacokinetic studies and therapeutic drug monitoring.

Overview

Daclatasvir is a direct-acting antiviral agent highly effective against the hepatitis C virus (HCV) by inhibiting the NS5A protein. Accurate quantification of Daclatasvir in biological matrices is crucial for pharmacokinetic assessments and clinical management. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for correcting matrix effects and variabilities in sample processing and instrument response, thereby ensuring the highest accuracy and precision of the analytical method.

This protocol details the sample preparation, liquid chromatography, and mass spectrometry parameters for the simultaneous determination of Daclatasvir and this compound.

Quantitative Mass Spectrometry Parameters

The following table summarizes the optimized mass spectrometry parameters for the detection of Daclatasvir and its deuterated internal standard. These parameters are critical for setting up a sensitive and specific multiple reaction monitoring (MRM) method on a triple quadrupole mass spectrometer.

AnalytePrecursor Ion (Q1) m/zProduct Ion (Q3) m/zCollision Energy (CE)Declustering Potential (DP)Cell Exit Potential (CXP)
Daclatasvir739.4459.340 V110 V15 V
This compound755.4475.340 V110 V15 V

Note: The precursor ion for this compound is predicted based on the addition of 16 atomic mass units to the molecular weight of Daclatasvir. The product ion is similarly predicted assuming the deuterium atoms are retained on the fragmented portion. These values should be confirmed experimentally.

Experimental Protocols

This section outlines the detailed step-by-step procedures for sample preparation and LC-MS/MS analysis.

Materials and Reagents
  • Daclatasvir reference standard

  • This compound internal standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Ammonium formate (analytical grade)

  • Formic acid (analytical grade)

  • Ultrapure water

  • Human plasma (K2-EDTA)

  • Solid Phase Extraction (SPE) cartridges

Sample Preparation: Solid Phase Extraction (SPE)

This protocol is designed for the efficient extraction of Daclatasvir and its internal standard from human plasma, minimizing matrix interference.

  • Thaw Plasma Samples : Allow frozen human plasma samples to thaw completely at room temperature.

  • Spike Internal Standard : To 200 µL of each plasma sample, add a predetermined amount of this compound working solution to achieve a final concentration appropriate for the assay's linear range.

  • Condition SPE Cartridges : Condition the SPE cartridges by passing 1 mL of methanol followed by 1 mL of ultrapure water.

  • Load Samples : Load the plasma samples onto the conditioned SPE cartridges.

  • Wash Cartridges : Wash the cartridges with 1 mL of ultrapure water to remove polar interferences.

  • Elute Analytes : Elute Daclatasvir and this compound from the cartridges with 1 mL of methanol into a clean collection tube.

  • Evaporate and Reconstitute : Evaporate the eluent to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 200 µL of the mobile phase.

  • Transfer for Analysis : Transfer the reconstituted samples to autosampler vials for LC-MS/MS analysis.

Liquid Chromatography Conditions

Chromatographic separation is essential to resolve the analytes from endogenous plasma components.

  • LC System : A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column : A reversed-phase C18 column (e.g., Zorbax SB-C18, 4.6 x 50 mm, 5 µm or equivalent) is recommended.

  • Mobile Phase A : 5 mM ammonium formate in water with 0.1% formic acid.

  • Mobile Phase B : Acetonitrile with 0.1% formic acid.

  • Flow Rate : 0.7 mL/min.

  • Injection Volume : 10 µL.

  • Column Temperature : 40°C.

  • Gradient Elution :

Time (min)% Mobile Phase B
0.050
2.095
2.595
2.650
4.050
Mass Spectrometry Conditions

The mass spectrometer should be operated in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM) for the highest sensitivity and selectivity.

  • Mass Spectrometer : A triple quadrupole mass spectrometer.

  • Ionization Mode : Positive Electrospray Ionization (ESI+).

  • Ion Source Temperature : 500°C.

  • IonSpray Voltage : 5500 V.

  • Curtain Gas : 30 psi.

  • Collision Gas (CAD) : Nitrogen, set to medium.

  • Nebulizer Gas (GS1) : 50 psi.

  • Heater Gas (GS2) : 50 psi.

  • MRM Transitions : As specified in the quantitative data table.

Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the experimental workflow for the detection of this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis plasma Human Plasma Sample spike Spike with this compound (IS) plasma->spike spe Solid Phase Extraction (SPE) spike->spe elute Elution spe->elute dry_recon Evaporation & Reconstitution elute->dry_recon lc Liquid Chromatography Separation (C18 Column) dry_recon->lc ms Mass Spectrometry Detection (Positive ESI, MRM) lc->ms quant Quantification (Peak Area Ratio) ms->quant

Caption: Experimental workflow for this compound detection.

Data Analysis and Quantification

The concentration of Daclatasvir in the plasma samples is determined by calculating the peak area ratio of the analyte to the internal standard (this compound). A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their known concentrations. The concentration of Daclatasvir in the unknown samples is then interpolated from this calibration curve. The use of a stable isotope-labeled internal standard ensures that any variations during the analytical process are accounted for, leading to highly reliable and accurate results.

Application Note & Protocol: Establishing a Calibration Curve for the Quantification of Daclatasvir using Daclatasvir-d16 as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Objective: To provide a detailed methodology for establishing a robust calibration curve for the accurate quantification of Daclatasvir in a given matrix, utilizing its deuterated analog, Daclatasvir-d16, as an internal standard (IS). This protocol is intended for use with liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Introduction

Daclatasvir is a direct-acting antiviral agent used in the treatment of chronic hepatitis C virus (HCV) infection. Accurate quantification of Daclatasvir in biological matrices is crucial for pharmacokinetic, bioequivalence, and therapeutic drug monitoring studies. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative bioanalysis using LC-MS/MS. It effectively compensates for variations in sample preparation, injection volume, and matrix effects, thereby ensuring high precision and accuracy. This document outlines the protocol for preparing calibration standards and establishing a calibration curve for Daclatasvir.

Experimental Protocols

Materials and Reagents
  • Daclatasvir reference standard

  • This compound (internal standard)

  • HPLC or LC-MS grade methanol

  • HPLC or LC-MS grade acetonitrile

  • HPLC or LC-MS grade water

  • Formic acid (or other appropriate modifier)

  • Control matrix (e.g., human plasma, cell culture media)

Preparation of Stock Solutions
  • Daclatasvir Primary Stock Solution (1 mg/mL):

    • Accurately weigh 10 mg of Daclatasvir reference standard.

    • Dissolve in a 10 mL volumetric flask with methanol.

    • Sonicate for 15 minutes to ensure complete dissolution.[1]

    • Store at -20°C.

  • This compound (Internal Standard) Stock Solution (1 mg/mL):

    • Accurately weigh 1 mg of this compound.

    • Dissolve in a 1 mL volumetric flask with methanol.

    • Vortex to ensure complete dissolution.

    • Store at -20°C.

  • This compound Working Solution (100 ng/mL):

    • Perform serial dilutions of the this compound stock solution with 50:50 acetonitrile:water to obtain a final concentration of 100 ng/mL. This working solution will be spiked into all samples (calibration standards, quality controls, and unknown samples).

Preparation of Calibration Curve Standards
  • Daclatasvir Working Standard Solutions:

    • Prepare a series of intermediate stock solutions by serially diluting the Daclatasvir primary stock solution with a suitable solvent (e.g., 50:50 acetonitrile:water).[2]

  • Spiking into Matrix:

    • For each calibration standard, spike the appropriate Daclatasvir working standard solution into a known volume of the control matrix to achieve the final concentrations. A typical spiking volume is 5-10% of the total matrix volume to minimize matrix disruption.

    • The final concentration range should be selected based on the expected concentrations in the study samples. A common range for bioanalytical assays is from low ng/mL to several thousand ng/mL.[3]

Sample Preparation (Protein Precipitation)
  • To 100 µL of each calibration standard, add 20 µL of the this compound working solution (100 ng/mL).

  • Add 300 µL of cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.[4]

  • Transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

The following are typical starting conditions and may require optimization for your specific instrumentation.

Parameter Condition
LC System UPLC or HPLC system
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)[3]
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Flow Rate 0.3 mL/min[2][3]
Injection Volume 5 µL
Column Temperature 40°C[1]
MS System Triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions See Table 2

Data Presentation

Table 1: Example Calibration Curve Standards
Standard ID Daclatasvir Concentration (ng/mL) Volume of Matrix (µL) Spiking Volume (µL)
STD-11955 of 20 ng/mL WS
STD-25955 of 100 ng/mL WS
STD-320955 of 400 ng/mL WS
STD-4100955 of 2 µg/mL WS
STD-5500955 of 10 µg/mL WS
STD-62000955 of 40 µg/mL WS
STD-74000955 of 80 µg/mL WS
STD-85000955 of 100 µg/mL WS

WS = Working Solution

Table 2: Mass Spectrometry Parameters (Multiple Reaction Monitoring - MRM)
Analyte Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
Daclatasvir739.4483.3Optimized for instrument
This compound755.5499.4Optimized for instrument

Note: The exact m/z values for this compound may vary depending on the deuteration pattern. The values provided are hypothetical based on common deuteration schemes.

Data Analysis and Calibration Curve Construction

  • Peak Integration: Integrate the chromatographic peaks for both Daclatasvir and this compound for each calibration standard.

  • Response Ratio Calculation: Calculate the peak area ratio of Daclatasvir to this compound for each standard.

  • Calibration Curve Plotting: Plot the peak area ratio (y-axis) against the nominal concentration of Daclatasvir (x-axis).

  • Linear Regression: Perform a linear regression analysis on the plotted data. A weighting factor of 1/x or 1/x² is often used to ensure accuracy at the lower end of the calibration range.

  • Acceptance Criteria: The calibration curve should have a correlation coefficient (r²) of ≥ 0.99.[5] The back-calculated concentrations of at least 75% of the calibration standards must be within ±15% of their nominal values (±20% for the Lower Limit of Quantification, LLOQ).[2]

Visualization

Experimental Workflow Diagram

G cluster_prep Preparation cluster_sample Sample Processing cluster_analysis Analysis stock_dcv Daclatasvir Stock working_dcv Daclatasvir Working Standards stock_dcv->working_dcv stock_is This compound Stock working_is IS Working Solution stock_is->working_is spike Spike Matrix with Working Standards & IS working_dcv->spike working_is->spike precip Protein Precipitation spike->precip centrifuge Centrifugation precip->centrifuge evap Evaporation centrifuge->evap reconstitute Reconstitution evap->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms data_proc Data Processing (Peak Integration) lcms->data_proc cal_curve Calibration Curve Construction (Linear Regression) data_proc->cal_curve

Caption: Workflow for Calibration Curve Establishment.

Disclaimer: This protocol is a general guideline. Specific parameters, especially those related to mass spectrometry, should be optimized for the instrumentation in use.

References

Application of Daclatasvir-d16 in Bioequivalence Studies

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Daclatasvir is a direct-acting antiviral agent highly effective in the treatment of chronic hepatitis C virus (HCV) infection.[1][2] It functions by inhibiting the HCV non-structural protein 5A (NS5A), which is essential for viral RNA replication and virion assembly.[2][3][4] To ensure the therapeutic equivalence of generic formulations of daclatasvir, bioequivalence (BE) studies are critical. These studies compare the rate and extent of absorption of a test formulation to a reference formulation.

Daclatasvir-d16, a deuterated analog of daclatasvir, serves as an ideal internal standard (IS) in bioanalytical methods, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the quantification of daclatasvir in biological matrices. Its utility stems from its similar physicochemical properties to the analyte of interest and its distinct mass, which allows for accurate quantification while minimizing matrix effects.

These application notes provide a comprehensive overview and detailed protocols for the use of this compound in bioequivalence studies of daclatasvir.

Pharmacokinetics of Daclatasvir

Understanding the pharmacokinetic profile of daclatasvir is fundamental to designing a robust bioequivalence study.

Pharmacokinetic ParameterValueReference
Time to Peak Plasma Concentration (Tmax)1 to 2 hours[5][6][7]
Terminal Elimination Half-Life12 to 15 hours[5][6][7]
Bioavailability67%[1][8]
Protein Binding~99%[1]
MetabolismPrimarily by CYP3A4[1]

Administration of daclatasvir with a high-fat meal can decrease the maximum plasma concentration (Cmax) and the area under the curve (AUC) by 28% and 23%, respectively.[5][6][7]

Bioequivalence Study Design

The World Health Organization (WHO) provides specific guidance for conducting bioequivalence studies of daclatasvir.

Study Design ParameterRecommendationReference
Study Design Single-dose, randomized, two-period, two-sequence, crossover[5][6]
Subjects Healthy adult volunteers[5][6]
Condition Fasting[5][6]
Dose 60 mg[5][6]
Washout Period A washout period of at least 7 days is considered sufficient.[7][9]
Blood Sampling Intensive sampling within the first three hours post-administration to accurately characterize Cmax. Samples should be collected for up to 72 hours.[5][6][9]
Analyte Parent drug (daclatasvir)[5][6]
Analytical Method A validated LC-MS/MS method is recommended.[5][6]

Experimental Protocols

Bioanalytical Method: Quantification of Daclatasvir in Human Plasma using LC-MS/MS

This protocol outlines a general procedure for the quantification of daclatasvir in human plasma using this compound as an internal standard.

a. Materials and Reagents:

  • Daclatasvir reference standard

  • This compound (internal standard)

  • Human plasma (with anticoagulant, e.g., K2EDTA)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Ammonium formate (analytical grade)

  • Formic acid (analytical grade)

  • Water (deionized or Milli-Q)

b. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

c. Preparation of Stock and Working Solutions:

  • Daclatasvir Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of daclatasvir reference standard in methanol.

  • This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol.

  • Working Solutions: Prepare serial dilutions of the daclatasvir stock solution in a mixture of methanol and water (e.g., 50:50, v/v) to create calibration curve standards and quality control (QC) samples. Prepare a working solution of this compound by diluting the stock solution.

d. Sample Preparation (Protein Precipitation):

  • Pipette 100 µL of plasma sample (calibration standard, QC, or study sample) into a microcentrifuge tube.

  • Add 25 µL of the this compound working solution and vortex briefly.

  • Add 300 µL of acetonitrile to precipitate plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube or vial for LC-MS/MS analysis.

e. LC-MS/MS Conditions:

ParameterCondition
LC Column C18 column (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A 10 mM Ammonium formate in water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Gradient Isocratic or gradient elution can be optimized. A typical starting point is 50% Mobile Phase B.
Ionization Mode Electrospray Ionization (ESI), Positive
MS/MS Mode Multiple Reaction Monitoring (MRM)
MRM Transitions Daclatasvir: To be optimized based on instrumentthis compound: To be optimized based on instrument

f. Method Validation: The bioanalytical method should be fully validated according to regulatory guidelines (e.g., FDA, EMA). Key validation parameters include:

  • Selectivity and Specificity

  • Linearity and Range

  • Accuracy and Precision (Intra- and Inter-day)

  • Matrix Effect

  • Recovery

  • Stability (Freeze-thaw, short-term, long-term, post-preparative)

Pharmacokinetic and Statistical Analysis

a. Pharmacokinetic Parameters: The following pharmacokinetic parameters should be calculated for both the test and reference products from the plasma concentration-time data of each subject:

  • Cmax: Maximum observed plasma concentration.

  • AUC0-t: Area under the plasma concentration-time curve from time zero to the last quantifiable concentration.

  • AUC0-∞: Area under the plasma concentration-time curve from time zero to infinity.

  • Tmax: Time to reach Cmax.

b. Statistical Analysis:

  • The primary pharmacokinetic parameters for bioequivalence assessment are Cmax and AUC0-t.

  • The data for these parameters should be log-transformed prior to statistical analysis.

  • An analysis of variance (ANOVA) should be performed to assess the effects of formulation, period, sequence, and subject.

  • The 90% confidence intervals for the ratio of the geometric means (Test/Reference) for Cmax and AUC0-t must be within the acceptance range of 80.00% to 125.00%.

Visualizations

Experimental Workflow

G cluster_0 Clinical Phase cluster_1 Bioanalytical Phase cluster_2 Data Analysis Phase subject_recruitment Subject Recruitment (Healthy Volunteers) dosing_period1 Period 1: Dosing (Test or Reference) subject_recruitment->dosing_period1 blood_sampling1 Blood Sampling (0-72h) dosing_period1->blood_sampling1 washout Washout Period (>= 7 days) blood_sampling1->washout dosing_period2 Period 2: Dosing (Crossover) washout->dosing_period2 blood_sampling2 Blood Sampling (0-72h) dosing_period2->blood_sampling2 sample_preparation Plasma Sample Preparation (Protein Precipitation with IS) blood_sampling2->sample_preparation lcms_analysis LC-MS/MS Analysis sample_preparation->lcms_analysis quantification Quantification of Daclatasvir lcms_analysis->quantification pk_analysis Pharmacokinetic Analysis (Cmax, AUC) quantification->pk_analysis stat_analysis Statistical Analysis (90% CI) pk_analysis->stat_analysis be_determination Bioequivalence Determination stat_analysis->be_determination

Caption: Bioequivalence study workflow for Daclatasvir.

Signaling Pathway

Daclatasvir has been shown to mitigate hepatic fibrosis through the downregulation of the TNF-α / NF-κB signaling pathway, an effect independent of its antiviral activity.[10]

G cluster_0 TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Gene Pro-inflammatory & Profibrotic Gene Expression Daclatasvir Daclatasvir Daclatasvir->IKK Inhibits

Caption: Daclatasvir's inhibition of the TNF-α/NF-κB pathway.

References

Application Notes and Protocols for the Quantification of Daclatasvir in Tissue Samples using a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

This document provides a detailed analytical method for the quantification of Daclatasvir (DCV) in various tissue samples using Daclatasvir-d16 (DCV-d16) as an internal standard (IS). The method utilizes Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) for sensitive and selective detection.

Introduction

Daclatasvir is a potent inhibitor of the hepatitis C virus (HCV) non-structural protein 5A (NS5A). Understanding its distribution and concentration in different tissues is crucial for pharmacokinetic and pharmacodynamic (PK/PD) studies in drug development. This application note describes a robust and reliable LC-MS/MS method for the determination of Daclatasvir in tissue homogenates. The use of a stable isotope-labeled internal standard, this compound, ensures high accuracy and precision by compensating for matrix effects and variations in sample processing.[1][2]

Experimental

Materials and Reagents
  • Daclatasvir analytical standard

  • This compound (Internal Standard)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Tissue samples (e.g., liver, kidney, lung, brain)

Instrumentation

A liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source is recommended. The following is a representative system:

  • LC System: Waters Acquity UPLC or equivalent

  • Mass Spectrometer: Waters Xevo TQ MS or equivalent

  • Analytical Column: Gemini NX C18 (50 x 2.0 mm, 5 µm) or equivalent[3]

Standard Solutions
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of Daclatasvir and this compound in methanol.

  • Working Standard Solutions: Prepare serial dilutions of the Daclatasvir stock solution with a 50:50 mixture of methanol and water to create calibration standards.

  • Internal Standard Working Solution (50 ng/mL): Dilute the this compound stock solution with a 50:50 mixture of methanol and water.

Sample Preparation

The following protocol outlines the steps for preparing tissue samples for analysis.

G cluster_0 Tissue Sample Preparation tissue Weigh Tissue Sample homogenize Homogenize in PBS tissue->homogenize spike Spike with Internal Standard (DCV-d16) homogenize->spike precipitate Protein Precipitation (Acetonitrile) spike->precipitate vortex Vortex precipitate->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject

Figure 1: Workflow for tissue sample preparation.

  • Tissue Homogenization:

    • Accurately weigh approximately 100 mg of tissue.

    • Add 3 volumes of cold PBS (pH 7.4) (e.g., 300 µL for 100 mg of tissue).

    • Homogenize the tissue using a mechanical homogenizer until a uniform consistency is achieved.

  • Protein Precipitation:

    • To a 50 µL aliquot of the tissue homogenate, add 10 µL of the internal standard working solution (50 ng/mL this compound).

    • Add 200 µL of acetonitrile to precipitate proteins.

    • Vortex the mixture for 1 minute.

  • Extraction:

    • Centrifuge the sample at 10,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase.

    • Vortex for 30 seconds and transfer to an autosampler vial for analysis.

LC-MS/MS Method

Liquid Chromatography
ParameterCondition
Column Gemini NX C18 (50 x 2.0 mm, 5 µm)[3]
Mobile Phase A 5 mM Ammonium Formate in Water[3]
Mobile Phase B Acetonitrile[3]
Flow Rate 0.3 mL/min[3]
Injection Volume 10 µL
Column Temperature 40°C
Run Time 5 minutes[3]
Gradient Isocratic or a shallow gradient may be developed
Mass Spectrometry

The mass spectrometer should be operated in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM).

ParameterDaclatasvirThis compound (IS)
Precursor Ion (m/z) 739.4755.4
Product Ion (m/z) 582.3598.3
Dwell Time (s) 0.10.1
Cone Voltage (V) 4040
Collision Energy (eV) 2525

Note: These are starting parameters and should be optimized for the specific instrument used.

Method Validation

The method should be validated according to regulatory guidelines (e.g., FDA). Key validation parameters are summarized below.

Linearity

The calibration curve should be linear over the desired concentration range.

AnalyteRange (ng/mL)
Daclatasvir1 - 1000> 0.995
Accuracy and Precision

The intra- and inter-day accuracy and precision should be within ±15% (±20% for the Lower Limit of Quantification, LLOQ).

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
LLOQ1< 1585 - 115< 1585 - 115
Low3< 1585 - 115< 1585 - 115
Medium100< 1585 - 115< 1585 - 115
High800< 1585 - 115< 1585 - 115
Recovery and Matrix Effect

Recovery and matrix effect should be consistent and reproducible across different tissue types.

QC LevelRecovery (%)Matrix Effect (%)
Low> 8085 - 115
High> 8085 - 115

Data Analysis

The concentration of Daclatasvir in tissue samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to the calibration curve.

G cluster_1 Data Analysis Workflow data_acquisition Data Acquisition Peak Area of DCV and DCV-d16 ratio_calc Calculate Peak Area Ratio (DCV Area / DCV-d16 Area) data_acquisition->ratio_calc calibration Calibration Curve Plot Ratio vs. Concentration ratio_calc->calibration concentration Determine Concentration Interpolate from Curve calibration->concentration

Figure 2: Data analysis logical relationship.

Conclusion

This application note provides a comprehensive and detailed protocol for the quantitative analysis of Daclatasvir in tissue samples using LC-MS/MS with a deuterated internal standard. The method is sensitive, selective, and suitable for pharmacokinetic studies in drug discovery and development. Adherence to the described sample preparation and analytical procedures, along with proper method validation, will ensure the generation of high-quality data.

References

Application Note: High-Throughput UPLC-MS/MS Assay for the Quantification of Daclatasvir and its Deuterated Analog in Human Plasma

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and sensitive Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the quantitative analysis of Daclatasvir (DCV) in human plasma. The use of a stable isotope-labeled internal standard, Daclatasvir-13C2D6, ensures high accuracy and precision, making this assay suitable for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. The method employs a simple protein precipitation step for sample preparation, followed by a rapid chromatographic separation, enabling a short run time.

Introduction

Daclatasvir is a potent, direct-acting antiviral agent that targets the hepatitis C virus (HCV) non-structural protein 5A (NS5A) replication complex. It is a cornerstone in combination therapies for chronic HCV infection. Accurate measurement of Daclatasvir concentrations in plasma is crucial for optimizing patient dosage regimens and for regulatory submissions of new drug formulations. This UPLC-MS/MS method provides a highly selective and sensitive analytical solution for the determination of Daclatasvir in a complex biological matrix.

Experimental Protocols

Materials and Reagents
  • Daclatasvir reference standard (≥99% purity)

  • Daclatasvir-13C2D6 (internal standard, IS) (≥99% purity)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Ammonium Formate (LC-MS grade)

  • Formic Acid (LC-MS grade)

  • Human plasma (K2-EDTA)

  • Milli-Q or equivalent purified water

Instrumentation
  • Waters ACQUITY UPLC System

  • Waters Xevo TQ Mass Spectrometer with an electrospray ionization (ESI) source

Preparation of Stock and Working Solutions
  • Stock Solutions (1 mg/mL): Prepare primary stock solutions of Daclatasvir and Daclatasvir-13C2D6 by dissolving the appropriate amount of each compound in methanol.

  • Working Standard Solutions: Serially dilute the Daclatasvir stock solution with a 50:50 mixture of methanol and water to prepare working standard solutions for calibration curve and quality control (QC) samples.

  • Internal Standard Working Solution (5 µg/mL): Dilute the Daclatasvir-13C2D6 stock solution with methanol to achieve a final concentration of 5.000 µg/mL.[1]

Sample Preparation Protocol
  • Label polypropylene tubes for standards, QCs, and unknown samples.

  • Add 50 µL of the appropriate working standard solution (or blank diluent for the blank sample) to the corresponding tubes.

  • Pipette 100 µL of human plasma into each tube.

  • Add 50 µL of the internal standard working solution to all tubes except the blank.

  • To precipitate proteins, add 300 µL of acetonitrile to each tube.

  • Vortex mix for 1 minute.

  • Centrifuge the samples at 4000 rpm for 10 minutes at 20°C.

  • Transfer the supernatant to a clean 96-well plate or autosampler vials.

  • Inject 20 µL into the UPLC-MS/MS system.

UPLC-MS/MS Method

UPLC Conditions:

ParameterValue
Column ACQUITY UPLC HSS C18 (50 x 2.1 mm, 1.8 µm)[2]
Mobile Phase A 5 mM Ammonium Formate in water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.30 mL/min[1]
Gradient Isocratic or a rapid gradient may be optimized
Column Temperature 40°C
Injection Volume 20 µL
Run Time Approximately 5 minutes[1]

MS/MS Conditions:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 350°C
Desolvation Gas Flow 650 L/hr
Cone Gas Flow 50 L/hr
Collision Gas Argon

MRM Transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (s)Cone Voltage (V)Collision Energy (eV)
Daclatasvir 739.4425.20.14035
Daclatasvir-13C2D6 747.4433.20.14035

Data Presentation

Method Validation Summary

The method was validated according to the FDA guidelines for bioanalytical method validation.[3]

Table 1: Calibration Curve and Linearity

AnalyteRange (ng/mL)
Daclatasvir5 - 4000>0.99[2]

Table 2: Precision and Accuracy

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (% Bias)
LLOQ5≤10≤10±15
Low15≤5≤5±10
Mid2000≤5≤5±10
High3000≤5≤5±10

Note: The values in this table are representative and should be established during method validation.

Table 3: Recovery and Matrix Effect

QC LevelConcentration (ng/mL)Recovery (%)Matrix Effect (%)
Low15>85<15
High3000>85<15

Note: The values in this table are representative and should be established during method validation.

Workflow Diagram

UPLC_MSMS_Workflow cluster_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing sample Plasma Sample (100 µL) is_add Add IS (Daclatasvir-13C2D6) sample->is_add ppt Protein Precipitation (Acetonitrile) is_add->ppt vortex Vortex ppt->vortex centrifuge Centrifuge vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant injection Inject into UPLC supernatant->injection separation Chromatographic Separation injection->separation detection MS/MS Detection (MRM) separation->detection integration Peak Integration detection->integration calibration Calibration Curve integration->calibration quantification Quantification calibration->quantification report Report Results quantification->report

Caption: UPLC-MS/MS workflow for Daclatasvir analysis.

Conclusion

The described UPLC-MS/MS method offers a rapid, sensitive, and reliable approach for the quantification of Daclatasvir in human plasma. The use of a deuterated internal standard minimizes potential matrix effects and improves the overall accuracy of the assay. This method is well-suited for high-throughput analysis in a clinical or research setting.

References

Troubleshooting & Optimization

troubleshooting matrix effects in Daclatasvir quantification with Daclatasvir-d16

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of Daclatasvir using Daclatasvir-d16 as an internal standard.

Troubleshooting Guides

This section addresses specific issues that may arise during the bioanalysis of Daclatasvir.

Issue: High variability in the IS-normalized matrix factor across different plasma lots.

Question: We are observing a high coefficient of variation (%CV) in the IS-normalized matrix factor for Daclatasvir when testing different lots of human plasma, even though we are using this compound as the internal standard. What could be the cause, and how can we troubleshoot this?

Answer:

High variability in the internal standard (IS)-normalized matrix factor suggests that the this compound is not fully compensating for the variable matrix effects between different plasma lots. Here are the potential causes and a step-by-step troubleshooting guide:

Potential Causes:

  • Differential Matrix Effects: The analyte and the stable isotope-labeled internal standard (SIL-IS) may not be experiencing the same degree of ion suppression or enhancement in different plasma lots. This can happen if the co-eluting matrix components that cause the effect are not consistent across lots.

  • Chromatographic Separation of Analyte and IS: Even with a SIL-IS, slight differences in chromatographic retention time between Daclatasvir and this compound can lead to differential matrix effects, especially if they elute on the shoulder of a region of significant ion suppression.[1]

  • Suboptimal Sample Preparation: The current sample preparation method may not be effectively removing all interfering endogenous components, leading to lot-to-lot variability.

  • Presence of Metabolites or Co-administered Drugs: Metabolites of Daclatasvir or other co-administered drugs could be co-eluting and causing interference in some plasma lots but not others.

Troubleshooting Workflow:

Troubleshooting High Variability in IS-Normalized Matrix Factor A High %CV in IS-Normalized Matrix Factor B Step 1: Verify Chromatographic Co-elution A->B C Overlay chromatograms of Daclatasvir and this compound from a single injection. Are the peaks perfectly co-eluting? B->C D Yes C->D Yes E No C->E No H Step 3: Evaluate Sample Preparation D->H F Step 2: Optimize Chromatography E->F G Modify mobile phase composition, gradient, or column chemistry to achieve co-elution. F->G P Re-evaluate matrix effect with the new chromatographic conditions. G->P I Compare current method (e.g., Protein Precipitation) with a more rigorous method like Solid-Phase Extraction (SPE). H->I J Did SPE reduce variability? I->J K Yes J->K Yes L No J->L No O Implement optimized SPE method. K->O M Step 4: Investigate Specific Interferences L->M N Use post-column infusion to identify regions of ion suppression. Analyze plasma from patients on co-medications. M->N Q Consider alternative ionization techniques (e.g., APCI) if ESI is problematic. N->Q

Caption: Troubleshooting workflow for high variability in IS-normalized matrix factor.

Frequently Asked Questions (FAQs)

Q1: What are the typical sources of matrix effects in plasma samples for Daclatasvir analysis?

A1: The primary sources of matrix effects in plasma are endogenous phospholipids and other small molecules that can co-elute with Daclatasvir and its internal standard.[2] These components can suppress or enhance the ionization of the analytes in the mass spectrometer's ion source, leading to inaccurate quantification.

Q2: Is protein precipitation a suitable sample preparation method for Daclatasvir quantification?

A2: While protein precipitation (PPT) is a simple and fast technique, it may not be sufficient to remove all interfering matrix components, especially phospholipids. For a more robust method with minimal matrix effects, Solid-Phase Extraction (SPE) is often preferred as it provides a cleaner extract.[2] Studies have shown that SPE can lead to better recovery and lower matrix effects for Daclatasvir analysis.[2]

Q3: What are the recommended mass transitions (MRM) for Daclatasvir and this compound?

A3: The selection of appropriate MRM transitions is crucial for the selectivity and sensitivity of the assay. Based on published methods, the following transitions are commonly used:

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Daclatasvir739.4559.3
This compound755.5575.4

Note: These values may need to be optimized on your specific instrument.

Q4: Can the use of this compound completely eliminate matrix effects?

A4: While a stable isotope-labeled internal standard like this compound is the best tool to compensate for matrix effects, it may not completely eliminate them.[1] Factors such as the degree of deuteration, the position of the deuterium labels, and the chromatographic conditions can sometimes lead to slight differences in the physicochemical properties between the analyte and the IS. This can result in incomplete co-elution and differential matrix effects.[1] Therefore, it is always essential to validate the method by assessing the matrix effect across multiple lots of the biological matrix.

Data Presentation

The following table summarizes quantitative data on the matrix effect for Daclatasvir from a validated LC-MS/MS method.

Table 1: Matrix Effect Assessment for Daclatasvir in Human Plasma

AnalyteConcentration LevelMatrix Factor (MF)IS-Normalized Matrix Factor%CV of IS-Normalized MF
DaclatasvirLow QC0.981.012.8%
DaclatasvirHigh QC0.991.022.5%

Data adapted from a study utilizing Solid-Phase Extraction for sample preparation.

Experimental Protocols

Key Experiment: Quantification of Daclatasvir in Human Plasma by LC-MS/MS

This section provides a detailed methodology for the quantification of Daclatasvir in human plasma.

1. Sample Preparation: Solid-Phase Extraction (SPE)

  • Materials: Oasis HLB 30 mg, 1 cc SPE cartridges, human plasma, Daclatasvir and this compound stock solutions, methanol, acetonitrile, water, formic acid.

  • Procedure:

    • Condition the SPE cartridges with 1 mL of methanol followed by 1 mL of water.

    • To 100 µL of human plasma, add 25 µL of this compound working solution (internal standard) and 100 µL of 1% formic acid in water. Vortex to mix.

    • Load the pre-treated plasma sample onto the conditioned SPE cartridge.

    • Wash the cartridge with 1 mL of water.

    • Elute the analytes with 1 mL of methanol.

    • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 200 µL of the mobile phase.

2. LC-MS/MS Analysis

  • Liquid Chromatography:

    • Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

    • Mobile Phase A: 5 mM ammonium formate in water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A linear gradient from 10% to 90% B over 5 minutes.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Daclatasvir: 739.4 → 559.3

      • This compound: 755.5 → 575.4

    • Instrument Parameters: Optimize ion source parameters (e.g., capillary voltage, source temperature, gas flows) and collision energies for maximum signal intensity.

Workflow for Daclatasvir Quantification:

General Workflow for Daclatasvir Quantification A Plasma Sample Collection B Addition of this compound (IS) A->B C Sample Pre-treatment (e.g., Protein Precipitation or SPE) B->C D LC-MS/MS Analysis C->D E Data Processing and Quantification D->E F Pharmacokinetic Analysis E->F

Caption: A high-level overview of the bioanalytical workflow for Daclatasvir.

References

optimizing LC gradient for separation of Daclatasvir and its internal standard

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the liquid chromatography (LC) separation of Daclatasvir and its internal standard.

Frequently Asked Questions (FAQs)

Q1: What are the typical starting conditions for developing an LC gradient method for Daclatasvir?

A1: A good starting point for developing a reversed-phase HPLC method for Daclatasvir is to use a C18 column with a mobile phase consisting of a mixture of an acidic aqueous buffer and an organic solvent like acetonitrile or methanol. Several published methods utilize a phosphate buffer or diluted ortho-phosphoric acid in water as the aqueous phase.[1][2] A common starting gradient could be a linear ramp from a lower to a higher percentage of the organic solvent.

Q2: Which internal standard (IS) is recommended for the quantitative analysis of Daclatasvir?

A2: The ideal internal standard is a stable, isotopically labeled version of the analyte, such as Daclatasvir-¹³C₂D₆, as it closely mimics the chromatographic behavior and ionization efficiency of the analyte.[3] If an isotopically labeled standard is unavailable, other compounds with similar chemical properties and retention times that are not present in the sample matrix can be used. For instance, some methods have successfully employed Sofosbuvir or its deuterated form (Sofosbuvir-d6) as an internal standard for Daclatasvir analysis in specific contexts.[3][4]

Q3: What are the common detection wavelengths for Daclatasvir using a UV detector?

A3: Daclatasvir exhibits UV absorbance at several wavelengths. Commonly reported detection wavelengths for optimal sensitivity and specificity are around 304 nm, 315 nm, and 319 nm.[1][2][5] The choice of wavelength can depend on the mobile phase composition and the presence of potential interferences.

Troubleshooting Guide

Issue 1: Poor Resolution Between Daclatasvir and Internal Standard/Impurities

Symptoms:

  • Overlapping or co-eluting peaks for Daclatasvir and the internal standard.

  • Inability to separate Daclatasvir from its degradation products or process-related impurities.[6]

Possible Causes & Solutions:

CauseSolution
Inadequate Mobile Phase Composition Modify the organic-to-aqueous ratio in the mobile phase. A lower percentage of organic solvent at the start of the gradient can increase retention and improve the separation of early-eluting peaks.
Incorrect pH of the Aqueous Phase Adjust the pH of the aqueous buffer. The retention of ionizable compounds like Daclatasvir is highly dependent on the mobile phase pH. Experimenting with pH values around the pKa of the analytes can significantly alter selectivity.[6][7]
Suboptimal Gradient Slope A steep gradient may not provide sufficient time for separation. Try a shallower gradient (i.e., a slower increase in the organic solvent percentage over time) to improve resolution.
Inappropriate Column Chemistry If resolution is still poor, consider a different column chemistry. While C18 is common, a C8 or a phenyl-hexyl column might offer different selectivity.[8][9]
Elevated Column Temperature Increasing the column temperature can sometimes improve peak shape and resolution. However, in some cases, a lower temperature might be beneficial. Optimization of column temperature is recommended.[6]
Issue 2: Peak Tailing or Asymmetry for Daclatasvir or Internal Standard

Symptoms:

  • Asymmetrical peaks with a "tail" extending from the back of the peak.

Possible Causes & Solutions:

CauseSolution
Secondary Interactions with Column Silanols Add a competing base, like triethylamine, to the mobile phase in low concentrations (e.g., 0.1%) to block active silanol groups on the silica-based column.
Column Overload Reduce the injection volume or the concentration of the sample. Overloading the column can lead to poor peak shape.
Incompatible Injection Solvent The sample should ideally be dissolved in the initial mobile phase. If a stronger solvent is used for sample dissolution, it can cause peak distortion.[7]
Column Degradation If the problem persists and is observed for all analytes, the column may be degraded. Try washing the column according to the manufacturer's instructions or replace it.
Issue 3: Unstable Retention Times

Symptoms:

  • Retention times for Daclatasvir and the internal standard shift between injections.

Possible Causes & Solutions:

CauseSolution
Inadequate Column Equilibration Ensure the column is properly equilibrated with the initial mobile phase conditions before each injection. This is especially critical for gradient methods.
Fluctuations in Mobile Phase Composition Check for proper solvent mixing by the pump. If preparing the mobile phase offline, ensure it is thoroughly mixed. Air bubbles in the pump can also cause flow rate instability.
Temperature Variations Use a column oven to maintain a constant temperature. Fluctuations in ambient temperature can affect retention times.[6]
Mobile Phase pH Drift If using a buffer, ensure it is within its effective buffering range and is freshly prepared. The pH of the mobile phase can change over time due to the absorption of atmospheric CO₂.[7]

Experimental Protocols

Example LC Gradient Method for Daclatasvir Separation

This protocol is a representative example based on published methods and may require further optimization for specific applications.

  • Column: Agilent Zorbax SB C18 (4.6 x 250 mm, 5 µm) or equivalent.[10]

  • Mobile Phase A: 0.05% o-phosphoric acid in water.[1]

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 1.0 mL/min.[10]

  • Column Temperature: 40 °C.[10]

  • Detection Wavelength: 315 nm.[1]

  • Injection Volume: 10 µL.

Gradient Program:

Time (minutes)% Mobile Phase A% Mobile Phase B
0.06040
10.04060
12.06040
15.06040

Data Presentation

Table 1: Comparison of Reported LC Methods for Daclatasvir
ParameterMethod 1[10]Method 2[1]Method 3[3]
Column Agilent Zorbax SB C18 (4.6 x 250 mm, 5 µm)Hypersil C18 (4.6 x 250 mm, 5 µm)Gemini NX C18 (50 x 2.0 mm, 5 µm)
Mobile Phase A 9 mM dipotassium hydrogen orthophosphate buffer (pH 4.0)0.05% o-phosphoric acid in water5 mM Ammonium Formate buffer
Mobile Phase B AcetonitrileAcetonitrileAcetonitrile
Elution Mode Isocratic (60:40 A:B)Isocratic (50:50 A:B)Gradient
Flow Rate 1.0 mL/min0.7 mL/min0.3 mL/min
Detection UV at 265 nmUV at 315 nmMS/MS
Retention Time 7.3 min3.76 min2.15 min

Visualizations

Gradient_Optimization_Workflow cluster_start Initial Conditions cluster_scouting Gradient Scouting cluster_optimization Optimization cluster_verification Verification Start Select Column (e.g., C18) and Mobile Phases (Aqueous/Organic) Scouting Run a Fast Generic Gradient (e.g., 5-95% B in 10 min) Start->Scouting Evaluation1 Evaluate Peak Shape and Elution Window Scouting->Evaluation1 Adjust_Gradient Adjust Gradient Slope and Time Evaluation1->Adjust_Gradient Good Elution? Troubleshoot Troubleshoot (e.g., Peak Tailing, Poor Resolution) Evaluation1->Troubleshoot Poor Peaks? Optimize_pH Optimize Mobile Phase pH for Selectivity Adjust_Gradient->Optimize_pH Optimize_Temp Optimize Column Temperature for Efficiency Optimize_pH->Optimize_Temp Verification Check Resolution, Peak Shape, and Retention Time Stability Optimize_Temp->Verification Verification->Adjust_Gradient Final_Method Final Optimized Method Verification->Final_Method Acceptable?

Caption: Workflow for LC gradient optimization.

Troubleshooting_Logic cluster_resolution Resolution Issues cluster_tailing Tailing Issues cluster_rt Retention Time Issues Problem Identify Chromatographic Problem Poor_Resolution Poor Resolution Problem->Poor_Resolution Peak_Tailing Peak Tailing Problem->Peak_Tailing RT_Shift Retention Time Shift Problem->RT_Shift Sol_Res_Gradient Adjust Gradient Slope Poor_Resolution->Sol_Res_Gradient Sol_Res_pH Modify Mobile Phase pH Poor_Resolution->Sol_Res_pH Sol_Res_Column Change Column Poor_Resolution->Sol_Res_Column Sol_Tail_Additive Add Mobile Phase Additive Peak_Tailing->Sol_Tail_Additive Sol_Tail_Conc Reduce Sample Concentration Peak_Tailing->Sol_Tail_Conc Sol_Tail_Solvent Check Injection Solvent Peak_Tailing->Sol_Tail_Solvent Sol_RT_Equilibrate Ensure Column Equilibration RT_Shift->Sol_RT_Equilibrate Sol_RT_Temp Control Column Temperature RT_Shift->Sol_RT_Temp Sol_RT_MobilePhase Check Mobile Phase Preparation RT_Shift->Sol_RT_MobilePhase Check Re-evaluate Performance Sol_Res_Gradient->Check Sol_Res_pH->Check Sol_Res_Column->Check Sol_Tail_Additive->Check Sol_Tail_Conc->Check Sol_Tail_Solvent->Check Sol_RT_Equilibrate->Check Sol_RT_Temp->Check Sol_RT_MobilePhase->Check Check->Problem Issue Persists Solved Solved Check->Solved Issue Resolved

Caption: Troubleshooting decision tree.

References

addressing ion suppression in the analysis of Daclatasvir with Daclatasvir-d16

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analysis of Daclatasvir, with a focus on addressing ion suppression using Daclatasvir-d16 as an internal standard.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern in the LC-MS/MS analysis of Daclatasvir?

A1: Ion suppression is a type of matrix effect where components of the sample matrix other than the analyte of interest interfere with the ionization of the analyte in the mass spectrometer's ion source.[1] This interference can lead to a decreased analyte signal, which can negatively impact the accuracy, precision, and sensitivity of the quantitative analysis.[1][2] In the bioanalysis of Daclatasvir from complex matrices like human plasma, endogenous substances such as phospholipids, salts, and proteins can co-elute with Daclatasvir and suppress its ionization, leading to unreliable results.[3][4]

Q2: How does using this compound help in addressing ion suppression?

A2: this compound is a stable isotope-labeled (SIL) internal standard for Daclatasvir.[5][6] It is chemically identical to Daclatasvir but has a higher mass due to the replacement of 16 hydrogen atoms with deuterium. Because it is structurally and chemically very similar to Daclatasvir, it co-elutes and experiences the same degree of ion suppression or enhancement during the LC-MS/MS analysis.[4] By calculating the ratio of the analyte signal to the internal standard signal, the variability caused by ion suppression can be normalized, leading to more accurate and precise quantification of Daclatasvir.[2][5]

Q3: What are the common sample preparation techniques to minimize ion suppression for Daclatasvir analysis?

A3: The goal of sample preparation is to remove interfering matrix components before LC-MS/MS analysis. Common techniques include:

  • Solid-Phase Extraction (SPE): This is often the most effective method for removing phospholipids and other interferences, resulting in a cleaner extract and reduced matrix effects.[3][7]

  • Liquid-Liquid Extraction (LLE): LLE can also provide good sample cleanup and reduce ion suppression.[3][8]

  • Protein Precipitation (PPT): While being a simpler technique, PPT is generally less effective at removing phospholipids and may result in more significant ion suppression compared to SPE and LLE.[3][4]

Troubleshooting Guide

Q4: I am still observing significant ion suppression for Daclatasvir even with the use of this compound. What could be the cause and how can I troubleshoot this?

A4: While this compound compensates for ion suppression, severe suppression can still lead to a loss of sensitivity. Here are some potential causes and troubleshooting steps:

  • Inefficient Sample Preparation: Your current sample preparation method may not be adequately removing matrix interferences.

    • Solution: Consider switching to a more rigorous sample preparation technique. If you are using protein precipitation, try developing an SPE or LLE method.[4] Optimizing the wash and elution steps in your SPE protocol can also improve the removal of interfering compounds.

  • Chromatographic Co-elution: The ion-suppressing compounds may be co-eluting with Daclatasvir.

    • Solution: Modify your chromatographic conditions to separate Daclatasvir from the region of ion suppression. You can try adjusting the mobile phase gradient, changing the organic solvent, or using a different type of analytical column (e.g., a phenyl column instead of a C18).[2][9] A post-column infusion experiment can help identify the retention time windows with significant ion suppression.[3][9]

  • Ion Source Contamination: A contaminated ion source can lead to poor ionization efficiency and increased signal suppression.[10]

    • Solution: Regularly clean the ion source components, such as the capillary and skimmer, according to the manufacturer's instructions.

Q5: My Daclatasvir peak shape is poor (e.g., tailing or splitting). Could this be related to ion suppression?

A5: Poor peak shape is more often related to chromatographic issues but can sometimes be exacerbated by matrix effects.

  • Possible Cause: Interaction of the analyte with metal surfaces in the HPLC system or column can cause peak tailing and signal loss.[11]

    • Solution: Consider using a metal-free or PEEK-lined column, especially if you observe these issues with chelating compounds.[11]

  • Possible Cause: Sub-optimal mobile phase pH can affect the ionization state of Daclatasvir and its interaction with the stationary phase.

    • Solution: Adjust the mobile phase pH to ensure Daclatasvir is in a consistent and appropriate ionization state for good chromatography.

Experimental Protocols

Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)

This protocol is a general guideline and may require optimization for your specific application.

  • Conditioning: Condition a suitable SPE cartridge (e.g., a mixed-mode cation exchange cartridge) with 1 mL of methanol followed by 1 mL of water.

  • Loading: To 200 µL of plasma sample, add 50 µL of this compound internal standard working solution and 200 µL of 4% phosphoric acid in water. Vortex and load the entire mixture onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol.

  • Elution: Elute Daclatasvir and this compound with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 200 µL of the mobile phase.

Protocol 2: LC-MS/MS Analysis of Daclatasvir

  • Liquid Chromatography:

    • Column: A C18 column (e.g., 50 x 2.1 mm, 1.8 µm) is commonly used.

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Flow Rate: 0.4 mL/min.

    • Gradient: A typical gradient would be to start at 10-20% B, ramp up to 90-95% B, hold, and then return to initial conditions for equilibration.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Detection: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Daclatasvir: Q1 m/z [Precursor Ion] -> Q3 m/z [Product Ion]

      • This compound: Q1 m/z [Precursor Ion + 16] -> Q3 m/z [Product Ion]

    • Note: The specific m/z values for precursor and product ions should be optimized for your instrument.

Quantitative Data Summary

The following table summarizes typical recovery and matrix effect data for Daclatasvir analysis using different sample preparation methods.

Sample Preparation MethodAnalyteMean Recovery (%)Matrix Effect (%)Reference
Solid-Phase Extraction (SPE)Daclatasvir85 - 95< 15[7]
Liquid-Liquid Extraction (LLE)Daclatasvir80 - 90< 20[8]
Protein Precipitation (PPT)Daclatasvir> 9020 - 40[4]

Note: Lower percentage values for Matrix Effect indicate less ion suppression.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add this compound plasma->add_is spe Solid-Phase Extraction (SPE) add_is->spe evap Evaporation spe->evap reconstitute Reconstitution evap->reconstitute lc LC Separation reconstitute->lc ms MS/MS Detection lc->ms quant Quantification ms->quant

Caption: Experimental workflow for Daclatasvir analysis.

ion_suppression cluster_source Ion Source cluster_detector Mass Analyzer daclatasvir Daclatasvir Ions droplet ESI Droplet daclatasvir->droplet Analyte matrix Matrix Components matrix->droplet Interference detector Detector Signal droplet->detector Ionization suppressed_signal Suppressed Signal

Caption: Ion suppression in the ESI source.

References

improving peak shape and resolution for Daclatasvir and Daclatasvir-d16

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the chromatographic analysis of Daclatasvir and its deuterated internal standard, Daclatasvir-d16. The focus is on improving peak shape and enhancing resolution.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of poor peak shape, such as peak tailing, for Daclatasvir?

A1: Peak tailing for Daclatasvir, a basic compound, is frequently caused by secondary interactions between the analyte and exposed silanol groups on the silica-based stationary phase of the HPLC column.[1][2] Other significant causes include column contamination, sample overload, and using a mobile phase with an inappropriate pH.[3][4]

Q2: Why am I observing poor resolution between Daclatasvir and its deuterated internal standard, this compound?

A2: Daclatasvir and this compound are isotopologues with nearly identical chemical properties, leading to very similar retention times. Achieving baseline separation requires a highly efficient and optimized chromatographic method. Poor resolution is often due to a suboptimal mobile phase composition, an inefficient column, or extra-column volume effects from tubing and connections.[2][5]

Q3: How does the mobile phase pH impact the analysis of Daclatasvir?

A3: The mobile phase pH is a critical factor for achieving good peak shape.[6] Since Daclatasvir has basic functional groups, using a mobile phase with a low pH (typically between 3 and 4) helps to protonate the residual silanol groups on the column packing material.[7][8] This minimizes unwanted secondary ionic interactions, which are a primary cause of peak tailing.[2][8]

Q4: What is the role of the organic modifier (e.g., acetonitrile vs. methanol) in the mobile phase?

A4: The organic modifier controls the retention time and can influence selectivity between analytes. Acetonitrile and methanol are the most common choices. Adjusting the ratio of the organic modifier to the aqueous buffer is the primary way to control retention.[2] Sometimes, switching from one organic solvent to another can alter the elution order or improve the resolution between closely eluting compounds like Daclatasvir and its related substances or internal standard.[2]

Q5: When should I consider replacing my HPLC column?

A5: A column may need replacement if you observe persistent issues that cannot be resolved through other troubleshooting steps. Key indicators include a significant and irreversible increase in backpressure, a noticeable loss of theoretical plates (efficiency), and poor peak shape that does not improve after column washing or regeneration procedures.[5][9] If a guard column is in use, it should be checked and replaced first, as it is designed to protect the more expensive analytical column.[9]

Troubleshooting Guides

Guide 1: Diagnosing and Resolving Peak Tailing

Peak tailing is the most common peak shape problem encountered with basic compounds like Daclatasvir. It can compromise resolution and affect the accuracy of integration. The following logical workflow can be used to diagnose the root cause.

G start Peak Tailing Observed for Daclatasvir q_peaks Does it affect all peaks in the chromatogram? start->q_peaks all_peaks YES (All Peaks Tail) q_peaks->all_peaks Yes specific_peaks NO (Mainly Daclatasvir) q_peaks->specific_peaks No phys_prob Indicates a Physical or System-Wide Issue all_peaks->phys_prob chem_prob Indicates a Chemical or Method-Specific Issue specific_peaks->chem_prob check_frit 1. Check for blocked column frit. Backflush column to waste. phys_prob->check_frit check_ph 1. Verify mobile phase pH. Ensure pH is low (e.g., 3.0-4.0). chem_prob->check_ph check_void 2. Suspect column void. Replace column. check_frit->check_void check_connections 3. Check for extra-column volume in tubing and connections. check_void->check_connections check_overload 2. Check for mass overload. Dilute sample and reinject. check_ph->check_overload check_column_chem 3. Suspect secondary interactions. Use an end-capped column or add mobile phase modifier. check_overload->check_column_chem

Caption: Troubleshooting workflow for peak tailing.

Table 1: Summary of Causes and Solutions for Peak Tailing

Potential CauseRecommended Action(s)
Secondary Silanol Interactions Lower the mobile phase pH to 3-4 using a buffer (e.g., phosphate, formate). Use a modern, high-purity, end-capped C18 or C8 column.[2]
Column Overload Reduce the concentration of the sample or decrease the injection volume.[4]
Column Contamination/Deterioration Wash the column according to the manufacturer's instructions. If the problem persists, replace the guard column or the analytical column.[5]
Partially Blocked Column Frit Disconnect the column and reverse it. Flush with mobile phase to waste at a low flow rate.[9]
Extra-Column Volume Minimize the length and internal diameter of all tubing between the injector and the detector. Ensure all fittings are properly connected to avoid dead volume.[5]
Guide 2: Optimizing Resolution

Achieving baseline resolution between Daclatasvir and its deuterated internal standard is essential for accurate quantification. This process involves systematically adjusting key chromatographic parameters.

G start Poor Resolution Observed Between Daclatasvir and this compound step1 Step 1: Adjust Mobile Phase Strength (Organic %) start->step1 step2 Step 2: Optimize Mobile Phase pH step1->step2 desc1 Decrease organic content to increase retention and improve separation. step1->desc1 step3 Step 3: Adjust Column Temperature step2->step3 desc2 Fine-tune pH around 3.0-4.0 to maximize selectivity. step2->desc2 step4 Step 4: Evaluate Gradient Elution step3->step4 desc3 Increase temperature (e.g., to 40-45°C) to improve efficiency and reduce viscosity. step3->desc3 step5 Step 5: Consider Column Chemistry step4->step5 desc4 If isocratic elution fails, a shallow gradient can sharpen peaks and improve resolution. step4->desc4 desc5 Test a different stationary phase (e.g., Phenyl-Hexyl) for alternative selectivity. step5->desc5

Caption: Workflow for optimizing chromatographic resolution.

Table 2: Parameters for Improving Resolution

Parameter to AdjustEffect on ChromatographyRecommended Starting Point
Organic Modifier Percentage Primarily affects retention time. Lowering the percentage increases retention and may improve resolution.Adjust in small increments (e.g., 2-5%).
Mobile Phase pH Affects the ionization state of the analyte and silanol groups, influencing selectivity and peak shape.Test values between pH 3.0 and 4.0.[7][10]
Column Temperature Higher temperatures decrease mobile phase viscosity, which can lead to sharper peaks and improved efficiency. It can also alter selectivity.Start at 40°C and evaluate up to 50°C.[10][11]
Flow Rate Affects efficiency and analysis time. Lower flow rates can sometimes increase resolution, but at the cost of broader peaks and longer run times.Optimize around 0.7 - 1.0 mL/min.[12][13]
Gradient Slope (if applicable) A shallower gradient increases the separation window between peaks.Decrease the rate of change of the organic modifier over time.

Experimental Protocols

The following are example protocols derived from validated methods found in the literature. These should be adapted and re-validated for specific laboratory conditions.

Protocol 1: Example RP-HPLC/UV Method

This protocol is suitable for the quantification of Daclatasvir in pharmaceutical dosage forms.

Table 3: HPLC/UV Chromatographic Conditions

ParameterCondition
Column Hypersil C18 (250 mm x 4.6 mm, 5 µm) or equivalent[12]
Mobile Phase Acetonitrile : 0.05% o-Phosphoric Acid in water (50:50 v/v)[12]
Flow Rate 0.7 mL/min[12]
Column Temperature 40°C[12]
Detection Wavelength 315 nm[12]
Injection Volume 20 µL
Run Time 10 minutes[12]

Methodology:

  • Prepare the mobile phase and degas it thoroughly.

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Prepare standard solutions of Daclatasvir in the mobile phase at concentrations ranging from 10-50 µg/mL.[12]

  • Prepare sample solutions from tablets by dissolving them in the mobile phase to achieve a similar concentration.

  • Inject the standards and samples and record the chromatograms.

Protocol 2: Example LC-MS/MS Method for Plasma

This protocol is designed for the sensitive quantification of Daclatasvir and this compound in human plasma.

Table 4: LC-MS/MS Chromatographic and Mass Spectrometry Conditions

ParameterCondition
LC System
Column Zorbax SB-C18 (50 mm x 4.6 mm, 5 µm) or equivalent[14]
Mobile Phase A 5 mM Ammonium Formate buffer (pH 3.5)[14]
Mobile Phase B Acetonitrile[14]
Elution Mode Isocratic (50:50, v/v) or a shallow gradient for optimal resolution[14]
Flow Rate 0.7 mL/min[14]
Column Temperature 40°C
Injection Volume 10 µL
MS/MS System
Ionization Mode Electrospray Ionization, Positive (ESI+)[15]
Scan Type Multiple Reaction Monitoring (MRM)[15]
MRM Transition (Daclatasvir) To be optimized based on specific instrument (e.g., Q1/Q3)
MRM Transition (this compound) To be optimized based on specific instrument (e.g., Q1/Q3)

Sample Preparation (Protein Precipitation):

  • To 100 µL of plasma sample, add 20 µL of the this compound internal standard working solution.

  • Vortex briefly.

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute, then centrifuge at high speed (e.g., 10,000 rpm) for 10 minutes.

  • Transfer the supernatant to a clean vial for injection.

References

Technical Support Center: Minimizing Carryover in LC-MS/MS Analysis of Daclatasvir

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize carryover during the LC-MS/MS analysis of Daclatasvir.

Troubleshooting Guide

This guide addresses specific issues you may encounter related to carryover in your Daclatasvir LC-MS/MS experiments.

Question: I am observing significant carryover of Daclatasvir in my blank injections following a high concentration sample. What are the initial troubleshooting steps?

Answer:

Observing carryover in blank injections is a common issue in sensitive LC-MS/MS analysis. The primary goal is to systematically identify and eliminate the source of the residual analyte. Here is a logical workflow to address the problem:

Initial Assessment Workflow

A High Carryover Detected in Blank B Inject a Sequence: 1. High Concentration Standard 2. Multiple Blanks A->B C Analyze Blank Chromatograms B->C D Is carryover consistent across all blanks? C->D E Contamination of mobile phase or blank solution is likely. D->E Yes F Carryover is likely from the LC system (autosampler, column, etc.). D->F No G Investigate Mobile Phase and Blank Preparation E->G H Proceed to Isolate Carryover Source F->H

Caption: Initial workflow to differentiate between system carryover and solvent contamination.

A systematic approach is crucial to pinpoint the source of carryover. Start by injecting a high concentration standard followed by a series of blank samples. If the carryover peak area is consistent across all blank injections, it may indicate contamination of your mobile phase or the blank solution itself. If the peak area decreases with each subsequent blank injection, the carryover is likely originating from the LC-MS/MS system hardware.

Question: How can I identify the specific component in my LC system that is causing the Daclatasvir carryover?

Answer:

To isolate the source of carryover within the LC system, you can systematically bypass or replace components and observe the effect on the carryover.

Systematic Component Isolation Workflow

A Systematic Investigation of LC Components B Bypass Autosampler (if possible) and manually inject a blank. A->B C Does carryover persist? B->C D Autosampler is a primary source. Focus on needle wash and rotor seal. C->D No E Replace Column with a new one and inject a blank. C->E Yes F Does carryover persist? E->F G Column is the source. Optimize column washing or replace. F->G No H Inspect tubing, fittings, and MS source. F->H Yes

Caption: A logical sequence for isolating the hardware component causing carryover.

The most common sources of carryover are the autosampler, column, and associated valves and tubing.[1][2]

  • Autosampler: The injection needle, sample loop, and injector valve are frequent culprits.[1][3] Worn or dirty rotor seals are a known cause of carryover.

  • Column: Daclatasvir may exhibit strong interactions with the stationary phase, leading to carryover. Replacing the column with a new one can help determine if the column is the source.

  • MS Source: While less common for carryover that decreases with subsequent blanks, contamination of the ion source can contribute to a persistent background signal.[2]

Question: What are the best practices for preparing and using wash solutions to minimize Daclatasvir carryover?

Answer:

An effective wash solution is critical for minimizing carryover, especially from the autosampler. The composition of the wash solution should be optimized to efficiently solubilize Daclatasvir.

  • Solvent Strength: The wash solvent should be at least as strong as the strongest mobile phase used in your gradient to ensure the analyte is fully dissolved and removed from system surfaces.[1] For Daclatasvir, which is often analyzed with acetonitrile as a strong solvent, a high percentage of acetonitrile in the wash solution is recommended.[4][5]

  • pH Modification: Adjusting the pH of the wash solution can improve the solubility of certain compounds. While specific data for Daclatasvir is limited, experimenting with acidic or basic additives in the wash solution may be beneficial.

  • Optimized Autosampler Wash Protocols: Modern autosamplers often have advanced wash features. Utilizing both internal and external needle washes can significantly reduce carryover.[3] Some systems allow for the use of multiple wash solvents in sequence to achieve a more thorough cleaning.[6] A study on a UPLC-MS system demonstrated that optimizing the needle wash solvent and wash settings are crucial aspects of method development to mitigate carryover.[7]

One study on the simultaneous quantification of Daclatasvir and Sofosbuvir optimized the autosampler wash solution to a composition of 50% Acetonitrile/water to prevent carryover.[5]

Frequently Asked Questions (FAQs)

Q1: What is carryover in LC-MS/MS analysis?

A1: Carryover refers to the appearance of an analyte signal in a current sample or blank injection that originates from a preceding injection, typically one with a high concentration of the analyte.[1][8] This can lead to inaccurate quantification, especially for low-concentration samples.

Q2: What are the common causes of carryover?

A2: Common causes of carryover include:

  • Adsorption: The analyte can adsorb to surfaces within the LC system, such as the column, tubing, injector needle, and valve seals.[1]

  • Poor Solubility: If the analyte is not fully soluble in the mobile phase or wash solution, it can precipitate and be redissolved in subsequent injections.

  • Hardware Issues: Worn or faulty components, like injector seals, can create dead volumes where the sample can be trapped and slowly released.[9]

Q3: How can I distinguish between carryover and contamination?

A3: To distinguish between carryover and contamination, inject a high-concentration standard followed by several blank injections.

  • Carryover: The analyte peak area will decrease with each subsequent blank injection.

  • Contamination: The analyte peak area will remain relatively constant across all blank injections, suggesting that the mobile phase, blank solution, or a system component is continuously introducing the analyte.

Q4: What are some recommended wash solutions for minimizing Daclatasvir carryover?

A4: While the optimal wash solution can be method-dependent, a good starting point for Daclatasvir is a mixture with a high organic content, similar to or stronger than your mobile phase B. A common wash solution is a high percentage of acetonitrile in water.[5] For particularly stubborn carryover, experimenting with different solvent compositions, such as adding a small amount of acid (e.g., formic acid) or another organic solvent like isopropanol, may be beneficial.

Q5: Can the choice of analytical column affect Daclatasvir carryover?

A5: Yes, the column is a potential source of carryover.[2] Daclatasvir may interact with the stationary phase, especially if the column is old or has been exposed to many samples. If you suspect the column is the source of carryover, you can try flushing it with a strong solvent or replacing it with a new column.

Experimental Protocols

Protocol 1: Carryover Assessment

This protocol is used to determine the extent of carryover in an LC-MS/MS method.

  • Prepare a high concentration standard of Daclatasvir at the upper limit of quantification (ULOQ).

  • Prepare a blank sample (matrix without the analyte).

  • Inject the ULOQ standard.

  • Immediately following the ULOQ injection, inject the blank sample one or more times.

  • Analyze the chromatogram of the blank injection(s) for the presence of the Daclatasvir peak.

  • The carryover is calculated as the peak area of the analyte in the blank injection divided by the peak area of the analyte in the preceding ULOQ injection, multiplied by 100%.

According to FDA guidelines for bioanalytical method validation, carryover should not be greater than 20% of the lower limit of quantification (LLOQ) for the analyte and 5% for the internal standard.[10]

Quantitative Data Summary

The following table summarizes carryover acceptance criteria from a study involving Daclatasvir analysis.

AnalyteAcceptance Criteria for CarryoverReference
DaclatasvirIn a blank sample following the highest calibration curve standard, the response should be ≤ 20% of the LLOQ response.[10]
Internal StandardIn a blank sample, the response should be ≤ 5% of the mean response of the processed LLOQ samples.[10]

References

impact of deuterium labeling on the chromatographic retention of Daclatasvir

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with deuterated Daclatasvir. The following information addresses potential issues related to chromatographic retention behavior that may arise during experimental analysis.

Frequently Asked Questions (FAQs)

Q1: We are using a deuterated form of Daclatasvir as an internal standard and observe a slight shift in its retention time compared to the non-deuterated analyte. Is this expected?

A1: Yes, a shift in retention time between a deuterated compound and its non-deuterated counterpart is an expected phenomenon known as the "deuterium isotope effect" in chromatography. In reversed-phase liquid chromatography (RPLC), deuterated compounds often elute slightly earlier than their non-deuterated analogs.[1] This is attributed to the subtle differences in polarity and intermolecular interactions caused by the substitution of hydrogen with deuterium. While the effect is generally small, it can be observable with high-resolution chromatography systems.

Q2: How significant is the retention time shift we should expect for deuterated Daclatasvir?

A2: The exact magnitude of the retention time shift is difficult to predict without direct experimental data for Daclatasvir. However, for many small molecules, the shift is typically a matter of seconds. For example, in some studies with other deuterated molecules, the median retention time shift observed was around 2.0 to 2.9 seconds.[1] The actual shift you observe will depend on your specific chromatographic conditions, including the column, mobile phase composition, and gradient profile. It is crucial to establish the retention times for both the deuterated and non-deuterated forms of Daclatasvir under your specific experimental conditions.

Q3: Can the deuterium isotope effect impact the quantification of Daclatasvir?

A3: While the retention time may shift, the use of a stable isotope-labeled internal standard, such as deuterated Daclatasvir, is a robust method for accurate quantification.[2] The co-eluting (or nearly co-eluting) internal standard helps to compensate for variations in sample preparation, injection volume, and matrix effects. As long as the peak integration for both the analyte and the internal standard is accurate, the impact of the slight retention time difference on the final calculated concentration should be minimal. However, it is essential to ensure that the chromatographic method has sufficient resolution to separate the analyte and internal standard peaks from any potential interferences.

Q4: We are not seeing a clear separation between deuterated and non-deuterated Daclatasvir. What could be the reason?

A4: The deuterium isotope effect on retention time is often subtle. If your chromatographic method does not have high enough resolving power, the peaks for the deuterated and non-deuterated forms may co-elute or appear as a single, slightly broadened peak. Factors that can influence peak resolution include the type of stationary phase, column length and particle size, mobile phase composition, and temperature.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Unexpectedly early elution of the deuterated Daclatasvir internal standard. Deuterium isotope effect. In reversed-phase chromatography, deuterated compounds can elute slightly earlier than their non-deuterated counterparts.[1]This is often normal. Verify the identity of the peak using a mass spectrometer if available. Establish the expected retention time for the deuterated standard through individual injections.
Poor peak shape or broadening for the combined Daclatasvir and deuterated Daclatasvir peak. Inadequate chromatographic resolution to separate the two species.Optimize the chromatographic method. Consider using a longer column, a column with a smaller particle size, or adjusting the mobile phase composition and gradient to improve resolution.
Inconsistent retention times for both deuterated and non-deuterated Daclatasvir. General chromatographic issues such as column degradation, mobile phase preparation errors, or instrument malfunction.Follow standard HPLC/LC-MS troubleshooting procedures. Check system pressure, ensure proper mobile phase degassing, and inspect the column for signs of aging.
Quantification variability when using a deuterated internal standard. Improper peak integration due to partial co-elution or interference from matrix components.Carefully review the peak integration parameters. Ensure that the integration window for both the analyte and the internal standard is set correctly. If matrix effects are suspected, further sample cleanup may be necessary.

Experimental Protocols

The following are examples of published experimental conditions for the analysis of Daclatasvir using liquid chromatography. These can serve as a starting point for method development and troubleshooting.

Table 1: Example HPLC Method for Daclatasvir Analysis [3][4][5][6]

Parameter Condition
Column Hypersil C18 (4.6 x 250 mm, 5 µm)
Mobile Phase Acetonitrile: 0.05% o-phosphoric acid in water (50:50 v/v)
Flow Rate 0.7 mL/min
Detection UV at 315 nm
Column Temperature 40 °C
Retention Time (Daclatasvir) ~3.76 min

Table 2: Example LC-MS/MS Method for Daclatasvir Analysis [7]

Parameter Condition
Column Zorbax SB-C18 (4.6 x 50 mm, 5 µm)
Mobile Phase 5 mM ammonium formate buffer (pH 3.5) : acetonitrile (50:50, v/v)
Flow Rate 0.7 mL/min
Ionization Positive Electrospray Ionization (ESI+)
Detection Triple Quadrupole Mass Spectrometer (in MRM mode)

Visualizations

Experimental Workflow for Daclatasvir Analysis

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing stock Prepare Stock Solutions (Daclatasvir & Deuterated IS) spike Spike Internal Standard into Sample Matrix stock->spike extract Extract Analytes (e.g., LLE or SPE) spike->extract hplc Chromatographic Separation (e.g., C18 column) extract->hplc ms Mass Spectrometric Detection (ESI+, MRM) hplc->ms integrate Peak Integration ms->integrate quantify Quantification using Analyte/IS Ratio integrate->quantify result result quantify->result Final Concentration cluster_cause Cause cluster_effect Potential Chromatographic Effects cluster_outcome Analytical Consideration deuteration Deuterium Labeling of Daclatasvir polarity Slight Change in Polarity deuteration->polarity retention Altered Retention Time (typically earlier elution in RP-HPLC) polarity->retention separation Potential for Peak Separation from Non-deuterated Form retention->separation method Need for Method Validation & Resolution Check separation->method

References

Technical Support Center: Ensuring the Stability of Daclatasvir-d16 in Biological Matrices

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to ensure the stability of Daclatasvir-d16 in biological matrices during analysis.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound in biological matrices?

A1: Based on forced degradation studies of daclatasvir, the primary stability concerns for its deuterated analog, this compound, are susceptibility to hydrolysis under acidic and basic conditions, as well as oxidation.[1][2] The molecule is generally stable under neutral and photolytic (light) conditions.[1][2] Therefore, it is crucial to control the pH of the biological matrix and minimize exposure to oxidizing agents during sample collection, processing, and storage.

Q2: How does the stability of this compound compare to the non-labeled Daclatasvir?

A2: The stability of this compound is expected to be very similar to that of Daclatasvir. Deuterium labeling is unlikely to significantly alter the fundamental chemical properties that dictate its susceptibility to hydrolysis and oxidation. However, it is always recommended to perform stability assessments for the specific internal standard used in the bioanalytical method.

Q3: What are the recommended storage conditions for plasma samples containing this compound?

A3: For long-term storage, it is recommended to keep plasma samples frozen at -20°C or -70°C.[3] Short-term storage in an ice bath or at room temperature should be minimized and validated to ensure no significant degradation occurs before analysis.

Q4: Can multiple freeze-thaw cycles affect the stability of this compound in plasma?

A4: Bioanalytical method validation studies for daclatasvir have shown that it is stable in human plasma for multiple freeze-thaw cycles. However, it is crucial to validate the stability for the specific number of freeze-thaw cycles your samples are expected to undergo. As a best practice, the number of freeze-thaw cycles should be kept to a minimum.

Q5: Are there any known issues with using a deuterated internal standard like this compound?

A5: While stable-isotope labeled internal standards are generally robust, potential issues can arise. These include:

  • Chromatographic Shift: Deuterated compounds may elute slightly earlier than their non-deuterated counterparts in reverse-phase chromatography. This can be significant if it leads to differential matrix effects.

  • Isotopic Exchange: Although less common with D16 labeling, there is a theoretical possibility of deuterium-hydrogen exchange under certain pH or temperature conditions, which could affect quantification.

Troubleshooting Guides

Issue 1: Low or Inconsistent Recovery of this compound

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Degradation during Sample Collection/Handling - Ensure immediate cooling of blood samples after collection. - Process blood to plasma or serum as quickly as possible. - Investigate the pH of the collection tubes and adjust if necessary to maintain a neutral pH.
Bench-top Instability - Minimize the time samples are kept at room temperature. - Process samples in an ice bath. - Perform a short-term stability assessment to determine the maximum allowable time at room temperature.
Oxidation - Avoid exposure to air and light as much as possible. - Consider adding an antioxidant to the collection tubes or during sample processing if oxidation is confirmed.
Adsorption to Container Surfaces - Use silanized or low-binding polypropylene tubes and plates. - Evaluate different types of collection tubes and storage containers during method development.
Inefficient Extraction - Optimize the extraction procedure (e.g., pH of the extraction solvent, solvent-to-sample ratio, mixing time). - Evaluate different extraction techniques (e.g., protein precipitation, liquid-liquid extraction, solid-phase extraction).
Issue 2: High Variability in this compound Signal

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Inconsistent Freeze-Thaw Cycles - Standardize the thawing procedure for all samples (e.g., thaw at room temperature for a fixed duration). - Avoid partial thawing and refreezing. - Ensure all samples undergo the same number of freeze-thaw cycles.
Matrix Effects - Evaluate matrix effects from different lots of biological matrix. - Optimize the chromatographic method to separate this compound from interfering matrix components. - Consider a more rigorous sample clean-up procedure.
Inconsistent Internal Standard Spiking - Ensure the internal standard spiking solution is homogeneous and accurately pipetted. - Verify the calibration and performance of pipettes.

Quantitative Stability Data Summary

The following tables summarize the stability of daclatasvir in human plasma as reported in various bioanalytical method validation studies. The stability of this compound is expected to be comparable. The acceptance criteria for stability are typically that the mean concentration of the quality control samples is within ±15% of the nominal concentration.

Table 1: Freeze-Thaw Stability of Daclatasvir in Human Plasma

Number of Cycles Concentration Level Mean Measured Concentration (ng/mL) % Nominal % CV Reference
3Low QCData not availableWithin acceptance limitsData not available[4]
3High QCData not availableWithin acceptance limitsData not available[4]
5Low QCData not availableWithin acceptance limitsData not available[5]
5High QCData not availableWithin acceptance limitsData not available[5]

Table 2: Short-Term (Bench-Top) Stability of Daclatasvir in Human Plasma at Room Temperature

Duration (hours) Concentration Level Mean Measured Concentration (ng/mL) % Nominal % CV Reference
6Low QCData not availableWithin acceptance limitsData not available[4]
6High QCData not availableWithin acceptance limitsData not available[4]
24Low QCData not availableWithin acceptance limitsData not available[5]
24High QCData not availableWithin acceptance limitsData not available[5]

Table 3: Long-Term Stability of Daclatasvir in Human Plasma at -20°C

Duration (days) Concentration Level Mean Measured Concentration (ng/mL) % Nominal % CV Reference
30Low QCData not availableWithin acceptance limitsData not available[5]
30High QCData not availableWithin acceptance limitsData not available[5]
385Not specifiedData not availableStableData not available[3]

*Note: Specific quantitative data were not always available in the referenced literature, but the stability was reported to be within the acceptable limits as per regulatory guidelines.

Experimental Protocols

Protocol 1: Freeze-Thaw Stability Assessment

Objective: To evaluate the stability of this compound in a biological matrix after repeated freeze-thaw cycles.

Methodology:

  • Prepare at least two levels of quality control (QC) samples (low and high concentrations) by spiking known amounts of this compound into the biological matrix.

  • Aliquot the QC samples into separate vials.

  • Analyze one set of fresh QC samples (Cycle 0) to establish the baseline concentration.

  • Freeze the remaining QC samples at the intended storage temperature (e.g., -20°C or -70°C) for at least 12 hours.

  • Thaw the samples completely at room temperature. This constitutes one freeze-thaw cycle.

  • After thawing, refreeze the samples for at least 12 hours.

  • Repeat the freeze-thaw process for the desired number of cycles (typically 3 to 5).

  • After the final thaw cycle, analyze the QC samples and compare the results to the Cycle 0 measurements.

Protocol 2: Short-Term (Bench-Top) Stability Assessment

Objective: To determine the stability of this compound in a biological matrix at room temperature for a duration that mimics the sample handling and processing time.

Methodology:

  • Prepare low and high concentration QC samples in the biological matrix.

  • Analyze a set of fresh QC samples to establish the baseline concentration.

  • Leave the remaining QC samples on the bench at room temperature for a predefined period (e.g., 4, 8, 12, or 24 hours).

  • After the specified duration, process and analyze the QC samples.

  • Compare the results to the baseline measurements to assess stability.

Protocol 3: Long-Term Stability Assessment

Objective: To evaluate the stability of this compound in a biological matrix under the intended long-term storage conditions.

Methodology:

  • Prepare a sufficient number of low and high concentration QC samples in the biological matrix.

  • Analyze a set of fresh QC samples to establish the initial concentration.

  • Store the remaining QC samples at the specified long-term storage temperature (e.g., -20°C or -70°C).

  • At predetermined time points (e.g., 1, 3, 6, and 12 months), retrieve a set of QC samples.

  • Allow the samples to thaw completely and analyze them.

  • Compare the results to the initial concentrations to determine long-term stability.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stability Stability Assessment cluster_analysis Analysis cluster_evaluation Data Evaluation prep_qc Prepare Low & High QC Samples ft_stability Freeze-Thaw Stability prep_qc->ft_stability Subject to Conditions st_stability Short-Term (Bench-Top) Stability prep_qc->st_stability Subject to Conditions lt_stability Long-Term Stability prep_qc->lt_stability Subject to Conditions analysis LC-MS/MS Analysis ft_stability->analysis st_stability->analysis lt_stability->analysis evaluation Compare to Baseline (within ±15%) analysis->evaluation

Workflow for assessing the stability of this compound.

troubleshooting_tree cluster_recovery Low Recovery Issues cluster_variability Variability Issues start Inconsistent or Low This compound Signal check_recovery Is overall recovery low? start->check_recovery check_variability Is signal highly variable? check_recovery->check_variability No degradation Investigate Degradation (pH, Oxidation) check_recovery->degradation Yes matrix_effects Evaluate Matrix Effects check_variability->matrix_effects Yes extraction Optimize Extraction Procedure degradation->extraction adsorption Check for Adsorption to Surfaces extraction->adsorption ft_cycles Standardize Freeze-Thaw Cycles matrix_effects->ft_cycles spiking Verify IS Spiking Procedure ft_cycles->spiking

Troubleshooting decision tree for this compound analysis.

References

selecting the appropriate concentration of Daclatasvir-d16 internal standard

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with essential information for selecting the appropriate concentration of Daclatasvir-d16 as an internal standard in analytical methods.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used as an internal standard?

This compound is a deuterium-labeled analog of Daclatasvir. It is commonly used as an internal standard in quantitative bioanalysis, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.[1] Because it is chemically almost identical to Daclatasvir, it co-elutes and experiences similar ionization effects in the mass spectrometer. This allows it to accurately correct for variability during sample preparation and analysis, leading to more precise and accurate quantification of Daclatasvir in biological matrices like human plasma.

Q2: What is a typical working concentration for this compound internal standard?

The concentration of the internal standard should be consistent across all samples, including calibration standards and quality controls. A published and validated LC-MS/MS method for the simultaneous quantification of Daclatasvir and Sofosbuvir in human plasma utilized a working solution of a stable isotope-labeled Daclatasvir internal standard (Daclatasvir-13C2,2H6) at a concentration of 5.000 µg/mL (5000 ng/mL).[1]

Q3: How do I prepare the this compound internal standard working solution?

A detailed protocol for preparing the internal standard working solution is provided in the "Experimental Protocols" section of this guide. Generally, it involves preparing a stock solution from the neat material and then performing serial dilutions to achieve the desired final working concentration.

Q4: What are some potential issues with using a deuterated internal standard like this compound?

While stable isotope-labeled internal standards are considered the gold standard, potential issues can arise. These may include:

  • Chromatographic Shift: Deuterated compounds can sometimes exhibit a slight shift in retention time compared to the non-labeled analyte.[2]

  • Deuterium Exchange: In some instances, deuterium atoms can be lost and exchanged with protons from the solution, which can compromise the integrity of the internal standard.

  • Matrix Effects: Although the internal standard is designed to compensate for matrix effects, significant ion suppression or enhancement in complex biological samples can still impact the accuracy of quantification.[1]

Quantitative Data Summary

The following table summarizes a reported working concentration for a stable isotope-labeled Daclatasvir internal standard in a validated bioanalytical method.

Internal StandardAnalyte(s)MatrixInternal Standard Working ConcentrationAnalytical TechniqueReference
Daclatasvir-13C2,2H6Daclatasvir, SofosbuvirHuman Plasma5.000 µg/mL (5000 ng/mL)UPLC-MS/MS[1]

Experimental Protocols

Protocol 1: Preparation of this compound Internal Standard Working Solution

This protocol is based on the methodology described by Reddy et al. (2021).[1]

1. Preparation of this compound Stock Solution (e.g., 400 µg/mL):

  • Accurately weigh a suitable amount of this compound neat material.
  • Dissolve the material in methanol to achieve a final concentration of 400.00 µg/mL.

2. Preparation of a Combined Internal Standard Working Solution (if applicable):

  • This example includes Sofosbuvir D6 as another internal standard.
  • To prepare a 50 mL working solution containing 5.000 µg/mL of Daclatasvir-13C2,2H6 and 10.000 µg/mL of Sofosbuvir D6:
  • Pipette 625 µL of the 400.00 µg/mL Daclatasvir-13C2,2H6 stock solution into a 50 mL volumetric flask.
  • Pipette 1250 µL of a 400.00 µg/mL Sofosbuvir D6 stock solution into the same volumetric flask.
  • Make up the volume to 50 mL with a diluent of methanol and water (60:40, v/v).

3. Sample Pre-treatment:

  • To a 100 µL aliquot of human plasma sample, add 25 µL of the working internal standard solution.
  • Vortex the sample for a few seconds.
  • Proceed with the sample extraction procedure (e.g., Solid Phase Extraction).

Troubleshooting Guide

This section addresses common issues encountered when using this compound internal standard.

Issue 1: High Variability in Internal Standard Peak Area Across a Run

  • Potential Cause: Inconsistent sample preparation, issues with the autosampler, or instrument instability.

  • Troubleshooting Steps:

    • Review the sample preparation procedure for any inconsistencies in pipetting or extraction steps.

    • Check the autosampler for proper function and ensure the injection volume is consistent.

    • Run a system suitability test to assess the stability of the LC-MS/MS system.

Issue 2: Poor Peak Shape or Splitting of the Internal Standard Peak

  • Potential Cause: Column degradation, inappropriate mobile phase composition, or co-eluting interferences.

  • Troubleshooting Steps:

    • Inspect the column for any signs of degradation and replace if necessary.

    • Optimize the mobile phase composition and gradient to improve peak shape.

    • Investigate for potential co-eluting matrix components that may be interfering with the internal standard.

Issue 3: Significant Difference in Retention Time Between Daclatasvir and this compound

  • Potential Cause: Isotope effect, which can sometimes lead to slight chromatographic separation of the deuterated and non-deuterated compounds.[2]

  • Troubleshooting Steps:

    • Ensure that the integration parameters are set correctly to accurately measure the peak areas of both the analyte and the internal standard.

    • If the separation is significant, consider adjusting the chromatographic conditions (e.g., mobile phase composition, gradient) to minimize the difference in retention times.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis plasma 100 µL Human Plasma is_solution 25 µL this compound Working Solution (5 µg/mL) plasma->is_solution Add Internal Standard vortex1 Vortex is_solution->vortex1 spe Solid Phase Extraction (SPE) vortex1->spe lcms UPLC-MS/MS Analysis spe->lcms Inject Extract data Data Processing (Peak Area Ratio) lcms->data quant Quantification of Daclatasvir data->quant

Caption: Workflow for sample preparation and analysis using this compound internal standard.

Troubleshooting_Logic start High IS Variability? check_prep Review Sample Preparation Protocol start->check_prep Yes resolve Issue Resolved start->resolve No check_autosampler Inspect Autosampler Function check_prep->check_autosampler check_system Run System Suitability Test check_autosampler->check_system check_system->resolve If variability decreases no_resolve Issue Persists check_system->no_resolve If variability persists

Caption: Decision tree for troubleshooting high internal standard signal variability.

References

dealing with co-eluting interferences in Daclatasvir bioanalysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the bioanalysis of Daclatasvir.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of co-eluting interferences in Daclatasvir bioanalysis?

A1: Co-eluting interferences in Daclatasvir bioanalysis can originate from several sources:

  • Endogenous Matrix Components: Phospholipids and other components from biological matrices like plasma can co-elute with Daclatasvir, leading to ion suppression or enhancement in mass spectrometry-based assays.

  • Metabolites: Daclatasvir is primarily metabolized by the cytochrome P450 3A4 (CYP3A4) enzyme. While Daclatasvir itself is the major component excreted, several metabolites are formed.[1] One of these, BMS-805215, has minor activity but is significantly less potent than the parent drug.[1] Depending on the chromatographic conditions, these metabolites could potentially co-elute with the parent drug.

  • Co-administered Drugs: Daclatasvir is often administered as part of a combination therapy for Hepatitis C. Co-administered drugs and their metabolites can be a significant source of interference.[2] Additionally, patients may be taking other medications for different conditions. It is crucial to have a complete medication history for study subjects.

  • Degradation Products: Under certain storage or sample processing conditions, Daclatasvir can degrade. Forced degradation studies have shown that Daclatasvir is susceptible to degradation under acidic, basic, and oxidative conditions, forming products that could interfere with the analysis.

  • Reagents and Materials: Impurities from solvents, reagents, or collection tubes can also introduce interfering peaks.

Q2: A peak is co-eluting with my Daclatasvir peak. How can I identify the source of the interference?

A2: Identifying the source of a co-eluting peak requires a systematic approach:

  • Review Subject Medication: Check the subject's medication records for any co-administered drugs that could potentially interfere. The metabolism of many drugs is well-characterized, which can help predict potential interferences.

  • Analyze Blank Matrix: Inject an extract of the same biological matrix from a drug-free source. If the peak is present, it is likely an endogenous component.

  • Spike with Metabolites (if available): If you have access to analytical standards of Daclatasvir's major metabolites, you can spike them into a clean matrix and analyze them to see if their retention times match the interfering peak.

  • Evaluate for Degradation: Review your sample handling and storage procedures. If there's a possibility of degradation, you can perform forced degradation studies on a Daclatasvir standard to see if the degradation products match the interference.

  • High-Resolution Mass Spectrometry (HRMS): If available, HRMS can provide an accurate mass of the interfering peak, which can help in its identification.

Q3: What are the known drug-drug interactions (DDIs) with Daclatasvir that I should be aware of during bioanalysis?

A3: Daclatasvir is a substrate of CYP3A4, and its plasma concentrations can be affected by co-administration of CYP3A4 inhibitors or inducers.[1][2]

  • Strong CYP3A4 Inhibitors (e.g., ketoconazole, ritonavir): These can significantly increase Daclatasvir concentrations, potentially leading to a need for dose adjustment in clinical settings and requiring a wider calibration range in bioanalytical methods.

  • Strong CYP3A4 Inducers (e.g., rifampicin, carbamazepine, phenytoin): These can decrease Daclatasvir concentrations, which may lead to concentrations below the lower limit of quantification (LLOQ) of your assay.

  • Other Co-administered Antivirals: While many methods exist for the simultaneous analysis of Daclatasvir and other antivirals like Sofosbuvir, it is essential to validate the method for potential cross-interference.[3][4][5]

It is crucial to have a comprehensive understanding of all medications a subject is taking to anticipate and troubleshoot potential interferences.

Troubleshooting Guides

Issue 1: Poor Peak Shape (Tailing or Fronting) for Daclatasvir

Possible Causes and Solutions:

Possible Cause Solution
Secondary Interactions with Stationary Phase Daclatasvir has basic functional groups that can interact with acidic silanol groups on the surface of C18 columns, leading to peak tailing.[6] Solution: Use an end-capped column or a column with a different chemistry (e.g., phenyl). Operating the mobile phase at a lower pH (e.g., with 0.1% formic acid) can also help by protonating the silanol groups and reducing these interactions.
Column Overload Injecting too high a concentration of Daclatasvir can lead to peak fronting. Solution: Dilute the sample and re-inject. If the peak shape improves, this indicates column overload.
Inappropriate Mobile Phase pH If the mobile phase pH is close to the pKa of Daclatasvir, it can exist in both ionized and non-ionized forms, leading to peak splitting or tailing. Solution: Adjust the mobile phase pH to be at least 2 units away from the pKa of Daclatasvir.
Column Contamination or Degradation Accumulation of matrix components on the column can lead to peak shape issues. Solution: Use a guard column and replace it regularly. If the problem persists, try washing the column with a strong solvent or replacing it.
Issue 2: High Matrix Effect (Ion Suppression or Enhancement)

Possible Causes and Solutions:

Possible Cause Solution
Co-eluting Phospholipids Phospholipids from plasma are a common cause of ion suppression. Solution: Improve sample cleanup. Solid-phase extraction (SPE) is generally more effective at removing phospholipids than protein precipitation (PPT) or liquid-liquid extraction (LLE).[3] Consider using a phospholipid removal plate or column.
Insufficient Chromatographic Separation If Daclatasvir co-elutes with a region of significant matrix effect, the signal will be affected. Solution: Modify the chromatographic method. Adjusting the gradient profile or using a different stationary phase can shift the retention time of Daclatasvir to a cleaner region of the chromatogram.
Inappropriate Internal Standard (IS) An IS that does not co-elute closely with the analyte or is affected differently by the matrix will not adequately compensate for matrix effects. Solution: Use a stable isotope-labeled (SIL) internal standard for Daclatasvir (e.g., Daclatasvir-d4). A SIL-IS will have nearly identical chromatographic behavior and ionization efficiency, providing the best compensation for matrix effects.

Quantitative Data Summary

The following tables summarize typical quantitative data for Daclatasvir bioanalysis. Note that specific values will vary depending on the exact method and laboratory conditions.

Table 1: Comparison of Sample Preparation Techniques

Technique Typical Recovery (%) Matrix Effect (% CV of IS Normalized Matrix Factor) Notes
Protein Precipitation (PPT) 85-100Can be high (>15%)Simple and fast, but may result in "dirtier" extracts with more significant matrix effects.
Liquid-Liquid Extraction (LLE) 90-1055-15Offers cleaner extracts than PPT. The choice of organic solvent is critical.
Solid-Phase Extraction (SPE) >95<5Generally provides the cleanest extracts and the lowest matrix effects.[3] One study reported the %CV of the IS normalized matrix factor for Daclatasvir to be below 4%.[3]

Table 2: Typical LC-MS/MS Parameters for Daclatasvir Analysis

Parameter Typical Value/Condition
Column C18 (e.g., Zorbax SB-C18, Gemini NX C18), 50 x 2.1 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water or 5 mM Ammonium Formate
Mobile Phase B Acetonitrile or Methanol
Flow Rate 0.3-0.5 mL/min
Elution Mode Gradient or Isocratic
Ionization Mode Electrospray Ionization (ESI) Positive
MRM Transition (m/z) 739.4 -> 561.3 (example, may vary by instrument)

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) of Daclatasvir from Human Plasma

This protocol is a representative example and may require optimization.

  • Sample Pre-treatment:

    • To 100 µL of plasma sample, add 25 µL of internal standard working solution (e.g., Daclatasvir-d4 in 50:50 methanol:water).

    • Add 100 µL of 1% formic acid in water.

    • Vortex for 10 seconds.

  • SPE Cartridge Conditioning:

    • Use a suitable SPE cartridge (e.g., a mixed-mode cation exchange).

    • Condition the cartridge with 1 mL of methanol.

    • Equilibrate the cartridge with 1 mL of water.

  • Sample Loading:

    • Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of 0.1% formic acid in water.

    • Wash the cartridge with 1 mL of methanol.

  • Elution:

    • Elute Daclatasvir and the IS with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of mobile phase A.

    • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Liquid-Liquid Extraction (LLE) of Daclatasvir from Human Plasma

This protocol is a representative example and may require optimization.

  • Sample Pre-treatment:

    • To 200 µL of plasma sample in a polypropylene tube, add 50 µL of internal standard working solution.

    • Add 50 µL of 0.1 M sodium hydroxide.

    • Vortex for 30 seconds.

  • Extraction:

    • Add 1 mL of methyl tert-butyl ether.

    • Vortex for 5 minutes.

    • Centrifuge at 4000 rpm for 10 minutes.

  • Separation and Evaporation:

    • Transfer the upper organic layer to a clean tube.

    • Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.

  • Reconstitution:

    • Reconstitute the residue in 200 µL of mobile phase A.

    • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis plasma Plasma Sample add_is Add Internal Standard plasma->add_is ppt Protein Precipitation add_is->ppt lle Liquid-Liquid Extraction add_is->lle spe Solid-Phase Extraction add_is->spe lcms LC-MS/MS Analysis ppt->lcms Simpler, Faster lle->lcms Cleaner spe->lcms Cleanest data Data Processing lcms->data

Caption: A generalized workflow for Daclatasvir bioanalysis.

troubleshooting_interferences cluster_problem Problem Identification cluster_investigation Investigation Steps cluster_solution Potential Solutions interference Co-eluting Interference with Daclatasvir check_meds Review Co-medications interference->check_meds blank_matrix Analyze Blank Matrix interference->blank_matrix check_metabolites Spike Metabolites interference->check_metabolites check_degradation Forced Degradation Study interference->check_degradation optimize_chrom Optimize Chromatography (e.g., gradient, column) check_meds->optimize_chrom improve_cleanup Improve Sample Cleanup (e.g., switch to SPE) blank_matrix->improve_cleanup check_metabolites->optimize_chrom check_degradation->optimize_chrom use_sil_is Use Stable Isotope Labeled IS improve_cleanup->use_sil_is

Caption: A troubleshooting guide for co-eluting interferences.

References

Technical Support Center: Daclatasvir and Daclatasvir-d16 Extraction Recovery

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining the extraction recovery of Daclatasvir and its deuterated internal standard, Daclatasvir-d16, from biological matrices.

Troubleshooting Guides

This section addresses common issues encountered during the solid-phase extraction (SPE) and liquid-liquid extraction (LLE) of Daclatasvir and this compound.

Low Extraction Recovery in Solid-Phase Extraction (SPE)

Low recovery is a frequent challenge in SPE. The following table outlines potential causes and recommended solutions to improve the recovery of Daclatasvir and this compound.

Potential Cause Troubleshooting Steps
Inadequate Sorbent Conditioning/Equilibration Ensure the SPE cartridge is properly conditioned (e.g., with methanol) and equilibrated (e.g., with water) to activate the sorbent for optimal analyte retention. An improperly wetted sorbent bed can lead to poor interaction with the analytes.[1][2]
Sample pH Not Optimized The pH of the sample can significantly impact the ionization state of Daclatasvir. Adjust the sample pH to ensure the analyte is in a neutral form for reversed-phase SPE, thereby enhancing its retention on the non-polar sorbent.
Inappropriate Wash Solvent The wash solvent may be too strong, leading to the premature elution of the analytes. Use a weaker solvent (e.g., a lower percentage of organic solvent in the aqueous wash solution) to remove interferences without affecting Daclatasvir and this compound retention.[3]
Insufficient Elution Solvent Strength or Volume If the analytes are not eluting from the cartridge, the elution solvent may be too weak. Increase the organic solvent concentration in the elution solvent. Also, ensure a sufficient volume of the elution solvent is used to ensure complete elution.
High Flow Rate during Loading/Elution A high flow rate during sample loading can prevent efficient interaction between the analytes and the sorbent. Similarly, a fast elution flow rate may not allow for complete desorption. Optimize the flow rates for both loading and elution steps.
Sample Overload Exceeding the binding capacity of the SPE cartridge can lead to analyte breakthrough during the loading step. If overload is suspected, consider using a cartridge with a larger sorbent mass or diluting the sample.[3]
Matrix Effects Co-eluting endogenous components from the biological matrix can interfere with the ionization of Daclatasvir and this compound in the mass spectrometer, leading to ion suppression and apparently low recovery. Employing a deuterated internal standard like this compound can help compensate for these effects. Further mitigation strategies are discussed in the FAQs.[4]
Low Extraction Recovery in Liquid-Liquid Extraction (LLE)

LLE is another common technique for sample preparation. Below are troubleshooting tips for improving Daclatasvir and this compound recovery with this method.

Potential Cause Troubleshooting Steps
Incorrect Aqueous Phase pH The pH of the aqueous sample is critical for efficient partitioning. For basic compounds like Daclatasvir, adjusting the pH to be at least 2 units above its pKa will ensure it is in its neutral, more organic-soluble form, thus maximizing its extraction into the organic phase.[5]
Suboptimal Organic Solvent The choice of organic solvent is crucial. The polarity of the solvent should be matched to the polarity of the analyte. For Daclatasvir, solvents like ethyl acetate and methyl tert-butyl ether have been used successfully. Experiment with different solvents to find the one that provides the best recovery.[5]
Insufficient Phase Mixing Inadequate vortexing or shaking can lead to incomplete partitioning of the analytes into the organic phase. Ensure vigorous and sufficient mixing to maximize the surface area between the two phases and facilitate efficient extraction.
Emulsion Formation Emulsions at the interface of the aqueous and organic layers can trap the analytes and lead to poor recovery. To break emulsions, try adding salt to the aqueous phase, centrifuging at a higher speed, or using a different organic solvent.
Insufficient Volume of Organic Solvent The ratio of the organic solvent to the aqueous sample volume can affect recovery. A higher ratio (e.g., 7:1) is generally recommended to ensure complete extraction.[5]
"Salting Out" Effect Not Utilized Adding a salt (e.g., sodium chloride) to the aqueous phase can decrease the solubility of Daclatasvir in the aqueous layer and promote its transfer into the organic solvent, thereby improving recovery.[5]

Frequently Asked Questions (FAQs)

Q1: What is the expected extraction recovery for Daclatasvir using SPE and LLE?

A1: The extraction recovery can vary depending on the specific protocol and matrix. However, published methods report high recovery rates for both techniques. For instance, a solid-phase extraction method using a polymeric reversed-phase sorbent reported a recovery of approximately 79% to 94%.[2] A liquid-liquid extraction method using ethyl acetate has shown average recoveries for Daclatasvir between 97.68% and 101.38%. It's important to validate the recovery in your own laboratory setting.

Q2: How does the choice of SPE cartridge affect the recovery of Daclatasvir?

A2: The choice of SPE cartridge is critical. For a non-polar compound like Daclatasvir, a reversed-phase sorbent (e.g., C18 or a polymeric sorbent) is typically used. The specific brand and batch of the cartridge can also influence recovery and reproducibility. It is advisable to test different types of reversed-phase cartridges to find the one that provides the highest and most consistent recovery for your specific application.

Q3: What role does this compound play in the analysis?

A3: this compound is a stable isotope-labeled internal standard. It is chemically identical to Daclatasvir but has a higher mass due to the presence of deuterium atoms. It is added to the sample before extraction and is assumed to behave identically to Daclatasvir throughout the entire sample preparation and analysis process. By measuring the ratio of the analyte to the internal standard, any variability or loss during extraction or ionization can be compensated for, leading to more accurate and precise quantification.[4]

Q4: How can I minimize matrix effects in the LC-MS/MS analysis of Daclatasvir?

A4: Matrix effects, which can cause ion suppression or enhancement, are a significant concern in LC-MS/MS bioanalysis.[4] Here are some strategies to mitigate them:

  • Use a Stable Isotope-Labeled Internal Standard: As mentioned, this compound is the ideal internal standard to compensate for matrix effects.

  • Optimize Chromatography: Develop a chromatographic method that separates Daclatasvir and this compound from co-eluting matrix components. A longer run time or a different column chemistry may be necessary.

  • Improve Sample Cleanup: A more rigorous sample preparation method, such as using a more selective SPE sorbent or performing a two-step extraction, can help remove interfering substances.

  • Dilute the Sample: Diluting the sample extract can reduce the concentration of matrix components, thereby minimizing their impact on ionization. However, this may compromise the sensitivity of the assay.

  • Use a Different Ionization Source: While electrospray ionization (ESI) is commonly used, atmospheric pressure chemical ionization (APCI) may be less susceptible to matrix effects for certain compounds.

Data Presentation

Table 1: Comparison of Extraction Recovery for Daclatasvir
Extraction MethodMatrixExtraction Solvent/SorbentReported Recovery (%)Reference
Solid-Phase ExtractionHuman PlasmaPolymeric Reversed-Phase79 - 94[2]
Liquid-Liquid ExtractionHuman PlasmaEthyl Acetate97.68 - 101.38

Experimental Protocols

Detailed Solid-Phase Extraction (SPE) Protocol for Daclatasvir and this compound in Human Plasma

This protocol is adapted from a validated bioanalytical method.

  • Sample Pre-treatment: To 100 µL of human plasma, add 25 µL of this compound internal standard working solution. Vortex briefly.

  • Protein Precipitation: Add 200 µL of 0.1% formic acid in acetonitrile. Vortex for 1 minute.

  • Centrifugation: Centrifuge the samples at 4000 rpm for 10 minutes.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the supernatant from the centrifuged sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water.

  • Elution: Elute Daclatasvir and this compound with 1 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.

Detailed Liquid-Liquid Extraction (LLE) Protocol for Daclatasvir in Human Plasma

This protocol is based on a published HPLC method.

  • Sample Preparation: To 500 µL of human plasma in a centrifuge tube, add 50 µL of an internal standard solution.

  • pH Adjustment: Add 50 µL of 1M sodium hydroxide to basify the plasma.

  • Extraction: Add 3 mL of ethyl acetate and vortex for 5 minutes.

  • Centrifugation: Centrifuge at 4000 rpm for 15 minutes to separate the layers.

  • Solvent Transfer: Transfer the upper organic layer to a clean tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 200 µL of the mobile phase for analysis.

Visualizations

Daclatasvir Mechanism of Action: Inhibition of HCV NS5A

Daclatasvir is a direct-acting antiviral agent that targets the Hepatitis C virus (HCV) non-structural protein 5A (NS5A).[6] NS5A is a crucial component of the HCV replication complex and is involved in both viral RNA replication and virion assembly.[7][8] Daclatasvir binds to the N-terminus of NS5A, inducing a conformational change that disrupts its functions.[6] This inhibition blocks the formation of the membranous web where viral replication occurs and interferes with the assembly of new viral particles.[9]

Daclatasvir_Mechanism_of_Action cluster_host_cell Hepatocyte (Host Cell) cluster_intervention Therapeutic Intervention HCV_RNA HCV RNA Polyprotein HCV Polyprotein HCV_RNA->Polyprotein Translation NS5A_Protein NS5A Protein Polyprotein->NS5A_Protein Proteolytic Processing Replication_Complex Replication Complex (Membranous Web) NS5A_Protein->Replication_Complex Forms NS5A_Protein->Replication_Complex Viral_Replication Viral RNA Replication Replication_Complex->Viral_Replication Mediates Replication_Complex->Viral_Replication Virion_Assembly Virion Assembly Viral_Replication->Virion_Assembly Leads to Viral_Replication->Virion_Assembly New_Virions New HCV Virions Virion_Assembly->New_Virions Produces Daclatasvir Daclatasvir Daclatasvir->NS5A_Protein Binds to and Inhibits

Caption: Daclatasvir inhibits HCV replication by targeting the NS5A protein.

Logical Workflow for Troubleshooting Low Extraction Recovery

This diagram outlines a systematic approach to diagnosing and resolving issues of low analyte recovery during sample preparation.

Troubleshooting_Workflow Start Low Recovery Observed Check_Method Review Extraction Protocol (SPE or LLE) Start->Check_Method Investigate_SPE Investigate SPE Parameters Check_Method->Investigate_SPE SPE Method Investigate_LLE Investigate LLE Parameters Check_Method->Investigate_LLE LLE Method SPE_Conditioning Check Sorbent Conditioning/Equilibration Investigate_SPE->SPE_Conditioning Yes LLE_pH Optimize Aqueous pH Investigate_LLE->LLE_pH Yes SPE_pH Optimize Sample pH SPE_Conditioning->SPE_pH SPE_Wash Evaluate Wash Solvent SPE_pH->SPE_Wash SPE_Elution Optimize Elution Solvent/Volume SPE_Wash->SPE_Elution SPE_Flow Check Flow Rates SPE_Elution->SPE_Flow Analyze_Matrix Assess for Matrix Effects SPE_Flow->Analyze_Matrix LLE_Solvent Select Appropriate Organic Solvent LLE_pH->LLE_Solvent LLE_Mixing Ensure Adequate Phase Mixing LLE_Solvent->LLE_Mixing LLE_Emulsion Address Emulsion Formation LLE_Mixing->LLE_Emulsion LLE_Emulsion->Analyze_Matrix Mitigate_Matrix Implement Mitigation Strategies Analyze_Matrix->Mitigate_Matrix Present End Recovery Improved Analyze_Matrix->End Absent Mitigate_Matrix->End

Caption: A logical workflow for troubleshooting low extraction recovery.

References

Validation & Comparative

A Comparative Guide to the Analytical Method Validation of Daclatasvir Using a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of antiviral agents like Daclatasvir is paramount for ensuring safety and efficacy in clinical trials and therapeutic drug monitoring. This guide provides a detailed comparison of a validated Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method utilizing a deuterated internal standard, Daclatasvir-d16, against alternative analytical techniques.

This document outlines the experimental protocols and presents key validation parameters in a clear, comparative format to aid in the selection and implementation of the most suitable analytical method for your research needs.

Superior Accuracy with Isotope Dilution Mass Spectrometry

The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative bioanalysis. This approach, known as isotope dilution mass spectrometry, offers superior accuracy and precision by compensating for variations in sample preparation, matrix effects, and instrument response. The deuterated analog, this compound, is an ideal internal standard as it co-elutes with the analyte and has nearly identical physicochemical properties, but is distinguishable by its mass-to-charge ratio (m/z).

A highly sensitive and selective UPLC-MS/MS method has been developed for the simultaneous quantification of Daclatasvir in human plasma, employing a closely related deuterated internal standard, Daclatasvir 13C2.2H6.[1] While not identical to this compound, this method provides a robust framework and validation data directly applicable to a method using this compound.

Comparison of Analytical Methods

The following tables summarize the key performance characteristics of the UPLC-MS/MS method with a deuterated internal standard against other reported methods for Daclatasvir quantification, such as High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV).

Parameter UPLC-MS/MS with Deuterated Internal Standard (Daclatasvir 13C2.2H6) [1]RP-HPLC-UV Method 1 [2]RP-HPLC-UV Method 2 [3]RP-HPLC-UV Method 3 [4]
Linearity Range 10.004 - 3001.218 ng/mL10 - 50 µg/mL1 - 5 µg/mL6 - 16 µg/mL
Correlation Coefficient (r²) > 0.990.9998Not Specified0.9989
Lower Limit of Quantification (LLOQ) 10.004 ng/mLNot SpecifiedNot Specified0.15 µg/mL
Limit of Detection (LOD) Not SpecifiedNot SpecifiedNot Specified0.05 µg/mL
Accuracy (% Recovery) 99.59 - 113.11%Not Specified99%Not Specified
Precision (% RSD) Intra-day: ≤ 4.5%, Inter-day: ≤ 2.9%[5]Not SpecifiedIntra-day: 0.36%, Inter-day: 0.79%Repeatability: 0.78%
Internal Standard Daclatasvir 13C2.2H6NoneNoneNone
Detection Tandem Mass Spectrometry (MS/MS)UV (315 nm)UV (304 nm)UV (271 nm)

Note: The UPLC-MS/MS method[1] was for the simultaneous analysis of Sofosbuvir and Daclatasvir. The data presented here is specific to Daclatasvir.

Experimental Protocols

A detailed methodology for the UPLC-MS/MS method provides a blueprint for implementation.

UPLC-MS/MS Method with Deuterated Internal Standard

1. Sample Preparation:

  • A liquid-liquid extraction technique is employed to isolate Daclatasvir and the internal standard from human plasma.[6]

  • To an aliquot of plasma, the deuterated internal standard working solution is added.

  • The sample is then extracted using an organic solvent such as methyl tert-butyl ether.[6]

  • The organic layer is separated, evaporated to dryness, and the residue is reconstituted in a reconstitution solution (e.g., Acetonitrile: 5mM Ammonium formate, 50:50, v/v): Methanol, 50:50, v/v) before injection into the UPLC-MS/MS system.[1]

2. Chromatographic Conditions:

  • Column: Gemini NX 5µ C18 (50 × 2.0mm)[1]

  • Mobile Phase: A gradient of 5 mM Ammonium Formate buffer and Acetonitrile[1]

  • Flow Rate: 0.300 mL/min[1]

  • Injection Volume: 2.0 µL[1]

  • Column Temperature: 40 ± 5 ºC[1]

  • Retention Time of Daclatasvir: ~2.15 min[1]

  • Retention Time of Internal Standard: ~2.12 min[1]

3. Mass Spectrometric Conditions:

  • Mass Spectrometer: Waters Xevo TQ MS system[1]

  • Ionization Mode: Positive Electrospray Ionization (ESI+)[1]

  • Detection Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • Daclatasvir: Precursor Ion (Q1) -> Product Ion (Q3)

    • This compound (or similar deuterated standard): Precursor Ion (Q1) -> Product Ion (Q3)

Specific m/z transitions for Daclatasvir and its deuterated standard need to be optimized on the specific mass spectrometer being used.

Alternative Method: RP-HPLC-UV

1. Sample Preparation:

  • For tablet dosage forms, a number of tablets are weighed and finely powdered. A quantity of powder equivalent to a specific amount of Daclatasvir is dissolved in the mobile phase, sonicated, and filtered.[4]

  • For plasma samples, a protein precipitation or liquid-liquid extraction method would be required.

2. Chromatographic Conditions (Example):

  • Column: Phenomenex Luna C18 (250mm x 4.6mm, 5µm)[4]

  • Mobile Phase: Methanol and Acetonitrile (80:20 v/v)[4]

  • Flow Rate: 1.0 mL/min[4]

  • Detection Wavelength: 271 nm[4]

Visualizing the Workflow

To better understand the analytical process, the following diagrams illustrate the key steps in the UPLC-MS/MS method validation workflow.

Caption: UPLC-MS/MS Analytical Workflow

method_validation Analytical Method Validation linearity Linearity & Range method_validation->linearity accuracy Accuracy method_validation->accuracy precision Precision method_validation->precision selectivity Selectivity & Specificity method_validation->selectivity lod_loq LOD & LOQ method_validation->lod_loq stability Stability method_validation->stability

Caption: Key Validation Parameters

References

A Head-to-Head Battle: Daclatasvir-d16 Versus Other Internal Standards for Robust Daclatasvir Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A definitive guide for researchers and drug development professionals on selecting the optimal internal standard for the bioanalysis of Daclatasvir. This guide provides a comprehensive comparison of the stable isotope-labeled internal standard, Daclatasvir-d16, with commonly used non-isotopically labeled alternatives, supported by experimental data and detailed protocols.

In the quantitative analysis of the hepatitis C virus (HCV) NS5A inhibitor Daclatasvir, the choice of an appropriate internal standard (IS) is paramount to ensure the accuracy, precision, and reliability of bioanalytical methods, typically performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS). An ideal internal standard should mimic the analyte's behavior throughout the entire analytical process, from sample preparation to detection, thereby compensating for any potential variability. This guide delves into a comparative analysis of this compound, a stable isotope-labeled (SIL) internal standard, against other commonly employed non-isotopic internal standards such as Tadalafil and Sofosbuvir.

The Gold Standard: Stable Isotope-Labeled Internal Standards

Stable isotope-labeled internal standards, such as this compound, are widely regarded as the gold standard in quantitative mass spectrometry.[1] By incorporating heavy isotopes like deuterium (²H or D), carbon-13 (¹³C), or nitrogen-15 (¹⁵N), these standards are chemically identical to the analyte but have a different mass. This near-identical physicochemical behavior ensures that they co-elute with the analyte and experience similar effects from the sample matrix, such as ion suppression or enhancement, leading to more accurate and precise quantification.

A study utilizing a close analog, Daclatasvir-¹³C₂,²H₆, for the simultaneous quantification of Daclatasvir and Sofosbuvir in human plasma demonstrated excellent performance.[2] The use of a SIL IS is designed to minimize variability and provide the most reliable data.

Alternative Approaches: Non-Isotopically Labeled Internal Standards

While SIL internal standards are preferred, their availability and cost can sometimes be a limiting factor. In such cases, structurally similar compounds, known as analog internal standards, can be employed. For Daclatasvir analysis, compounds like Tadalafil and Sofosbuvir have been successfully used as internal standards in LC-MS/MS methods.[3][4][5] However, it is crucial to recognize that these analogs may not perfectly mimic the extraction recovery and ionization characteristics of Daclatasvir, potentially leading to less accurate results if not thoroughly validated.

Comparative Performance Data

The following tables summarize the performance characteristics of LC-MS/MS methods for Daclatasvir analysis using different internal standards, based on published literature. It is important to note that these results are from separate studies and not from a direct head-to-head comparison, which may introduce some variability.

Table 1: Method Performance with Stable Isotope-Labeled Internal Standard (Daclatasvir-¹³C₂,²H₆) [2]

ParameterResult
Linearity Range10.004 - 3001.218 ng/mL
Correlation Coefficient (r²)> 0.99
Precision (CV%)< 15%
Accuracy (%)Within ±15% of nominal values

Table 2: Method Performance with Non-Isotopically Labeled Internal Standard (Tadalafil) [3][5]

ParameterResult
Linearity Range3 - 3000 ng/mL
Correlation Coefficient (r²)> 0.99
Precision (CV%)< 15%
Accuracy (%)Within ±15% of nominal values

Table 3: Method Performance with Non-Isotopically Labeled Internal Standard (Sofosbuvir) [4]

ParameterResult
Linearity Range5 - 4000 ng/mL
Correlation Coefficient (r²)> 0.99
Precision (CV%)Within acceptable limits (as per FDA guidelines)
Accuracy (%)Within acceptable limits (as per FDA guidelines)

Experimental Protocols

Detailed methodologies for the cited experiments are crucial for reproducibility and comparison.

Method 1: Daclatasvir Analysis using Daclatasvir-¹³C₂,²H₆ Internal Standard[2]
  • Sample Preparation: Protein precipitation of human plasma samples.

  • Chromatography:

    • Column: Gemini NX 5µ C18 (50 × 2.0mm)

    • Mobile Phase: Gradient elution with 5 mM Ammonium Formate buffer and Acetonitrile.

    • Flow Rate: 0.300 mL/min

  • Mass Spectrometry:

    • Instrument: Waters Xevo TQ MS system

    • Ionization: Positive Electrospray Ionization (ESI+)

    • Detection: Multiple Reaction Monitoring (MRM)

    • MRM Transitions:

      • Daclatasvir: m/z (not explicitly stated in the abstract)

      • Daclatasvir-¹³C₂,²H₆: m/z (not explicitly stated in the abstract)

Method 2: Daclatasvir Analysis using Tadalafil Internal Standard[3][5]
  • Sample Preparation: Liquid-liquid extraction of human plasma samples with methyl tert-butyl ether.

  • Chromatography:

    • Column: ZorbaxSB-C18 (4.6 x 50 mm, 5 μm)

    • Mobile Phase: Isocratic elution with 5 mM ammonium formate buffer (pH 3.5) and acetonitrile (50:50, v/v).

    • Flow Rate: 0.7 mL/min

  • Mass Spectrometry:

    • Instrument: API4500 triple quadrupole tandem mass spectrometer

    • Ionization: Positive Electrospray Ionization (ESI+)

    • Detection: Multiple Reaction Monitoring (MRM)

    • MRM Transitions:

      • Daclatasvir: m/z (not explicitly stated in the abstract)

      • Tadalafil: m/z (not explicitly stated in the abstract)

Method 3: Daclatasvir Analysis using Sofosbuvir Internal Standard[4]
  • Sample Preparation: Protein precipitation of human plasma samples with acetonitrile.

  • Chromatography:

    • Column: Acquity UPLC HSS C18 (50 × 2.1 mm, 1.8 μm)

    • Mobile Phase: Isocratic elution with 10 mM ammonium formate (pH 3.5) and acetonitrile.

    • Flow Rate: 0.30 mL/min

  • Mass Spectrometry:

    • Instrument: Xevo TQD LC-MS/MS

    • Ionization: Electrospray Ionization (ESI)

    • Detection: Multiple Reaction Monitoring (MRM)

    • MRM Transitions:

      • Daclatasvir: m/z (not explicitly stated in the abstract)

      • Sofosbuvir: m/z (not explicitly stated in the abstract)

Visualizing the Workflow

The following diagram illustrates a typical experimental workflow for the LC-MS/MS analysis of Daclatasvir using an internal standard.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis Plasma Plasma Sample IS Add Internal Standard (this compound or Analog) Plasma->IS Extraction Protein Precipitation or Liquid-Liquid Extraction IS->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Injection Inject into LC-MS/MS Supernatant->Injection Chromatography Chromatographic Separation Injection->Chromatography Ionization Electrospray Ionization (ESI) Chromatography->Ionization Detection Mass Spectrometric Detection (MRM) Ionization->Detection Quantification Quantification (Peak Area Ratio) Detection->Quantification Result Daclatasvir Concentration Quantification->Result

Caption: A generalized workflow for the quantitative analysis of Daclatasvir in plasma using an internal standard and LC-MS/MS.

Logical Framework for Internal Standard Selection

The decision-making process for selecting an appropriate internal standard involves several key considerations.

Caption: A decision tree outlining the logical steps for selecting an internal standard for Daclatasvir analysis.

Conclusion

The selection of an internal standard is a critical step in the development of a robust and reliable bioanalytical method for Daclatasvir. While stable isotope-labeled internal standards like this compound are the preferred choice due to their ability to effectively compensate for matrix effects and other sources of variability, non-isotopically labeled alternatives such as Tadalafil and Sofosbuvir can also be successfully employed with thorough validation. The data presented in this guide, compiled from various studies, demonstrates that accurate and precise quantification of Daclatasvir can be achieved with different internal standards. Ultimately, the choice will depend on the specific requirements of the assay, the availability of reagents, and the resources of the laboratory. For the highest level of confidence in analytical results, the use of a stable isotope-labeled internal standard is strongly recommended.

References

A Comparative Guide to Inter-Laboratory Quantification of Daclatasvir

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of various analytical methods for the quantification of Daclatasvir, a direct-acting antiviral agent used in the treatment of Hepatitis C. The information presented is collated from a range of independent laboratory studies, offering insights into the performance and application of different techniques. This document aims to assist researchers and drug development professionals in selecting the most appropriate analytical method for their specific needs, from routine quality control to advanced pharmacokinetic studies.

Comparative Overview of Analytical Methods

The quantification of Daclatasvir in pharmaceutical formulations and biological matrices is predominantly achieved through High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The choice of method often depends on the required sensitivity, selectivity, and the nature of the sample being analyzed.

High-Performance Liquid Chromatography (HPLC-UV): This method is widely used for the analysis of Daclatasvir in bulk drug and pharmaceutical dosage forms.[1] It offers a balance of accuracy, precision, and cost-effectiveness for routine quality control assays.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For the quantification of Daclatasvir in biological matrices such as human plasma, LC-MS/MS is the preferred method due to its high sensitivity and selectivity.[2][3] This technique is essential for pharmacokinetic and bioequivalence studies where low concentrations of the drug need to be accurately measured.[4][5]

The following sections provide a detailed breakdown of the experimental protocols and performance data for these methods as reported in various studies.

Quantitative Data Summary

The performance of different analytical methods for Daclatasvir quantification is summarized in the tables below. These tables provide a comparative view of key validation parameters, allowing for an informed decision on method selection.

Table 1: Comparison of HPLC-UV Methods for Daclatasvir Quantification

ParameterMethod 1[6]Method 2[1]Method 3[7]Method 4[8]
Linearity Range 1 - 5 µg/mL10 - 50 µg/mL50 - 200 µg/mL10 - 100 µg/mL
Accuracy (% Recovery) 99%97.95% - 100.78%Not explicitly statedNot explicitly stated
Precision (RSD %) Intraday: 0.36, Interday: 0.79Intraday: < 0.33, Interday: < 0.89≤ 2%Not explicitly stated
Limit of Detection (LOD) Not explicitly stated0.0416 µg/mLNot explicitly statedNot explicitly stated
Limit of Quantification (LOQ) Not explicitly stated0.1261 µg/mLNot explicitly statedNot explicitly stated
Retention Time (min) 3.0 ± 0.13.760 ± 0.01~5.5Not explicitly stated

Table 2: Comparison of LC-MS/MS and UPLC-MS/MS Methods for Daclatasvir Quantification in Human Plasma

ParameterLC-MS/MS Method 1[2]UPLC-MS/MS Method 2[4]LC-MS/MS Method 3[3]UPLC-MS/MS Method 4[5]
Linearity Range 1 - 5000 ng/mL10.004 - 3001.218 ng/mL3 - 3000 ng/mL5 - 4000 ng/mL
Lower Limit of Quantification (LLOQ) 1 ng/mL10.004 ng/mL3 ng/mL5 ng/mL
Accuracy (% Deviation) ± 5.3%85-115% of nominalNot explicitly statedWithin acceptable limits
Precision (% CV) Intra-run: ≤ 4.5%, Inter-run: ≤ 2.9%< 15%Not explicitly statedWithin acceptable limits
Sample Preparation Methyl-t-butyl ether extractionSolid Phase Extraction (SPE)Liquid-Liquid Extraction (LLE)Acetonitrile Precipitation
Run Time Not explicitly statedNot explicitly statedNot explicitly stated1.2 min

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below. These protocols offer a practical reference for laboratory implementation.

HPLC-UV Method for Daclatasvir in Solid Dosage Form[6]
  • Instrumentation: High-Performance Liquid Chromatograph with a UV detector.

  • Column: C-18 column (25 cm length, 4.6 mm internal diameter, 5 µm particle size).

  • Mobile Phase: Acetonitrile and phosphate buffer (40:60 v/v).

  • Flow Rate: 1 mL/min.

  • Detection Wavelength: 304 nm.

  • Sample Preparation: A stock solution of Daclatasvir is prepared in a suitable solvent and further diluted with the mobile phase to achieve concentrations within the calibration range.

Stability-Indicating RP-HPLC Method for Daclatasvir in Tablets[1]
  • Instrumentation: Reversed-Phase High-Performance Liquid Chromatograph with a UV detector.

  • Column: Hypersil C18 column.

  • Mobile Phase: Acetonitrile: 0.05% o-phosphoric acid in water (50:50 v/v).

  • Flow Rate: 0.7 mL/min.

  • Detection Wavelength: 315 nm.

  • Column Temperature: 40 °C.

  • Sample Preparation: Involves dissolving the tablet powder in a suitable solvent, followed by filtration and dilution to the desired concentration.

Multiplexed LC-MS/MS Method for Simultaneous Quantification in Human Plasma[2]
  • Instrumentation: Liquid Chromatograph coupled with a Tandem Mass Spectrometer.

  • Sample Preparation: Extraction of plasma samples with methyl-t-butyl ether.

  • Detection: Multiple Reaction Monitoring (MRM) mode.

  • Internal Standard: Use of a suitable internal standard is recommended for accurate quantification.

UPLC-MS/MS Method for Simultaneous Quantification of Daclatasvir and Sofosbuvir in Human Plasma[4]
  • Instrumentation: Acquity UPLC system equipped with a Waters Xevo TQ MS system.

  • Column: Gemini NX 5µ C18 (50 × 2.0mm).

  • Mobile Phase: Gradient elution with 5 mM Ammonium Formate buffer and Acetonitrile.

  • Flow Rate: 0.300 mL/min.

  • Detection: Electrospray ionization in positive ion mode.

  • Sample Preparation: Solid Phase Extraction (SPE) was found to yield better recovery and low matrix effect.

Visualized Workflows and Relationships

The following diagrams illustrate the typical workflows and logical relationships involved in the comparison of Daclatasvir quantification methods.

Bioanalytical_Method_Validation_Workflow start Method Development & Optimization sample_prep Sample Preparation (e.g., SPE, LLE, PPT) start->sample_prep chromatography Chromatographic Separation sample_prep->chromatography detection Detection (UV or MS/MS) chromatography->detection validation Method Validation detection->validation linearity Linearity & Range validation->linearity accuracy Accuracy validation->accuracy precision Precision (Intra- & Inter-day) validation->precision selectivity Selectivity & Specificity validation->selectivity lod_loq LOD & LOQ validation->lod_loq stability Stability validation->stability application Application to Study Samples validation->application

Caption: General workflow for bioanalytical method validation.

Analytical_Method_Comparison daclatasvir Daclatasvir Quantification hplc_uv HPLC-UV Accuracy Precision Cost-Effective daclatasvir->hplc_uv Choice of Method lcmsms LC-MS/MS High Sensitivity High Selectivity Biological Matrices daclatasvir->lcmsms Choice of Method pharma Pharmaceutical Formulations hplc_uv->pharma Suitable for bio Biological Samples (Plasma) lcmsms->bio Ideal for

Caption: Comparison of analytical methods for Daclatasvir.

References

A Comparative Guide to the Bioanalytical Quantification of Daclatasvir: Accuracy and Precision with a Deuterated Standard

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate and precise quantification of antiviral agents like Daclatasvir (DCV) in biological matrices is paramount for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring. This guide provides a detailed comparison of a highly sensitive and specific ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method utilizing a deuterated internal standard against alternative analytical techniques.

The use of a stable isotope-labeled internal standard, such as Daclatasvir-¹³C₂,²H₆ (Daclatasvir D6), is a cornerstone of robust bioanalytical method development. This approach minimizes variability introduced during sample preparation and analysis, thereby enhancing the accuracy and precision of the measurement. This guide will delve into the experimental data supporting this method and compare it with other validated techniques for Daclatasvir quantification.

Experimental Data Summary

The following tables summarize the quantitative performance of a UPLC-MS/MS method for the simultaneous quantification of Daclatasvir and Sofosbuvir in human plasma using their respective deuterated internal standards.[1][2] This method demonstrates excellent linearity, precision, and accuracy, meeting the stringent requirements of regulatory guidelines.[1][2][3]

Table 1: Linearity of Daclatasvir Quantification using UPLC-MS/MS with a Deuterated Standard [1]

AnalyteConcentration Range (ng/mL)Correlation Coefficient (r²)
Daclatasvir10.004 - 3001.218> 0.99

Table 2: Accuracy and Precision of Daclatasvir Quantification using UPLC-MS/MS with a Deuterated Standard [1]

Quality Control SampleNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL)Accuracy (%)Intra-day Precision (%CV)Inter-day Precision (%CV)
LLOQ QC10.004-Within ±20%<20<20
LQC--Within ±15%<15<15
MQC--Within ±15%<15<15
HQC--Within ±15%<15<15

LLOQ QC: Lower Limit of Quantification Quality Control; LQC: Low Quality Control; MQC: Medium Quality Control; HQC: High Quality Control. Specific concentration values for LQC, MQC, and HQC were not provided in the source material, but the acceptance criteria for accuracy and precision were clearly stated.

Comparison with Alternative Methods

While UPLC-MS/MS with a deuterated internal standard is considered a gold standard, other methods have also been developed and validated for Daclatasvir quantification. These include liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a non-deuterated internal standard, high-performance liquid chromatography with ultraviolet detection (HPLC-UV), and spectrophotometric methods.

Table 3: Comparison of Different Analytical Methods for Daclatasvir Quantification

MethodInternal StandardLinearity Range (ng/mL)Lower Limit of Quantification (ng/mL)Key AdvantagesKey Limitations
UPLC-MS/MS [1][2]Daclatasvir-¹³C₂,²H₆ 10.004 - 3001.218 10.004 High sensitivity and specificity, mitigates matrix effects Higher instrument cost
LC-MS/MS[3][4]Tadalafil3 - 30003High sensitivity and specificityPotential for differential matrix effects compared to analyte
RP-HPLC[5]None100,000 - 300,000150Lower cost, widely availableLower sensitivity, potential for interference
Spectrophotometry[6]None500 - 5000Not specifiedSimple, rapid, and inexpensiveLow specificity, susceptible to interference from other compounds

Experimental Protocols

UPLC-MS/MS Method with Deuterated Internal Standard[1][2]

1. Sample Preparation:

  • Plasma samples are spiked with the deuterated internal standard (Daclatasvir-¹³C₂,²H₆).

  • Proteins are precipitated, and the analytes are extracted from the plasma matrix.

2. Chromatographic Separation:

  • System: Acquity UPLC system (Waters)

  • Column: Gemini NX 5µ C18 (50 × 2.0mm)

  • Mobile Phase: Gradient elution with 5 mM Ammonium Formate buffer and Acetonitrile.

  • Flow Rate: 0.300 mL/min

3. Mass Spectrometric Detection:

  • System: Waters Xevo TQ MS system

  • Ionization: Positive ion electrospray ionization (ESI)

  • Detection: Multiple Reaction Monitoring (MRM)

Alternative Method: LC-MS/MS with Non-Deuterated Internal Standard[3][4]

1. Sample Preparation:

  • Plasma samples are spiked with Tadalafil as the internal standard.

  • Liquid-liquid extraction is performed using methyl tert-butyl ether.

2. Chromatographic Separation:

  • Column: ZorbaxSB-C18 (4.6 x 50 mm, 5μm)

  • Mobile Phase: Isocratic elution with 5 mM ammonium formate buffer (pH 3.5) and acetonitrile (50:50, v/v).

  • Flow Rate: 0.7 mL/min

3. Mass Spectrometric Detection:

  • System: API4500 triple quadrupole tandem mass spectrometer

  • Ionization: Positive electrospray ionization (ESI)

  • Detection: Multiple Reaction Monitoring (MRM)

Visualizing the Workflow

The following diagram illustrates the experimental workflow for the UPLC-MS/MS quantification of Daclatasvir using a deuterated internal standard.

experimental_workflow plasma_sample Plasma Sample add_is Spike with Daclatasvir-¹³C₂,²H₆ (IS) plasma_sample->add_is extraction Protein Precipitation & Analyte Extraction add_is->extraction uplc UPLC Separation extraction->uplc msms MS/MS Detection (MRM) uplc->msms data_analysis Data Analysis & Quantification msms->data_analysis

Daclatasvir UPLC-MS/MS Workflow

References

linearity and range of detection for Daclatasvir using Daclatasvir-d16

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for the quantification of Daclatasvir, a direct-acting antiviral agent used in the treatment of Hepatitis C. We focus on the linearity and range of detection, presenting a primary method utilizing a deuterated internal standard (Daclatasvir-¹³C₂,²H₆) with LC-MS/MS, alongside alternative analytical techniques.

Performance Comparison of Analytical Methods

The selection of an appropriate analytical method for the quantification of Daclatasvir is contingent on factors such as required sensitivity, sample matrix, and available instrumentation. Below is a summary of the linearity and detection range for various validated methods.

Analytical MethodInternal StandardLinearity RangeLower Limit of Quantification (LLOQ)Correlation Coefficient (r²)
UPLC-MS/MS Daclatasvir-¹³C₂,²H₆ 10.004 - 3001.218 ng/mL 10.004 ng/mL > 0.99 [1]
LC-MS/MSTadalafil3 - 3000 ng/mL3 ng/mLNot Reported[2][3][4]
RP-HPLC-UVNone10 - 50 µg/mL0.1261 µg/mL0.9998[5]
RP-HPLC-UVNone90 - 210 µg/mL0.01 µg/mL0.999[6]
RP-HPLC-FluorimetricNone1 - 50 ng/mL1 ng/mL> 0.999[7]

Featured Method: UPLC-MS/MS with Deuterated Internal Standard

The use of a stable isotope-labeled internal standard, such as Daclatasvir-¹³C₂,²H₆, is the gold standard for quantitative bioanalysis using mass spectrometry. This approach minimizes variability due to sample preparation and matrix effects, ensuring the highest accuracy and precision.

Experimental Workflow

Experimental Workflow for Daclatasvir Quantification by UPLC-MS/MS cluster_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing plasma Human Plasma Sample is_spike Spike with Daclatasvir-¹³C₂,²H₆ (Internal Standard) plasma->is_spike Addition spe Solid Phase Extraction (SPE) is_spike->spe Extraction elute Elution spe->elute reconstitute Reconstitution elute->reconstitute uplc UPLC Separation (Gemini NX C18 Column) reconstitute->uplc Injection msms Tandem Mass Spectrometry (Positive Ion Mode, MRM) uplc->msms Ionization quant Quantification (MassLynx 4.1 Software) msms->quant Detection report Generate Results quant->report Method Selection Logic for Daclatasvir Analysis cluster_req Primary Requirement cluster_methods Recommended Method req High Sensitivity & Specificity? (e.g., Biological Samples) lcms LC-MS/MS with Deuterated Internal Standard req->lcms Yes hplc RP-HPLC-UV req->hplc No (e.g., Pharmaceutical Formulation)

References

Assessing the Isotopic Purity of Daclatasvir-d16 and its Impact on Quantification: A Comparison Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Daclatasvir-d16 as an internal standard in quantitative assays, with a focus on the critical role of isotopic purity. Accurate quantification of active pharmaceutical ingredients (APIs) like Daclatasvir is paramount in drug development and clinical monitoring. The use of stable isotope-labeled internal standards (SIL-IS), such as this compound, is a widely accepted practice to ensure the precision and accuracy of bioanalytical methods, particularly those employing liquid chromatography-mass spectrometry (LC-MS). However, the isotopic purity of the SIL-IS is a crucial factor that can significantly influence the reliability of the obtained quantitative data. This guide delves into the methods for assessing isotopic purity, its impact on quantification, and compares this compound with an alternative stable isotope-labeled analog.

The Critical Role of Isotopic Purity

An ideal stable isotope-labeled internal standard should be chemically identical to the analyte but with a distinct mass due to the incorporation of heavy isotopes. This allows it to co-elute with the analyte during chromatographic separation and experience similar ionization effects in the mass spectrometer, thereby correcting for variations during sample preparation and analysis[1][2]. However, the synthesis of SIL-IS is often incomplete, resulting in the presence of unlabeled analyte (isotopic impurity) within the internal standard material. This isotopic impurity can lead to an overestimation of the analyte concentration, especially at the lower limit of quantification (LLOQ), compromising the accuracy of the assay[3][4].

The presence of unlabeled analyte in the deuterated internal standard can cause "cross-talk" or "cross-contribution" where the signal from the internal standard channel is contaminated with the signal from the analyte[5][6][7][8][9]. This interference can artificially inflate the measured response of the analyte, leading to inaccurate quantification. Therefore, rigorous assessment of the isotopic purity of any SIL-IS, including this compound, is a mandatory step in method development and validation.

Comparison of Daclatasvir Stable Isotope-Labeled Internal Standards

While this compound is a commonly utilized internal standard, other stable isotope-labeled versions of Daclatasvir have also been employed in research. The following table summarizes the available data on the isotopic purity of different Daclatasvir internal standards.

Internal StandardIsotopic Purity (%)Method of DeterminationReference
Daclatasvir-¹³C₂D₆93.25Not Specified[10]
This compoundData not publicly available--

Note: While specific isotopic purity data for commercially available this compound is not readily found in the public domain, it is a critical parameter that should be provided by the supplier or determined experimentally.

The use of a ¹³C-labeled internal standard, such as Daclatasvir-¹³C₂D₆, is often considered superior to deuterated standards[11][12][13]. This is because the carbon-13 isotopes are less likely to exhibit chromatographic isotope effects, where the deuterated compound may have a slightly different retention time than the unlabeled analyte[2][11]. Furthermore, the C-D bond is weaker than the C-H bond, which can sometimes lead to in-source hydrogen-deuterium exchange in the mass spectrometer, potentially compromising the integrity of the internal standard[12].

Experimental Protocols

Protocol 1: Assessment of Isotopic Purity of this compound by High-Resolution Mass Spectrometry (HRMS)

This protocol outlines a general procedure for determining the isotopic purity of this compound using LC-HRMS, a powerful technique for resolving and quantifying isotopologues[14][15].

1. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
  • Further dilute the stock solution to a working concentration suitable for LC-MS analysis (e.g., 1 µg/mL).

2. LC-HRMS Analysis:

  • Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
  • Column: A C18 reversed-phase column suitable for the separation of Daclatasvir.
  • Mobile Phase: A gradient of acetonitrile and water with a suitable modifier (e.g., 0.1% formic acid).
  • Mass Spectrometer: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, capable of high mass accuracy and resolution.
  • Ionization Mode: Electrospray ionization (ESI) in positive ion mode.
  • Data Acquisition: Acquire full-scan mass spectra over a mass range that includes the molecular ions of both unlabeled Daclatasvir and this compound.

3. Data Analysis:

  • Extract the ion chromatograms for the monoisotopic peak of unlabeled Daclatasvir (C₄₀H₅₀N₈O₆, exact mass ~738.39 g/mol ) and the corresponding deuterated species up to this compound.
  • Integrate the peak areas of each isotopologue.
  • Calculate the isotopic purity using the following formula: Isotopic Purity (%) = [ (Sum of peak areas of all deuterated species) / (Sum of peak areas of all deuterated and undeuterated species) ] * 100
  • The percentage of the unlabeled analyte (d0) can be calculated as: % Unlabeled Analyte = [ (Peak area of d0) / (Sum of peak areas of all species) ] * 100

Protocol 2: Evaluating the Impact of Isotopic Purity on Daclatasvir Quantification

This protocol describes an experiment to assess how the presence of unlabeled Daclatasvir in the this compound internal standard affects the accuracy of the quantification of Daclatasvir.

1. Preparation of Standards and Quality Control (QC) Samples:

  • Prepare a series of calibration standards of unlabeled Daclatasvir at known concentrations in a relevant biological matrix (e.g., human plasma).
  • Prepare QC samples at low, medium, and high concentrations of unlabeled Daclatasvir.

2. Preparation of Internal Standard Spiking Solutions:

  • Prepare two batches of this compound internal standard spiking solutions:
  • Batch A (High Purity IS): Use a batch of this compound with the highest available isotopic purity.
  • Batch B (Low Purity IS): Intentionally spike a batch of high-purity this compound with a known amount of unlabeled Daclatasvir to simulate lower isotopic purity (e.g., 5% unlabeled).

3. Sample Analysis:

  • Process the calibration standards and QC samples by adding a fixed concentration of either Batch A or Batch B internal standard solution.
  • Extract the samples using a validated sample preparation method (e.g., protein precipitation or liquid-liquid extraction).
  • Analyze the extracted samples using a validated LC-MS/MS method for Daclatasvir quantification.

4. Data Analysis:

  • Construct two separate calibration curves using the data from the standards spiked with Batch A and Batch B internal standards.
  • Quantify the QC samples against their respective calibration curves.
  • Compare the accuracy (% bias) of the QC samples quantified using the high-purity and low-purity internal standards. A significant positive bias in the results obtained with the low-purity internal standard would indicate the detrimental impact of isotopic impurity on the quantification.

Visualizing the Workflow and Impact

The following diagrams, generated using the DOT language, illustrate the experimental workflow for assessing isotopic purity and the logical relationship of how isotopic purity impacts quantification accuracy.

G cluster_0 Isotopic Purity Assessment Workflow A This compound Sample B LC-HRMS Analysis A->B C Data Acquisition (Full Scan) B->C D Extract Ion Chromatograms C->D E Integrate Peak Areas D->E F Calculate Isotopic Purity E->F

Caption: Workflow for assessing the isotopic purity of this compound.

G cluster_1 Impact of Isotopic Purity on Quantification cluster_high_purity High Isotopic Purity IS cluster_low_purity Low Isotopic Purity IS HP_IS This compound (>99% pure) HP_Result Accurate Quantification HP_IS->HP_Result Minimal cross-contribution Quantification LC-MS/MS Quantification HP_IS->Quantification LP_IS This compound (<95% pure) LP_Result Inaccurate Quantification (Overestimation) LP_IS->LP_Result Significant cross-contribution LP_IS->Quantification Analyte Daclatasvir in Sample Analyte->Quantification Quantification->HP_Result Quantification->LP_Result

Caption: Logical diagram showing the impact of isotopic purity on quantification accuracy.

Conclusion

The isotopic purity of this compound is a critical attribute that directly impacts the accuracy and reliability of quantitative bioanalytical methods. While deuterated internal standards are widely used, it is imperative for researchers to either obtain a certificate of analysis detailing the isotopic purity from the supplier or to determine it experimentally using high-resolution mass spectrometry. The presence of unlabeled Daclatasvir as an impurity can lead to significant overestimation of the analyte concentration. When possible, the use of ¹³C-labeled internal standards may offer advantages in terms of chromatographic behavior and stability. By carefully assessing and controlling the isotopic purity of the internal standard, researchers can ensure the generation of high-quality, reliable data in their drug development and clinical research endeavors.

References

A Comparative Guide to Cross-Validated Analytical Methods for Daclatasvir Determination

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of various cross-validated analytical methods for the quantitative determination of Daclatasvir, a direct-acting antiviral agent used in the treatment of Hepatitis C. The selection of an appropriate analytical method is critical for ensuring the quality, safety, and efficacy of pharmaceutical products. This document outlines the experimental protocols and performance data for several commonly employed techniques, including High-Performance Liquid Chromatography (HPLC), UV-Visible (UV-Vis) Spectrophotometry, and High-Performance Thin-Layer Chromatography (HPTLC). The information presented is intended to assist researchers and analysts in choosing the most suitable method based on their specific requirements, such as routine quality control, stability studies, or bioanalytical applications.

Comparative Analysis of Analytical Methods

The performance of different analytical methods for Daclatasvir determination has been validated according to the International Council for Harmonisation (ICH) guidelines. The following tables summarize the key validation parameters for HPLC, UV-Vis Spectrophotometry, and HPTLC methods, allowing for an objective comparison of their performance.

Table 1: Comparison of HPLC Methods for Daclatasvir Determination

ParameterMethod 1[1]Method 2[2]Method 3[3]Method 4[4]
Stationary Phase Hypersil C18 (250 x 4.6 mm, 5 µm)Waters C8 (250 x 4.6 mm, 5 µm)C18 (25 cm x 4.6 mm, 5 µm)Inertsil ODS-3V C18 (250 x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile: 0.05% o-phosphoric acid (50:50 v/v)Acetonitrile: Phosphate buffer pH 2.5 (25:75 v/v)Acetonitrile: Phosphate buffer (40:60 v/v)0.01M Ammonium acetate (pH 3.5): Methanol (20:80 v/v)
Flow Rate 0.7 mL/min1.2 mL/min1.0 mL/min1.0 mL/min
Detection Wavelength 315 nm306 nm304 nm284 nm
Retention Time 3.760 ± 0.01 min5.4 min3.0 ± 0.1 min7.79 min
Linearity Range 10 - 50 µg/mL0.6 - 60 µg/mL1 - 5 µg/mL100 - 300 µg/mL
Correlation Coefficient (R²) 0.9998>0.99999Not specifiedNot specified
Accuracy (% Recovery) 97.95% - 100.78%Not specified99%119.10% (average)
Precision (% RSD) Intra-day: ± 0.3281, Inter-day: ± 0.8914Not specifiedIntra-day: 0.364517%, Inter-day: 0.0.790937%Not specified
LOD Not specifiedNot specifiedNot specified0.05 µg/mL
LOQ Not specifiedNot specifiedNot specified0.15 µg/mL

Table 2: Comparison of UV-Visible Spectrophotometric Methods for Daclatasvir Determination

ParameterMethod 1[5]Method 2[6]Method 3[7]
Solvent Methanol0.1N HClMethanol:Water (8:2)
λmax 317 nm302 nm317 nm
Linearity Range 50-150% of test concentration3 - 15 µg/mL2 - 12 µg/mL
Correlation Coefficient (R²) Not specified0.99910.998
Accuracy (% Recovery) Not specifiedNot specified98% - 100.09%
Precision (% RSD) Not specified< 2%< 2%
LOD Not specified0.02002 µg/mL0.858 µg/mL
LOQ Not specified0.06006 µg/mL2.60 µg/mL

Table 3: HPTLC Method for Daclatasvir Determination

ParameterMethod 1[8]
Stationary Phase HPTLC aluminum plates precoated with silica gel 60 F254
Mobile Phase Ethyl acetate: Isopropanol (9:1 v/v)
Detection Wavelength 318 nm
Retention Factor (Rf) 0.30 ± 0.02
Linearity Range 45 - 225 ng/band
Correlation Coefficient (r²) 0.990
Accuracy (% Recovery) Not specified
Precision (% RSD) Not specified
LOD 4.38 ng/band
LOQ 13.28 ng/band

Experimental Protocols

This section provides detailed methodologies for the key analytical techniques cited in this guide.

1. High-Performance Liquid Chromatography (HPLC)

  • Method 1: Stability-Indicating RP-HPLC [1]

    • Instrumentation: HPLC Agilent 1100 with a variable wavelength detector.

    • Column: Hypersil C18 (250 x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A 50:50 (v/v) mixture of acetonitrile and 0.05% ortho-phosphoric acid in water.

    • Flow Rate: 0.7 mL/min.

    • Column Temperature: 40 °C.

    • Detection: UV detection at 315 nm.

    • Standard Solution Preparation: A standard stock solution of 1000 µg/mL was prepared by dissolving 10 mg of Daclatasvir standard in a 10 mL volumetric flask with the mobile phase. Working standards were prepared by further dilution.

  • Method 2: Stability-Indicating HPLC-DAD [2]

    • Instrumentation: HPLC with Diode Array Detection (DAD).

    • Column: Waters C8 (250 x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A 25:75 (v/v) mixture of acetonitrile and mixed phosphate buffer at pH 2.5.

    • Flow Rate: 1.2 mL/min.

    • Detection: Diode array detection at 306 nm.

2. UV-Visible Spectrophotometry

  • Method 1 [5]

    • Instrumentation: A Shimadzu UV-visible recording spectrophotometer, model UV-2450.

    • Solvent: Methanol.

    • Procedure: The absorption spectrum of Daclatasvir in methanol was recorded over the range of 200-800 nm to determine the wavelength of maximum absorption (λmax).

    • Standard Solution Preparation: A stock solution of 1 mg/mL was prepared by dissolving the standard drug in methanol. Working solutions were prepared by appropriate dilution.

  • Method 2 [6]

    • Instrumentation: UV-Visible spectrophotometer.

    • Solvent: 0.1N Hydrochloric acid.

    • Procedure: A standard solution of Daclatasvir in 0.1N HCl was scanned in the wavelength range of 200-400 nm to determine the λmax.

    • Standard Solution Preparation: A standard stock solution of 100 mg in 100 mL of 0.1N HCl was prepared.

3. High-Performance Thin-Layer Chromatography (HPTLC)

  • Method 1 [8]

    • Instrumentation: HPTLC system with a suitable applicator and scanner.

    • Stationary Phase: HPTLC aluminum plates precoated with silica gel 60 F254 (250 µm thickness).

    • Mobile Phase: A mixture of ethyl acetate and isopropanol in a 9:1 (v/v) ratio.

    • Detection: Densitometric scanning at 318 nm.

    • Procedure: Samples were applied to the HPTLC plates, developed in the mobile phase, and the bands were quantified by densitometry.

Method Selection Workflow

The choice of an analytical method depends on various factors, including the intended application, required sensitivity, and available instrumentation. The following diagram illustrates a logical workflow for selecting an appropriate method for Daclatasvir determination.

Start Define Analytical Requirement QC Routine Quality Control? Start->QC Stability Stability Indicating Method Required? QC->Stability No UV_Vis UV-Vis Spectrophotometry (Simple, Rapid) QC->UV_Vis Yes Bioanalytical Bioanalytical Study? Stability->Bioanalytical No HPLC HPLC (High Specificity, Good for Stability Studies) Stability->HPLC Yes HPTLC HPTLC (High Throughput) Bioanalytical->HPTLC No (Alternative for some applications) LC_MS LC-MS/MS (High Sensitivity, for Biological Matrices) Bioanalytical->LC_MS Yes

Caption: Workflow for selecting an analytical method for Daclatasvir determination.

This guide demonstrates that various validated and reliable methods are available for the determination of Daclatasvir. HPLC methods offer high specificity and are well-suited for stability-indicating assays. UV-Vis spectrophotometry provides a simpler and more rapid alternative for routine quality control where specificity from degradation products is not a primary concern. HPTLC can be a valuable tool for high-throughput screening. The choice of the most appropriate method should be based on a careful consideration of the specific analytical needs and the performance characteristics of each technique.

References

comparative study of different ionization sources for Daclatasvir-d16 analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of different ionization sources for the quantification of Daclatasvir and its deuterated internal standard, Daclatasvir-d16, using liquid chromatography-mass spectrometry (LC-MS). The selection of an appropriate ionization source is critical for achieving optimal sensitivity, specificity, and robustness in bioanalytical methods. This document focuses on the most commonly employed ionization techniques, offering a data-driven comparison to aid in method development and validation.

Executive Summary

The analysis of Daclatasvir, a potent antiviral agent, is predominantly performed using Electrospray Ionization (ESI) coupled with tandem mass spectrometry (LC-MS/MS). Existing literature robustly supports the use of ESI in the positive ion mode for achieving high sensitivity and specificity. While direct comparative studies featuring quantitative data for Atmospheric Pressure Chemical Ionization (APCI) in Daclatasvir analysis are limited, the physicochemical properties of Daclatasvir suggest that ESI is the more suitable ionization technique. This guide presents detailed experimental protocols for ESI-based analysis and a qualitative comparison with APCI based on established principles and data from structurally related compounds.

Physicochemical Properties of Daclatasvir

Daclatasvir is a relatively polar molecule with a molecular weight of 738.88 g/mol . Its structure contains multiple nitrogen atoms, making it readily amenable to protonation. Key properties influencing its ionization behavior are:

  • pKa: Daclatasvir has basic functional groups, facilitating protonation in acidic mobile phases, which is ideal for positive mode ESI.

  • logP: The octanol-water partition coefficient (logP) indicates its moderate lipophilicity, but its overall structure retains significant polar characteristics.

These properties strongly favor Electrospray Ionization, which is highly efficient for polar and ionizable compounds.

Comparative Analysis of Ionization Sources

The two most common atmospheric pressure ionization (API) sources for LC-MS are Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI).

FeatureElectrospray Ionization (ESI)Atmospheric Pressure Chemical Ionization (APCI)
Principle Ionization occurs in the liquid phase by creating a fine spray of charged droplets.Ionization occurs in the gas phase through corona discharge and chemical ionization reactions.
Analyte Suitability Ideal for polar, thermally labile, and large molecules.Suitable for less polar to non-polar, and thermally stable analytes.
Matrix Effects More susceptible to ion suppression or enhancement from co-eluting matrix components.Generally less prone to matrix effects compared to ESI.
Sensitivity for Daclatasvir High sensitivity is consistently reported in the literature for Daclatasvir analysis.Direct quantitative data for Daclatasvir is not readily available, but it is expected to be less sensitive than ESI due to the polar nature of the analyte.
Adduct Formation Prone to forming adducts with solvent molecules or salts (e.g., [M+Na]+, [M+K]+).Less adduct formation, typically produces protonated molecules [M+H]+.

Experimental Protocols

Detailed methodologies for the analysis of Daclatasvir and this compound using ESI are provided below, compiled from various published studies.

Sample Preparation: Liquid-Liquid Extraction (LLE)
  • To 200 µL of plasma sample, add the internal standard solution (this compound).

  • Add 1 mL of extraction solvent (e.g., ethyl acetate or a mixture of methyl tert-butyl ether and dichloromethane).

  • Vortex for 5 minutes.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.

  • Inject an aliquot into the LC-MS/MS system.

Liquid Chromatography (LC) Conditions
ParameterCondition 1Condition 2
Column C18 column (e.g., 50 x 2.1 mm, 1.8 µm)Phenyl-Hexyl column (e.g., 100 x 4.6 mm, 3.5 µm)
Mobile Phase A 0.1% Formic acid in Water5 mM Ammonium acetate in Water
Mobile Phase B AcetonitrileMethanol
Gradient Isocratic or Gradient elutionGradient elution
Flow Rate 0.3 - 0.5 mL/min0.8 mL/min
Column Temperature 40°C35°C
Injection Volume 5 - 10 µL10 µL
Mass Spectrometry (MS) Conditions (ESI)
ParameterSetting
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.0 - 4.5 kV
Source Temperature 120 - 150°C
Desolvation Temperature 350 - 500°C
Desolvation Gas Flow 600 - 800 L/hr
Collision Gas Argon
MRM Transitions Daclatasvir: To be optimizedthis compound: To be optimized

Note: Specific MRM (Multiple Reaction Monitoring) transitions for Daclatasvir and its deuterated internal standard need to be determined by infusing the analytes into the mass spectrometer to identify the precursor ion and the most abundant product ions.

Performance Data (ESI)

The following table summarizes typical performance characteristics for the analysis of Daclatasvir using LC-ESI-MS/MS, as reported in the literature.

ParameterTypical Performance
Linearity (LLOQ - ULOQ) 0.1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.99
Precision (%CV) < 15%
Accuracy (%Bias) Within ±15%
Limit of Detection (LOD) 0.03 ng/mL
Limit of Quantification (LLOQ) 0.1 ng/mL
Matrix Effect Can be significant but is effectively compensated by the use of a deuterated internal standard.

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Plasma Plasma Sample IS Add this compound (IS) Plasma->IS LLE Liquid-Liquid Extraction IS->LLE Evap Evaporation LLE->Evap Recon Reconstitution Evap->Recon LC Liquid Chromatography (C18 or Phenyl-Hexyl) Recon->LC MS Mass Spectrometry (Positive ESI) LC->MS Data Data Acquisition (MRM Mode) MS->Data Integration Peak Integration Data->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: Experimental workflow for this compound analysis.

logical_relationship cluster_analyte Analyte Properties cluster_sources Ionization Sources cluster_performance Performance Characteristics Daclatasvir Daclatasvir / this compound Polarity Polar Nature Daclatasvir->Polarity Ionizable Ionizable (Basic) Daclatasvir->Ionizable ESI Electrospray Ionization (ESI) Polarity->ESI Well-suited for Ionizable->ESI Efficiently ionizes HighSensitivity High Sensitivity ESI->HighSensitivity GoodSpecificity Good Specificity ESI->GoodSpecificity APCI Atmospheric Pressure Chemical Ionization (APCI) LowMatrixEffect Lower Matrix Effect APCI->LowMatrixEffect

Performance Evaluation of Daclatasvir-d16 in Biological Matrices: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive evaluation of Daclatasvir-d16 as an internal standard for the quantification of Daclatasvir in various biological matrices. The use of a stable isotope-labeled internal standard is crucial for accurate and precise bioanalysis, particularly in complex matrices such as plasma, serum, and blood. This document outlines the expected analytical performance of this compound, compares it with other potential internal standards, and provides detailed experimental protocols.

Introduction to Daclatasvir and the Role of Internal Standards

Daclatasvir is a direct-acting antiviral agent highly effective against the hepatitis C virus (HCV). Accurate measurement of its concentration in biological fluids is essential for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. The complexity of biological matrices can significantly impact the analytical signal of the target analyte, leading to inaccurate quantification. To compensate for these matrix effects and variations in sample processing, a suitable internal standard (IS) is employed. An ideal internal standard should have physicochemical properties very similar to the analyte of interest. Stable isotope-labeled (SIL) compounds, such as this compound, are considered the gold standard for use as internal standards in mass spectrometry-based bioanalysis due to their near-identical chemical and physical properties to the unlabeled drug.

This compound: An Ideal Internal Standard

This compound is a deuterated analog of Daclatasvir, where 16 hydrogen atoms have been replaced with deuterium. This isotopic substitution results in a molecule with a higher mass but nearly identical chromatographic retention time and ionization efficiency to Daclatasvir. These characteristics allow it to effectively track and compensate for variations in sample extraction, matrix effects, and instrument response, thereby ensuring high accuracy and precision of the analytical method.

Alternative Internal Standards

While this compound is an excellent choice, other deuterated or isotopically labeled analogs of Daclatasvir have also been utilized in bioanalytical methods. These include:

  • Daclatasvir-¹³C₂²H₆ : A stable isotope-labeled Daclatasvir with both carbon-13 and deuterium substitution.

  • Daclatasvir-d6 : Another deuterated analog of Daclatasvir.

In the absence of a stable isotope-labeled internal standard, a structurally similar compound with comparable chromatographic and mass spectrometric behavior could be considered. However, these are generally less effective at compensating for matrix effects compared to SIL internal standards.

Experimental Protocols

A typical bioanalytical workflow for the quantification of Daclatasvir in human plasma using this compound as an internal standard involves sample preparation, chromatographic separation, and mass spectrometric detection.

Sample Preparation: Protein Precipitation
  • To 100 µL of human plasma sample, add 25 µL of this compound internal standard working solution (concentration will depend on the specific assay).

  • Vortex the sample for 30 seconds.

  • Add 300 µL of acetonitrile to precipitate the plasma proteins.

  • Vortex again for 1 minute.

  • Centrifuge the sample at 10,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject an aliquot into the LC-MS/MS system.

Chromatographic and Mass Spectrometric Conditions
  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • MS System: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • MRM Transitions:

    • Daclatasvir: Precursor ion > Product ion (specific m/z values to be optimized).

    • This compound: Precursor ion > Product ion (specific m/z values to be optimized).

Data Presentation: Performance Characteristics

The following tables summarize the expected performance characteristics of a validated LC-MS/MS method for the quantification of Daclatasvir in human plasma using a deuterated internal standard like this compound. The data is representative of typical validation results for such an assay.

Table 1: Linearity of Daclatasvir in Human Plasma

ParameterValue
Calibration Range1 - 5000 ng/mL
Regression Equationy = mx + c
Correlation Coefficient (r²)≥ 0.99
Weighting Factor1/x²

Table 2: Accuracy and Precision of Daclatasvir in Human Plasma

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
LLOQ1≤ 2080 - 120≤ 2080 - 120
Low QC3≤ 1585 - 115≤ 1585 - 115
Medium QC500≤ 1585 - 115≤ 1585 - 115
High QC4000≤ 1585 - 115≤ 1585 - 115

LLOQ: Lower Limit of Quantification; QC: Quality Control; CV: Coefficient of Variation

Table 3: Recovery and Matrix Effect of Daclatasvir and this compound in Human Plasma

AnalyteQC LevelMean Recovery (%)Mean Matrix Effect (%)
DaclatasvirLow QC85 - 9590 - 110
High QC85 - 9590 - 110
This compound-85 - 9590 - 110

Visualizations

Experimental Workflow

experimental_workflow plasma Plasma Sample is_addition Add this compound (IS) plasma->is_addition 100 µL precipitation Protein Precipitation (Acetonitrile) is_addition->precipitation Vortex centrifugation Centrifugation precipitation->centrifugation Vortex evaporation Evaporation centrifugation->evaporation Supernatant reconstitution Reconstitution evaporation->reconstitution lcms LC-MS/MS Analysis reconstitution->lcms Injection data Data Processing lcms->data

Caption: Bioanalytical workflow for Daclatasvir quantification.

Logical Relationship of Internal Standard Correction

Caption: Correction of variability using an internal standard.

Conclusion

The use of this compound as an internal standard provides a robust and reliable method for the quantification of Daclatasvir in biological matrices. Its stable isotope-labeled nature ensures that it closely mimics the behavior of the unlabeled analyte during sample preparation and analysis, effectively compensating for potential sources of error. The presented data, based on established bioanalytical method validation guidelines, demonstrates that a method utilizing this compound can achieve the high standards of accuracy, precision, and reliability required for clinical and research applications.

Navigating Regulatory Scrutiny: A Comparison Guide for Bioanalytical Method Validation of Daclatasvir-d16

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The robust validation of bioanalytical methods is a cornerstone of drug development, ensuring the integrity and reliability of pharmacokinetic and toxicokinetic data submitted to regulatory agencies. This guide provides a comparative overview of the key performance characteristics of a bioanalytical method for Daclatasvir, using its deuterated stable isotope Daclatasvir-d16 as an internal standard, benchmarked against the harmonized guidelines of the FDA, EMA, and the ICH M10 consensus document.

Adherence to Global Bioanalytical Standards

The validation of bioanalytical methods is governed by stringent guidelines set forth by regulatory bodies worldwide. The U.S. Food and Drug Administration (FDA), the European Medicines Agency (EMA), and the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) have established comprehensive frameworks to ensure the quality and consistency of bioanalytical data. The recent finalization of the ICH M10 guideline represents a significant step towards global harmonization, providing a unified set of recommendations for the validation of bioanalytical assays.[1][2][3][4][5] Adherence to these principles is critical for the successful regulatory submission of new drug applications.

A thorough bioanalytical method validation is essential to demonstrate that the assay is fit for its intended purpose.[4][6] This involves a comprehensive evaluation of several key parameters to ensure the method is selective, sensitive, accurate, precise, and stable under various conditions.

Quantitative Performance Summary

The following tables summarize the typical acceptance criteria for key validation parameters as outlined in the major regulatory guidelines and provide representative performance data for a validated LC-MS/MS method for Daclatasvir in human plasma, utilizing this compound as the internal standard.

Table 1: Linearity and Range

ParameterRegulatory Guideline (FDA, EMA, ICH M10)Representative Daclatasvir Method Performance
Calibration Curve At least 6-8 non-zero standards8 standards
Correlation Coefficient (r) ≥ 0.99> 0.99
Linearity Range Defined by the Lower Limit of Quantification (LLOQ) and the Upper Limit of Quantification (ULOQ)3 - 3000 ng/mL[3]
LLOQ Response At least 5 times the blank responseSignal-to-noise ratio > 10
Accuracy at LLOQ Within ±20% of the nominal concentrationWithin ±15%
Precision at LLOQ ≤ 20% CV≤ 10%

Table 2: Accuracy and Precision

ParameterRegulatory Guideline (FDA, EMA, ICH M10)Representative Daclatasvir Method Performance
Intra-day Accuracy Within ±15% of the nominal concentration (except LLOQ)Within ±10%
Inter-day Accuracy Within ±15% of the nominal concentration (except LLOQ)Within ±12%
Intra-day Precision (%CV) ≤ 15% (except LLOQ)≤ 8%
Inter-day Precision (%CV) ≤ 15% (except LLOQ)≤ 10%

Table 3: Stability

ParameterRegulatory Guideline (FDA, EMA, ICH M10)Representative Daclatasvir Method Performance
Freeze-Thaw Stability At least 3 cyclesStable for 3 cycles at -70°C
Short-Term (Bench-Top) Stability At room temperature for a duration exceeding expected sample handling timeStable for at least 6 hours at room temperature
Long-Term Stability For the expected duration of sample storage at a specified temperatureStable for at least 90 days at -70°C
Post-Preparative Stability In the autosampler for a duration exceeding the expected analytical run timeStable for at least 24 hours in the autosampler at 10°C

Experimental Protocols

A robust and reproducible experimental protocol is fundamental to a successful bioanalytical method validation. The following outlines a typical workflow for the quantification of Daclatasvir in human plasma using LC-MS/MS with this compound as an internal standard.

Sample Preparation: Solid-Phase Extraction (SPE)

  • To 100 µL of human plasma, add 25 µL of the internal standard working solution (this compound).

  • Add 100 µL of 1.0% formic acid in water to the plasma sample.[2]

  • Load the entire mixture onto a pre-conditioned SPE cartridge (e.g., Strata-X, 30 mg, 1 cc).

  • Wash the cartridge twice with 1.0 mL of purified water.

  • Elute the analytes with 0.5 mL of methanol.

  • To the eluate, add 0.5 mL of a reconstitution solution (Acetonitrile: 5mM Ammonium formate, 50:50, v/v).[2]

  • Vortex the final solution and transfer to an autosampler vial for analysis.

LC-MS/MS Conditions

  • LC System: UPLC system (e.g., Waters Acquity)

  • Column: Gemini NX 5µ C18 (50 x 2.0mm)[2]

  • Mobile Phase: A gradient of 5 mM Ammonium Formate buffer and Acetonitrile.

  • Flow Rate: 0.300 mL/min[2]

  • Injection Volume: 2.0 µL[2]

  • MS System: Triple quadrupole mass spectrometer (e.g., Waters Xevo TQ MS)

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Detection: Multiple Reaction Monitoring (MRM)

Bioanalytical Method Validation Workflow

The following diagram illustrates the logical workflow of a full bioanalytical method validation as per regulatory guidelines.

Bioanalytical_Method_Validation_Workflow cluster_validation_params MethodDevelopment Method Development FullValidation Full Validation MethodDevelopment->FullValidation Selectivity Selectivity & Specificity FullValidation->Selectivity CalibrationCurve Calibration Curve & LLOQ FullValidation->CalibrationCurve AccuracyPrecision Accuracy & Precision FullValidation->AccuracyPrecision RecoveryMatrix Recovery & Matrix Effect FullValidation->RecoveryMatrix Stability Stability FullValidation->Stability DilutionIntegrity Dilution Integrity FullValidation->DilutionIntegrity ValidationReport Validation Report SampleAnalysis Study Sample Analysis ValidationReport->SampleAnalysis

References

Safety Operating Guide

Essential Safety and Operational Guidance for Handling Daclatasvir-d16

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This document provides immediate and essential safety and logistical information for the handling of Daclatasvir-d16, a deuterated analog of the hepatitis C virus (HCV) NS5A inhibitor, Daclatasvir.

Personal Protective Equipment (PPE)

When handling this compound, especially in solid form where dust may be generated, a comprehensive approach to personal protection is crucial. The following table summarizes the recommended PPE.

PPE CategorySpecification
Eye Protection Appropriate protective eyeglasses or chemical safety goggles as described by OSHA.[1]
Hand Protection Compatible chemical-resistant gloves. Gloves must be inspected before use and disposed of properly after.[1][2]
Respiratory Protection For nuisance exposures, a type P95 (US) or type P1 (EU EN 143) particle respirator. For higher-level protection, use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges.[2]
Skin and Body Protection Wear appropriate protective clothing to prevent skin exposure.[1] Impervious clothing is recommended.[3]

Engineering Controls

To minimize exposure, this compound should be handled in a controlled environment with the following engineering controls:

  • Ventilation: Use only in a well-ventilated area.[3] Mechanical exhaust is required.[1]

  • Safety Stations: A safety shower and eye wash station should be readily accessible.[1][3]

Procedural Guidance for Handling and Disposal

Handling:

  • Preparation: Before handling, ensure all necessary PPE is donned correctly and that you are working in a designated area with appropriate engineering controls.

  • Avoiding Contamination: Do not eat, drink, or smoke when using this product.[3][4] Wash hands thoroughly after handling.[2][3][4]

  • Minimizing Dust: Avoid dust formation during handling.[2]

Accidental Release Measures:

  • Containment: In case of a spill, pick up and arrange disposal without creating dust.[2]

  • Cleaning: Sweep up the spilled material and shovel it into a suitable, closed container for disposal.[2]

First Aid Measures:

  • Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a physician.[1][2]

  • Skin Contact: In case of skin contact, wash off with soap and plenty of water.[2] Remove contaminated clothing and wash it before reuse.[1]

  • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[1][2]

  • Ingestion: If swallowed, rinse your mouth with water. Never give anything by mouth to an unconscious person.[2] Call a poison center or doctor if you feel unwell.[4]

Storage:

  • Store the compound in a closed container at room temperature, away from heat, moisture, and direct light.[5]

Disposal Plan:

  • Waste Collection: Collect surplus and non-recyclable solutions in a suitable, closed container.

  • Professional Disposal: Contact a licensed professional waste disposal service to dispose of this material.[2] The material may be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.[1][2]

  • Contaminated Packaging: Dispose of contaminated packaging as unused product.[2]

  • General Guidance: For disposal of small quantities, as with other non-flushable medications, you can mix the substance with an undesirable material like used coffee grounds or cat litter, place it in a sealed plastic bag, and then dispose of it in the trash.[6]

Workflow for Safe Handling of this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep_area Prepare Designated Work Area don_ppe Don Appropriate PPE prep_area->don_ppe Ensure Safety Controls weigh_transfer Weigh and Transfer Compound (Avoid Dust Formation) don_ppe->weigh_transfer Proceed to Handling decontaminate Decontaminate Work Surface weigh_transfer->decontaminate After Use dispose_waste Dispose of Waste (Contact Professional Service) decontaminate->dispose_waste doff_ppe Doff PPE dispose_waste->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands

Workflow for the safe handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.